(S)-Piperazine-2-carbonitrile
Description
Properties
IUPAC Name |
(2S)-piperazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGJYEBAJZLAJX-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659965 | |
| Record name | (2S)-Piperazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212303-37-1 | |
| Record name | (2S)-Piperazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of (S)-Piperazine-2-carbonitrile
Abstract
(S)-Piperazine-2-carbonitrile is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3][4] Its structural framework, featuring a piperazine ring and a nitrile group, makes it a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3] The precise determination of its three-dimensional structure, including its absolute stereochemistry, is paramount for understanding its biological activity and ensuring the safety and efficacy of potential drug candidates. This technical guide provides a comprehensive overview of the analytical methodologies employed for the complete structure elucidation of this compound, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FT-IR) spectroscopy, and chiral high-performance liquid chromatography (HPLC). The narrative emphasizes the rationale behind experimental choices and the synergy between different analytical techniques to provide a self-validating and unambiguous structural assignment.
Introduction: The Significance of the Piperazine Moiety in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs targeting diverse therapeutic areas, including central nervous system disorders, cancer, and infectious diseases.[1][2][3][4] Its prevalence stems from its unique physicochemical properties. The two nitrogen atoms within the six-membered ring can be functionalized to modulate properties such as solubility, basicity, and receptor-binding interactions.[1][3] This adaptability allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3]
This compound, as a chiral building block, introduces a specific stereochemical configuration that can be crucial for target engagement and can significantly influence a drug's therapeutic index. The presence of a chiral center necessitates a rigorous analytical approach to confirm the identity and purity of the desired enantiomer.[5][6][7][8][9]
The Analytical Imperative: A Multi-faceted Approach to Structure Elucidation
Caption: Logical flow of 2D NMR data interpretation.
Chiral High-Performance Liquid Chromatography (HPLC): Confirming Enantiomeric Purity
For a chiral molecule like this compound, it is essential to determine its enantiomeric purity. Chiral HPLC is the gold standard for this analysis. [10][11][12]
Experimental Protocol: Chiral HPLC
-
Instrumentation: An HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating piperazine derivatives. [10]* Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal phase mode. [13]* Sample Preparation: A solution of the sample is prepared in the mobile phase.
-
Data Acquisition: The chromatogram is recorded, and the peak areas of the two enantiomers are integrated.
Data Interpretation
A successful chiral separation will show two distinct peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas. For a sample of pure this compound, a single major peak should be observed at the retention time corresponding to the (S)-enantiomer.
Conclusion: A Self-Validating Structural Assignment
The comprehensive structural elucidation of this compound is achieved through the logical and integrated application of multiple analytical techniques. Mass spectrometry provides the molecular formula, FT-IR confirms the presence of key functional groups, and a suite of NMR experiments establishes the precise atomic connectivity. Finally, chiral HPLC confirms the absolute stereochemistry and enantiomeric purity. This multi-technique approach ensures a high degree of confidence in the final structural assignment, a critical requirement for the advancement of this valuable building block in drug discovery and development.
References
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- The Significance of Piperazine Derivatives in Modern Drug Discovery. [Source not available].
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- The Role of Piperazine Derivatives in Modern Drug Discovery. [Source not available].
- Spectroscopic Analysis of Piperazine Compounds: Applic
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
- Mass spectra and major fragmentation patterns of piperazine designer...
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.
- Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Chiral Molecule Definition & Examples. Study.com.
- Identifying Chiral Molecules, Meso Compounds, and Diastereomers. Dummies.com.
- (S)-Piperazine-2-carboxylic acid(147650-70-2) 1H NMR spectrum. ChemicalBook.
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- 5.1: Chiral Molecules. Chemistry LibreTexts.
- 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD.
- 4.2: Chiral and Achiral Molecules. Chemistry LibreTexts.
- 6.1 Identifying Chiral Carbons.
- Piperazine-2-carbonitrile | C5H9N3 | CID 9813119. PubChem - NIH.
- Showing metabocard for (S)-piperazine-2-carboxamide (MMDBc0055076). MiMeDB.
- Spectral investigation and normal coordinate analysis of piperazine. [Source not available].
- IR Spectroscopy Tutorial: Amines. [Source not available].
- Infrared Spectroscopy. CDN.
- Piperazine synthesis. Organic Chemistry Portal.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- the synthesis of bicyclic piperazine-2-carboxylic acids. [Source not available].
- IR Absorption Table. [Source not available].
- This compound | 1212303-37-1. ChemicalBook.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
- 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. [Source not available].
- Method for the preparation of piperazine and its derivatives.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral HPLC Separ
- CHIRAL HPLC COLUMNS. Sigma-Aldrich.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Piperazine-2-carboxamide | C5H11N3O | CID 3019914. PubChem - NIH.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
- Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
- Piperazine(110-85-0) 13C NMR spectrum. ChemicalBook.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Chiral Molecule Definition & Examples | Study.com [study.com]
- 6. Identifying Chiral Molecules, Meso Compounds, and Diastereomers | dummies [dummies.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 6.1 Identifying Chiral Carbons – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Core Molecular Identity and Physicochemical Properties
An In-Depth Technical Guide to (S)-Piperazine-2-carbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a chiral heterocyclic building block of increasing importance in medicinal chemistry. The document details its core physicochemical properties, with a primary focus on its molecular weight, and offers expert insights into its synthesis, analytical characterization, and strategic applications in drug discovery. The protocols and workflows described herein are designed to be self-validating, reflecting field-proven methodologies.
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles.[1][2] this compound is a specific, enantiomerically pure derivative that offers a unique combination of a constrained chiral center, a versatile nitrile functional group, and the inherent benefits of the piperazine moiety.
Structure and Nomenclature
-
Chemical Name: this compound[3]
-
Synonyms: (2S)-Piperazine-2-carbonitrile, 2-Cyanopiperazine (S-isomer)
-
CAS Number: 1212303-37-1[3]
-
Structure:

Molecular Weight and Formula
The molecular weight is a fundamental property critical for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. The values for this compound are precisely defined.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | [3][4] |
| Average Molecular Weight | 111.15 g/mol | [3][4] |
| Monoisotopic Mass | 111.079647300 Da | [4] |
The distinction between average molecular weight (based on the natural isotopic abundance of elements) and monoisotopic mass (based on the most abundant isotope of each element) is critical for high-resolution mass spectrometry analysis.
Synthesis and Stereochemical Integrity
The synthesis of enantiomerically pure this compound is non-trivial, requiring a strategy that establishes and maintains the stereocenter at the C2 position. A common and effective approach involves the derivatization of a commercially available, enantiopure starting material, such as (S)-piperazine-2-carboxylic acid or its protected derivatives.
Rationale for Synthetic Strategy
Direct asymmetric synthesis can be complex; therefore, leveraging a chiral pool starting material is often more efficient for maintaining high enantiomeric excess (ee). The conversion of a carboxylic acid or ester to a primary amide, followed by dehydration, is a classic and reliable method for nitrile formation. This pathway avoids racemization at the adjacent stereocenter under controlled conditions.
Proposed Synthetic Workflow
The following workflow illustrates a logical pathway from a protected (S)-piperazine-2-carboxylate to the target nitrile. The use of protecting groups (e.g., Boc) on the nitrogen atoms is essential to prevent side reactions and ensure regioselectivity.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Dehydration of Carboxamide
This protocol details the critical dehydration step to form the nitrile. The choice of a mild dehydrating agent is crucial to prevent degradation and racemization.
Objective: To convert (S)-1,4-di-Boc-piperazine-2-carboxamide to (S)-1,4-di-Boc-piperazine-2-carbonitrile.
Materials:
-
(S)-1,4-di-Boc-piperazine-2-carboxamide (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Carbon tetrachloride (CCl₄) or Trichloroacetonitrile
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve (S)-1,4-di-Boc-piperazine-2-carboxamide in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triphenylphosphine to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add carbon tetrachloride dropwise to the cooled, stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure protected nitrile.
Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the final compound.
Spectroscopic and Chromatographic Verification
A combination of NMR, Mass Spectrometry, and Chiral HPLC provides a self-validating system for quality control.
| Analysis Method | Purpose | Expected Results |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms the chemical structure and absence of major impurities. Protons and carbons adjacent to the nitrile group will show characteristic chemical shifts.[5] |
| Mass Spectrometry | Molecular Weight Confirmation | The observed m/z value for the protonated molecule [M+H]⁺ should correspond to the calculated exact mass (~112.087). |
| Chiral HPLC | Enantiomeric Purity | A single major peak should be observed, confirming high enantiomeric excess (>98%). |
| FT-IR Spectroscopy | Functional Group ID | A sharp, medium-intensity peak should be present in the range of 2210-2260 cm⁻¹, characteristic of a nitrile (C≡N) stretch. |
Protocol: Mass Spectrometry Analysis
Objective: To confirm the molecular weight of this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI.
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution analysis.
-
Acquisition: Infuse the sample directly or via LC injection. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺. The measured m/z should be within 5 ppm of the calculated exact mass of C₅H₁₀N₃⁺ (112.0869).
Applications in Drug Discovery
This compound is a valuable building block for creating complex molecules with therapeutic potential. Its utility stems from the combination of its constituent parts.[6][7]
-
Piperazine Core: Improves aqueous solubility and provides points for substitution to modulate pharmacokinetics.[1][8]
-
Chiral Center: Allows for stereospecific interactions with biological targets, which can be critical for potency and selectivity.
-
Nitrile Group: Can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into other functionalities like amines or tetrazoles.
Logical Workflow for Drug Discovery Integration
The integration of a novel building block like this compound into a drug discovery campaign follows a structured path.
Caption: Integration of a chiral building block into a drug discovery workflow.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the quality and integrity of this compound.
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place. It should be kept under an inert atmosphere (e.g., argon) to protect from moisture and air.[9][11]
-
Safety: this compound and related piperazine derivatives may cause skin, eye, and respiratory irritation.[10][12] Refer to the specific Safety Data Sheet (SDS) for complete hazard information.
References
- This compound | 1212303-37-1. ChemicalBook. Available at: https://www.chemicalbook.com/ProductCAS_1212303-37-1.htm
- This compound. International Laboratory USA.
- Piperazine-2-carbonitrile | C5H9N3 | CID 9813119. PubChem, National Institutes of Health. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/9813119
- SAFETY DATA SHEET. TCI Chemicals. Available at: https://www.tcichemicals.com/IN/en/assets/sds/P0341_EG.pdf
- This compound. Reagents & Instruments Network. Available at: http://www.360reagent.com/cas_1212303-37-1.html
- 1212303-37-1 this compound. AK Scientific, Inc.Available at: https://www.aksci.com/item_detail.php?
- Piperazine. Santa Cruz Biotechnology. Available at: https://www.scbt.com/p/piperazine-110-85-0
- SAFETY DATA SHEET. Fisher Scientific. Available at: https://www.fishersci.com/store/msds?partNumber=AC130870050&productDescription=PIPERAZINE+99%2B%25+ANHYDROUS+5GR&vendorId=VN00032119&countryCode=US&language=en
- SAFETY DATA SHEET. Fisher Scientific. Available at: https://www.fishersci.com/store/msds?partNumber=AC222210050&productDescription=PIPERAZINE-2-CARBOXYLIC+ACID+5G&vendorId=VN00032119&countryCode=US&language=en
- Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Available at: http://nopr.niscpr.res.in/handle/123456789/10129
- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Google Patents. Available at: https://patents.google.
- The Significance of Piperazine Derivatives in Modern Drug Discovery. Chemenu. Available at: https://www.chemenu.com/blog/the-significance-of-piperazine-derivatives-in-modern-drug-discovery-b121.html
- Synthesis of piperazines. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: https://www.researchgate.net/publication/372558667_An_Evolving_Role_of_Piperazine_Moieties_in_Drug_Design_and_Discovery
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381665/
- (R)-Piperazine-2-carbonitrile hydrochloride. BLD Pharm. Available at: https://www.bldpharm.com/products/2566176-13-2.html
- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. BenchChem. Available at: https://www.benchchem.com/pdf/B123456.pdf
- Piperazine skeleton in the structural modification of natural products: a review. PubMed Central, National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9329188/
- Pyrazine-2-carbonitrile | Biochemical Reagent. MedchemExpress.com. Available at: https://www.medchemexpress.com/pyrazine-2-carbonitrile.html
- Piperazine. Wikipedia. Available at: https://en.wikipedia.org/wiki/Piperazine
- Piperazine. NIST WebBook, National Institute of Standards and Technology. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C110850&Mask=200
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed, National Institutes of Health. Available at: https://pubmed.ncbi.nlm.nih.gov/35899577/
- Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo. Available at: https://www.chemeo.com/cid/41-118-9/Piperazine.html
- The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery. BenchChem. Available at: https://www.benchchem.com/pdf/B185013.pdf
- Piperazine-2-carboxamide | C5H11N3O | CID 3019914. PubChem, National Institutes of Health. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3019914
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1212303-37-1 [chemicalbook.com]
- 4. Piperazine-2-carbonitrile | C5H9N3 | CID 9813119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 1212303-37-1 this compound AKSci 3771AA [aksci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.ie [fishersci.ie]
An In-Depth Technical Guide to the Synthesis of (S)-Piperazine-2-carbonitrile: Strategies and Methodologies for Drug Development Professionals
Introduction: The Strategic Importance of (S)-Piperazine-2-carbonitrile in Modern Drug Discovery
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, including numerous blockbuster drugs.[1] Its ability to engage in multiple non-covalent interactions, coupled with favorable pharmacokinetic properties, makes it an invaluable component in the design of novel therapeutics. Within this esteemed class of heterocycles, chiral C-substituted piperazines represent a largely untapped frontier with immense potential to expand the three-dimensional chemical space available for drug design.[1][2] this compound, in particular, has emerged as a critical chiral building block. Its recent application in the synthesis of complex pharmaceuticals, such as the KRAS inhibitor Adagrasib, underscores the growing demand for efficient and scalable methods for its enantioselective synthesis.[3]
This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations. Designed for researchers, scientists, and drug development professionals, this document aims to deliver not just protocols, but a deep, field-proven understanding of the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Strategic Approach 1: Asymmetric Hydrogenation of Pyrazine Precursors
A highly effective and industrially scalable approach to chiral piperazine derivatives involves the asymmetric hydrogenation of prochiral pyrazine precursors.[4] This strategy leverages well-established catalytic technologies to set the crucial stereocenter with high enantiomeric excess (ee). The synthesis of this compound via this route typically begins with a pyrazine-2-carboxylic acid derivative, which is first hydrogenated to the corresponding chiral piperazine-2-carboxylic acid, and subsequently converted to the target nitrile.
Causality of Experimental Design:
The choice of a pyrazine-2-carboxylic acid derivative as the starting material is strategic for several reasons. Pyrazines are readily available and their aromatic nature allows for straightforward functionalization. The carboxylic acid moiety at the 2-position serves as a handle for directing the asymmetric hydrogenation and can be later transformed into the desired nitrile group. The use of optically active rhodium complexes as catalysts is paramount, as they create a chiral environment that favors the formation of one enantiomer over the other during the hydrogenation process.[4]
Synthetic Workflow Diagram:
Caption: Asymmetric hydrogenation route to this compound.
Detailed Experimental Protocol (Adapted from[4])
Part A: Asymmetric Hydrogenation of Pyrazine-2-carboxamide
-
Precursor Synthesis: Pyrazine-2-carboxylic acid is converted to its corresponding amide (e.g., N-tert-butyl-pyrazine-2-carboxamide) using standard amidation conditions (e.g., thionyl chloride followed by addition of the desired amine).
-
Catalyst Preparation: In a glovebox, a chiral rhodium catalyst is prepared by mixing a rhodium precursor (e.g., [Rh(COD)Cl]₂) with a chiral phosphine ligand (e.g., a derivative of Josiphos or DuPhos) in a suitable degassed solvent.
-
Hydrogenation Reaction: The pyrazine-2-carboxamide and the chiral rhodium catalyst are charged into a high-pressure autoclave. A degassed solvent such as methanol is added. The autoclave is sealed, purged with argon, and then pressurized with hydrogen gas (typically 20-50 bar).
-
Reaction Monitoring and Work-up: The reaction is stirred at a controlled temperature (e.g., 40°C) until complete conversion is observed (monitored by HPLC or NMR). Upon completion, the autoclave is depressurized, and the catalyst is filtered off. The solvent is removed under reduced pressure to yield the crude (S)-piperazine-2-carboxamide.
Part B: Conversion of Amide to Nitrile
-
Dehydration: The crude (S)-piperazine-2-carboxamide is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile). A dehydrating agent, such as trifluoroacetic anhydride, phosphorus oxychloride, or Burgess reagent, is added portion-wise at a controlled temperature (typically 0°C to room temperature).
-
Reaction Quenching and Extraction: The reaction is monitored by TLC or LC-MS. Once complete, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound is then purified by column chromatography or crystallization to afford the final product.
| Parameter | Typical Value/Condition | Reference |
| Hydrogen Pressure | 20-50 bar | [4][5] |
| Temperature | 30-60 °C | [5] |
| Catalyst Loading | 0.01 - 1 mol% | [4] |
| Enantiomeric Excess (ee) | >95% | [4] |
Strategic Approach 2: Chiral Pool Synthesis from Amino Acids
Another powerful strategy for the synthesis of enantiopure compounds is to start from readily available chiral building blocks, often referred to as the "chiral pool." Natural and unnatural α-amino acids are excellent starting materials for this purpose, as they provide a pre-existing stereocenter that can be incorporated into the target molecule. The synthesis of orthogonally protected 2-substituted chiral piperazines from α-amino acids has been well-documented.[6][7]
Causality of Experimental Design:
This approach leverages the inherent chirality of the starting amino acid to construct the piperazine ring. The key transformation often involves the conversion of the amino acid into a chiral 1,2-diamine, which is then cyclized to form the piperazine core.[7] The use of orthogonal protecting groups (e.g., Boc, Cbz) is crucial to allow for selective manipulation of the two nitrogen atoms of the piperazine ring during subsequent synthetic steps.
Synthetic Workflow Diagram:
Caption: Chiral pool synthesis of this compound from an amino acid.
Detailed Experimental Protocol (Conceptual, based on[6][7])
-
Diamine Synthesis: An (S)-amino acid is first protected at the nitrogen (e.g., with a Boc group) and the carboxylic acid is reduced to the corresponding alcohol (e.g., using borane or lithium aluminum hydride). The resulting amino alcohol is then converted into a chiral 1,2-diamine through a series of steps, which may include mesylation or tosylation of the alcohol, followed by displacement with an azide and subsequent reduction. Orthogonal protection of the second amino group is then performed.
-
Cyclization: The orthogonally protected chiral 1,2-diamine is reacted with a suitable two-carbon electrophile to form the piperazine ring. A key transformation involves an aza-Michael addition between the diamine and an in situ generated vinyl sulfonium salt.[6]
-
Functionalization and Deprotection: The resulting protected piperazine derivative can then be selectively deprotected and functionalized to introduce the nitrile group. This may involve conversion of a precursor functional group (e.g., an ester or an amide) at the 2-position to the nitrile. Finally, removal of the remaining protecting groups yields this compound.
Alternative Strategies and Future Outlook
While the two strategies detailed above represent robust and scalable approaches, other methods for the asymmetric synthesis of chiral piperazines are continuously being developed. These include:
-
Asymmetric Lithiation: Direct C-H functionalization of the piperazine ring using asymmetric lithiation-trapping techniques offers a novel route to enantiopure α-substituted piperazines.[8]
-
Catalytic Diastereoselective Approaches: Intramolecular hydroamination reactions catalyzed by transition metals can be employed to construct the piperazine ring with high diastereoselectivity.[2]
-
Asymmetric Strecker Synthesis: Although more commonly applied to the synthesis of α-amino acids, the principles of the asymmetric Strecker reaction could potentially be adapted for the direct synthesis of α-aminonitriles that serve as precursors to this compound.[9][10][11]
The continued development of novel catalytic systems and synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to this compound and other valuable chiral building blocks. For drug development professionals, a thorough understanding of these synthetic strategies is essential for making informed decisions regarding lead optimization and process development.
References
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Process for preparing 2-piperazine carboxylic acid derivatives. Google Patents.
- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen.
- Strecker amino acid synthesis. Wikipedia.
- Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. PMC.
- Process for the preparation of a chiral piperazine-2-carboxylic acid. Google Patents.
- Exploring the Chemical Properties and Synthesis of S-Piperazine-2-Carboxylic Acid. Ningbo Inno Pharmchem Co., Ltd.
- Piperazine synthesis. Organic Chemistry Portal.
- Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Google Patents.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI.
- Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.
- Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
- Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. AIDIC.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH.
- SYNTHESIS OF NEW AZIRIDINE DERIVATIVES AS POTENTIAL PIPERAZINE PRECURSORS. OpenMETU.
- SnAP reagents for the synthesis of piperazines and morpholines. Semantic Scholar.
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. WO2021219523A1 - Process for the preparation of a chiral piperazine-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.rug.nl [pure.rug.nl]
- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 11. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of (S)-Piperazine-2-carbonitrile: A Technical Guide for Drug Discovery Professionals
Introduction: The Piperazine Scaffold and the Emergence of (S)-Piperazine-2-carbonitrile in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] Its prevalence is due to its favorable physicochemical properties, such as high aqueous solubility and the ability of its two nitrogen atoms to be functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3] Within this important class of heterocycles, chiral piperazines have garnered significant attention, as the introduction of stereocenters can lead to improved target selectivity and potency.[2] this compound has emerged as a key building block in the development of a new generation of therapeutics, most notably as a core component of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus.
This technical guide provides an in-depth analysis of the biological activity of this compound, with a focus on its application in the design of DPP-4 inhibitors. We will explore the rationale behind its use, the mechanism of action of the resulting compounds, detailed experimental protocols for their evaluation, and a summary of their biological performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.
Mechanism of Action: Targeting Dipeptidyl Peptidase-4 for Glycemic Control
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1] It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glycemic control.
The this compound scaffold provides a key structural motif for potent and selective DPP-4 inhibition. The biological activity of derivatives is critically dependent on the interactions of the piperazine ring and the nitrile group with the active site of the DPP-4 enzyme.
Key Molecular Interactions:
While a crystal structure of an inhibitor containing the precise this compound scaffold within the DPP-4 active site is not publicly available, analysis of closely related inhibitors, such as those with a cyanopyrrolidine moiety, and extensive structure-activity relationship (SAR) studies provide a clear picture of the binding mode. The ligand in PDB entry 4A5S, for instance, is a potent DPP-4 inhibitor with a piperidine ring, offering insights into the general binding pockets.[4]
-
The Piperazine Core and the S2 Pocket: The piperazine ring of the inhibitor typically occupies the S2 subsite of the DPP-4 active site. This pocket is largely hydrophobic, and the piperazine ring can engage in favorable van der Waals interactions. The nitrogen atoms of the piperazine can also form hydrogen bonds with amino acid residues in the S2 pocket, such as Glu205 and Glu206, contributing to the binding affinity.[5]
-
The Critical Role of the Nitrile Group in the S1 Pocket: The nitrile group is a key pharmacophore in many DPP-4 inhibitors. It occupies the S1 subsite, a hydrophobic pocket, and forms a crucial interaction with the side chain of Tyr547. More importantly, the nitrile group can form a covalent, yet reversible, interaction with the catalytic serine residue (Ser630) in the active site. This covalent interaction is thought to contribute significantly to the high potency of these inhibitors. The (S)-stereochemistry at the 2-position of the piperazine ring is crucial for correctly orienting the nitrile group for this interaction.
-
The Importance of Stereochemistry: The (S)-configuration of the piperazine-2-carbonitrile is essential for optimal binding and inhibitory activity. This specific stereoisomer positions the nitrile group and any substituents on the piperazine ring in the correct orientation to maximize interactions with the respective binding pockets of the DPP-4 enzyme.
The following diagram illustrates the key interactions of a hypothetical this compound-based inhibitor within the DPP-4 active site, based on established SAR data.
Synthetic Workflow: Enantioselective Synthesis of the this compound Scaffold
The enantioselective synthesis of chiral piperazines is a key challenge in medicinal chemistry. While a specific, detailed protocol for the direct synthesis of this compound is not widely published, a general and representative workflow can be constructed based on established methods for the synthesis of chiral piperazine precursors, such as piperazin-2-ones. The following diagram outlines a plausible synthetic strategy.
Causality in Synthesis: The choice of protecting groups for the nitrogen atoms is critical to direct the reactivity in subsequent steps and to allow for orthogonal deprotection for further derivatization. The method for introducing the stereocenter, whether through asymmetric catalysis or chiral resolution, is a key decision point that impacts the overall efficiency and scalability of the synthesis. The final introduction of the nitrile group often requires careful optimization to avoid side reactions and ensure good yields.
Experimental Protocols for Biological Evaluation
A self-validating system of assays is crucial to confidently assess the biological activity of this compound derivatives. This includes in vitro enzyme inhibition assays, selectivity profiling, and in vivo efficacy studies.
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound or reference inhibitor to the appropriate wells. For the control (100% activity) and blank (no enzyme) wells, add 2 µL of DMSO.
-
Add 48 µL of assay buffer to all wells.
-
Add 25 µL of human recombinant DPP-4 solution (diluted in assay buffer) to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution (diluted in assay buffer) to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the background fluorescence rate (from blank wells).
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (100% activity).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Trustworthiness of the Protocol: This protocol includes both positive (reference inhibitor) and negative (DMSO) controls to ensure the validity of the assay. The use of a continuous kinetic read allows for the detection of any assay artifacts, such as compound fluorescence or aggregation.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model
This protocol assesses the in vivo efficacy of a test compound in improving glucose tolerance in a rodent model of type 2 diabetes (e.g., db/db mice or streptozotocin-induced diabetic rats).
Materials:
-
Test compound formulated for oral administration
-
Vehicle control
-
Glucose solution (e.g., 2 g/kg)
-
Blood glucose meter and test strips
-
Experimental animals (e.g., male db/db mice, 8-10 weeks old)
Step-by-Step Methodology:
-
Animal Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the animals for 6-8 hours with free access to water.
-
Baseline Blood Glucose Measurement: At time t = -30 minutes, measure the baseline blood glucose level from a tail vein blood sample.
-
Compound Administration: Administer the test compound or vehicle control orally (p.o.) by gavage.
-
Glucose Challenge: At time t = 0 minutes, administer the glucose solution orally to all animals.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the blood glucose excursion from 0 to 120 minutes for each animal.
-
Compare the AUC values of the test compound-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A significant reduction in the AUC indicates improved glucose tolerance.
-
Causality in Experimental Design: The fasting period is essential to establish a stable baseline glucose level. The oral glucose challenge mimics the postprandial state in humans. The inclusion of a vehicle control group is critical to differentiate the effect of the test compound from the vehicle itself.
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic properties of representative DPP-4 inhibitors that incorporate the piperazine or a closely related cyanopyrrolidine scaffold. It is important to note that the specific this compound is often a key intermediate, and the final biological activity is highly dependent on the substituents attached to the piperazine ring.
Table 1: In Vitro DPP-4 Inhibitory Potency of Representative Compounds
| Compound ID | Scaffold | DPP-4 IC50 (nM) | Reference |
| Sitagliptin | Triazolopiperazine | 19 | [6] |
| Vildagliptin | Cyanopyrrolidine | 62 | [7] |
| Saxagliptin | Cyanopyrrolidine | 50 | [7] |
| Compound 23 | Piperazinyl-pyrrolidine | 3,730 | [1] |
| Compound 47 | Aryl-substituted piperazine | 830 | [1] |
| Compound 48 | Aryl-substituted piperazine | 430 | [1] |
Table 2: Pharmacokinetic Properties of Selected DPP-4 Inhibitors in Humans
| Drug | Bioavailability (%) | Tmax (h) | t1/2 (h) | Excretion Route | Reference |
| Sitagliptin | ~87 | 1-4 | 12.4 | Renal (unchanged) | [8] |
| Vildagliptin | ~85 | 1.7 | 1.5 | Metabolism, Renal | [8] |
| Saxagliptin | ~75 | 2 | 2.5 | Metabolism, Renal | [8] |
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in the design of novel therapeutics, particularly in the field of metabolic diseases. Its utility as a core scaffold for DPP-4 inhibitors is well-established, with the nitrile group and the chiral piperazine ring playing crucial roles in achieving high potency and selectivity. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued relevance in drug discovery.
Future research in this area will likely focus on the development of next-generation DPP-4 inhibitors with improved pharmacokinetic profiles, enhanced selectivity, and potentially dual-acting mechanisms for the treatment of type 2 diabetes and its comorbidities. The exploration of this compound in other therapeutic areas where piperazine-containing compounds have shown promise is also a promising avenue for future investigation. The in-depth understanding of its biological activity and the robust experimental methodologies outlined in this guide will be instrumental in advancing these research endeavors.
References
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases.
- Structural Dynamics of DPP-4 and Its Influence on the Projection of Bioactive Ligands.
- Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor.
- 4A5S: CRYSTAL STRUCTURE OF HUMAN DPP4 IN COMPLEX WITH A NOVAL HETEROCYCLIC DPP4 INHIBITOR. RCSB PDB. [Link]
- Design and synthesis of DPP-IV inhibitors lacking the electrophilic nitrile group.
- IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition.
- DPP-IV binding sites and key residues (PDB code:4A5S).
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors.
- 4A5S: CRYSTAL STRUCTURE OF HUMAN DPP4 IN COMPLEX WITH A NOVAL HETEROCYCLIC DPP4 INHIBITOR.
- DPP-IV inhibitory profile of piperazine-derived constrained DPP-IV inhibitors.
- Pharmacokinetics of Dipeptidylpeptidase-4 Inhibitors.
- Pharmacokinetics of dipeptidylpeptidase-4 inhibitors.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Piperazine skeleton in the structural modification of natural products: a review.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Biological Activities of Piperazine Derivatives: A Comprehensive Review. Preprints.org. [Link]
- The synthesis of bicyclic piperazine-2-carboxylic acids. HETEROCYCLES. [Link]
- Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. MDPI. [Link]
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
Sources
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wwPDB: pdb_00004a5s [wwpdb.org]
(S)-Piperazine-2-carbonitrile: A Privileged Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Chiral Piperazines in Medicinal Chemistry
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds and approved drugs.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, make it an invaluable component in drug design.[2] As the pharmaceutical industry increasingly focuses on stereochemically pure active pharmaceutical ingredients (APIs) to enhance therapeutic efficacy and minimize off-target effects, the demand for chiral piperazine building blocks has surged.[3] Among these, (S)-piperazine-2-carbonitrile has emerged as a particularly valuable synthon, offering a strategic entry point for the construction of complex molecular architectures with defined stereochemistry. This guide provides a comprehensive technical overview of this compound, from its stereoselective synthesis to its application in the development of cutting-edge therapeutics.
The Strategic Importance of the 2-Cyano Group in Piperazine Scaffolds
The introduction of a nitrile group at the C2 position of the piperazine ring provides medicinal chemists with a versatile functional handle. The cyano group can be readily transformed into other key functionalities, such as carboxylic acids, amides, or amines, allowing for diverse downstream modifications and the exploration of a wider chemical space. Furthermore, the electron-withdrawing nature of the nitrile can influence the basicity of the piperazine nitrogens, offering a tool to fine-tune the pharmacokinetic properties of a drug candidate.
Stereoselective Synthesis of this compound: Key Methodologies and Mechanistic Considerations
The enantioselective synthesis of this compound is a critical challenge that has been addressed through several innovative strategies. The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity.
Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity
One of the most common and reliable approaches to chiral molecules is to start from readily available, enantiomerically pure natural products, a strategy known as chiral pool synthesis.[4][5] α-Amino acids are particularly attractive starting materials for the synthesis of chiral piperazine derivatives.[6][7]
A plausible synthetic pathway to this compound commencing from a suitable chiral amino acid, such as (S)-asparagine or a derivative thereof, is outlined below. This approach leverages the inherent stereochemistry of the starting material to establish the desired configuration at the C2 position of the piperazine ring.
Conceptual Experimental Protocol: Chiral Pool Synthesis
-
Preparation of a Protected Diamine: (S)-Asparagine is appropriately protected at its amino and carboxylic acid functionalities. The side-chain amide is then reduced to the corresponding amine, yielding a differentially protected 1,2-diamine precursor with the desired (S)-stereochemistry.
-
Cyclization to Form the Piperazine Ring: The protected diamine is then subjected to a cyclization reaction to form the piperazine ring. This can be achieved by reacting with a two-carbon electrophile, such as a dihaloethane derivative, under basic conditions.
-
Introduction of the Cyano Group: Following the formation of the piperazine core, the functionality at the C2 position is converted to a nitrile. This may involve the dehydration of a primary amide or the displacement of a suitable leaving group with a cyanide nucleophile.
-
Deprotection: Finally, the protecting groups on the piperazine nitrogens are removed to yield this compound.
Catalytic Asymmetric Synthesis: The Power of Chiral Catalysis
Catalytic asymmetric methods offer an elegant and atom-economical approach to chiral molecules, avoiding the need for stoichiometric chiral auxiliaries or resolving agents.[8] The catalytic asymmetric Strecker reaction, which involves the addition of a cyanide source to an imine in the presence of a chiral catalyst, is a powerful tool for the synthesis of α-amino nitriles and can be adapted for the synthesis of chiral piperazine precursors.[1][8][9]
A key challenge in the asymmetric synthesis of piperazine derivatives is controlling the stereochemistry at the C2 position. The development of highly selective and efficient catalytic systems is paramount.
Conceptual Experimental Protocol: Catalytic Asymmetric Strecker-type Reaction
-
Formation of a Cyclic Imine Precursor: A suitable precursor, such as a 1,4-diazepine derivative, is synthesized.
-
Asymmetric Cyanation: The cyclic imine is then subjected to a catalytic asymmetric Strecker-type reaction using a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a chiral catalyst (e.g., a chiral Schiff base-metal complex). The catalyst creates a chiral environment around the imine, directing the nucleophilic attack of the cyanide to one face of the C=N double bond, thereby establishing the (S)-stereochemistry at the C2 position.
-
Reduction and Cyclization: The resulting α-amino nitrile intermediate is then further elaborated through reduction and cyclization to form the piperazine ring.
Caption: Mechanism of Catalytic Asymmetric Strecker Reaction.
Chemoenzymatic Synthesis: Harnessing the Selectivity of Biocatalysts
Enzymes are highly efficient and stereoselective catalysts that can be employed for the synthesis of chiral molecules.[10] Oxynitrilase enzymes, for instance, catalyze the enantioselective addition of cyanide to aldehydes and ketones. While directly applicable to piperazine precursors might be challenging, a chemoenzymatic approach can be envisioned where an enzyme is used to create a key chiral intermediate that is then chemically converted to this compound.
Application in Drug Discovery: The Case of Adagrasib
The utility of this compound as a chiral building block is exemplified in the synthesis of Adagrasib (MRTX849), an FDA-approved covalent inhibitor of the KRASG12C mutant protein, a key driver in various cancers.[11][12][13] The synthesis of Adagrasib involves the coupling of a complex heterocyclic core with a chiral piperazine side chain, where the (S)-stereochemistry is crucial for its biological activity.[14]
The specific intermediate used in the synthesis of Adagrasib is (S)-2-(piperazin-2-yl)acetonitrile, which is directly derived from this compound.[15]
Caption: Role of this compound derivative in Adagrasib Synthesis.
Synthetic Protocol for the Incorporation of the Chiral Piperazine in Adagrasib
The synthesis of Adagrasib involves a nucleophilic aromatic substitution (SNAr) reaction where the secondary amine of the (S)-2-(piperazin-2-yl)acetonitrile attacks an activated position on the tetrahydropyridopyrimidine core.[13]
-
Preparation of the Chiral Intermediate: this compound is appropriately protected, for example, with a Boc group on one of the nitrogen atoms, to ensure regioselective reaction.
-
SNAr Coupling: The protected chiral piperazine is reacted with the activated tetrahydropyridopyrimidine core in the presence of a suitable base.
-
Deprotection and Final Acylation: The protecting group on the piperazine is removed, and the resulting secondary amine is acylated with 2-fluoroacrylic acid to yield the final Adagrasib molecule.[15]
Analytical Characterization and Quality Control
The enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the enantiomeric excess (ee) of this building block.
| Analytical Parameter | Method | Typical Conditions |
| Enantiomeric Purity | Chiral HPLC | Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak) Mobile Phase: Hexane/Isopropanol with a basic modifier (e.g., diethylamine) Detection: UV |
| Chemical Purity | RP-HPLC | Column: C18 Mobile Phase: Acetonitrile/Water gradient with an acid modifier (e.g., trifluoroacetic acid) Detection: UV, MS |
| Structural Confirmation | NMR, IR, MS | ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry are used to confirm the chemical structure. |
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile chiral building block in modern drug discovery. Its strategic importance is underscored by its role in the synthesis of complex and life-saving medicines like Adagrasib. The continued development of efficient and scalable stereoselective synthetic methods for this and related chiral piperazines will be crucial in enabling the discovery and development of the next generation of innovative therapeutics. As our understanding of the intricate relationship between stereochemistry and biological activity deepens, the demand for such precisely engineered building blocks is set to grow, further solidifying the prominent position of chiral piperazines in the medicinal chemist's toolbox.
References
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759.
- Nazabadioko, S., et al. (1998). Chemoenzymatic synthesis of (S)-2-cyanopiperidine, a key intermediate in the route to (S)-pipecolic acid and 2-substituted piperidine alkaloids. Tetrahedron: Asymmetry, 9(16), 2845-2853.
- Mirati Therapeutics, Inc. (2023). Processes and intermediates for synthesis of adagrasib. WO 2023/205074 A1.
- Jacobsen, E. N., & Sigman, M. S. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids.
- Lu, Z., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(5), 834-838.
- Luescher, M. U., & Bode, J. W. (2015). Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents.
- Stoltz, B. M., & Sun, A. W. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Mirati Therapeutics, Inc. (2022). Processes and intermediates for synthesis of adagrasib. CA3231284A1.
- Lu, Z., et al. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(5), 834-838.
- Varghese, S. S., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids.
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759.
- Baran, J. S. (2017). Creativity from the Chiral Pool: Amino Acids. Baran Lab Group Meeting.
- Sengupta, S., & Das, D. (1996). Chiral Pool Synthesis of 4-Alkylamino-2-aminothiazoles.
- Ishitani, H., et al. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 122(5), 8180-8186.
- D'hooghe, M., & De Kimpe, N. (2014). Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Current topics in medicinal chemistry, 14(11), 1308-1316.
- Hanessian, S., & Vaillancourt, M. (2000). The synthesis of bicyclic piperazine-2-carboxylic acids. Heterocycles, 52(3), 1231-1239.
- Van Brabandt, W., et al. (2006). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 4(23), 4373-4382.
- O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(51), 16169-16179.
- Lab-med Discovery. (2023). Chiral drugs. Lab-med Discovery, 1(1), 1-11.
- Nicewicz, D. A., & Romero, N. A. (2021). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Journal of the American Chemical Society, 143(49), 20873-20880.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- Raspolli Galletti, A. M., et al. (2019). Process Development of the Copper(II)‐Catalyzed Dehydration of a Chiral Aldoxime and Rational Selection of the Co‐Substrate.
- El-Gendy, M. A., & El-Koussi, W. M. (2010). Chiral drugs: an overview. Journal of Applied Pharmaceutical Science, 1(1), 1-13.
- Kumar, V., et al. (2023). Synthesis and Biological Study of S-Triazines from Chalcones. Journal of Chemical and Pharmaceutical Research, 15(5), 1-7.
- Carbone, L., et al. (2021).
- Berzina, M. Y., et al. (2022). Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists. Bioorganic Chemistry, 126, 105878.
- Nagori, B. P., et al. (2011). Chiral drug analysis and their application. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-112.
- Yamano, Y., et al. (2022). Stereospecific Synthesis of Enantiopure[12]Helicene Containing a Seven-Membered Ring andHelicene via Acid-Promoted Stepwise. ChemRxiv.
- Kiely, J. S., & Priebe, S. R. (1990). An Improved Synthesis of (R)- and (S)-2-Methylpiperazine.
- Manna, S. K., & Panda, G. (2013). An efficient synthetic approach for N–C bond formation from (S)-amino acids: an easy access to cis-2,5-disubstituted chiral piperazines. Tetrahedron Letters, 54(14), 1851-1854.
- Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- Sharma, A., et al. (2022). The medicinal chemistry of piperazines: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-23.
Sources
- 1. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 4. baranlab.org [baranlab.org]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Chemoenzymatic synthesis of (S)-2-cyanopiperidine, a key intermediate in the route to (S)-pipecolic acid and 2-substituted piperidine alkaloids (1998) | Serge Nazabadioko | 51 Citations [scispace.com]
- 10. Synthesis of Adagrasib (MRTX849), a covalent KRASG12C inhibitor drug for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 11. medkoo.com [medkoo.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CA3231284A1 - Processes and intermediates for synthesis of adagrasib - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for (S)-Piperazine-2-carbonitrile: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-Piperazine-2-carbonitrile, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document serves as a detailed predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and analyzing data from analogous piperazine derivatives, this guide presents a robust set of expected data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, detailed, field-proven experimental protocols for acquiring and processing high-quality spectroscopic data are provided, ensuring a self-validating system for researchers. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. This guide is intended to be an authoritative resource, empowering researchers to confidently identify, characterize, and utilize this compound in their research endeavors.
Introduction
This compound is a chiral building block that holds considerable promise in the synthesis of novel pharmaceutical agents. The piperazine scaffold is a ubiquitous feature in many approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a nitrile group at the C2 position, along with the defined stereochemistry, offers a unique handle for further chemical modifications, making it a valuable synthon for creating diverse and complex molecular architectures.
A thorough understanding of the spectroscopic properties of this compound is fundamental for its effective use. Spectroscopic data provides the definitive fingerprint of a molecule, confirming its identity, purity, and structural integrity. This guide aims to fill the current void in publicly available experimental data by providing a detailed, well-reasoned prediction of its spectroscopic characteristics.
The following sections will delve into the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, the characteristic vibrational modes in Infrared (IR) spectroscopy, and the expected fragmentation patterns in Mass Spectrometry (MS). Each section will be supported by a discussion of the underlying principles and data from related piperazine structures. To ensure practical applicability, this guide also includes comprehensive, step-by-step protocols for sample preparation and data acquisition for each spectroscopic technique.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects on the piperazine ring.
The ¹H NMR spectrum of this compound is expected to exhibit a complex set of signals due to the chirality of the molecule and the conformational flexibility of the piperazine ring, which typically exists in a chair conformation. The protons on the piperazine ring are diastereotopic, meaning they are in chemically non-equivalent environments and will therefore have different chemical shifts and will couple to each other.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 (methine) | ~3.8 - 4.0 | dd | J ≈ 8.0, 4.0 |
| H-3 (axial) | ~3.2 - 3.4 | ddd | J ≈ 12.0, 8.0, 4.0 |
| H-3 (equatorial) | ~3.0 - 3.2 | ddd | J ≈ 12.0, 4.0, 2.0 |
| H-5 (axial) | ~2.8 - 3.0 | m | |
| H-5 (equatorial) | ~3.1 - 3.3 | m | |
| H-6 (axial) | ~2.7 - 2.9 | m | |
| H-6 (equatorial) | ~3.0 - 3.2 | m | |
| N-H (amine) | ~1.5 - 2.5 | br s |
-
Causality of Chemical Shifts:
-
H-2: The proton at the chiral center, being adjacent to the electron-withdrawing nitrile group, is expected to be the most deshielded proton on the ring.
-
H-3, H-5, H-6: The protons on the remaining methylene groups of the piperazine ring will appear as complex multiplets due to geminal and vicinal coupling. Axial and equatorial protons will have distinct chemical shifts.
-
N-H: The chemical shift of the amine protons is highly dependent on solvent and concentration and will likely appear as a broad singlet.
-
The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (methine) | ~50 - 55 |
| C-3 | ~45 - 50 |
| C-5 | ~44 - 48 |
| C-6 | ~43 - 47 |
| C≡N (nitrile) | ~118 - 122 |
-
Causality of Chemical Shifts:
-
C-2: The carbon bearing the nitrile group will be deshielded compared to the other ring carbons.
-
C-3, C-5, C-6: These methylene carbons will have similar chemical shifts, characteristic of a piperazine ring.
-
C≡N: The nitrile carbon will appear in the characteristic downfield region for sp-hybridized carbons.[1]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad |
| C-H Stretch (alkane) | 2850 - 3000 | Medium to Strong |
| C≡N Stretch (nitrile) | 2240 - 2260 | Medium, sharp |
| N-H Bend (amine) | 1590 - 1650 | Medium |
| C-H Bend (alkane) | 1450 - 1470 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
-
Key Diagnostic Peaks:
-
The most characteristic peak will be the sharp, medium-intensity absorption in the 2240-2260 cm⁻¹ region, which is indicative of the nitrile (C≡N) functional group.
-
A broad peak in the 3300-3500 cm⁻¹ region will signify the N-H stretching of the secondary amines in the piperazine ring.
-
The presence of C-H stretching bands just below 3000 cm⁻¹ will confirm the aliphatic nature of the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₅H₉N₃), the expected molecular weight is 111.15 g/mol .[2]
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 111 | [M]⁺ (Molecular Ion) |
| 84 | [M - HCN]⁺ |
| 83 | [M - H₂CN]⁺ |
| 56 | [C₃H₆N]⁺ |
| 42 | [C₂H₄N]⁺ |
-
Fragmentation Pathway Rationale:
-
The molecular ion peak [M]⁺ is expected at m/z 111.
-
A common fragmentation pathway for nitriles is the loss of hydrogen cyanide (HCN), leading to a fragment at m/z 84.
-
Cleavage of the piperazine ring is also a major fragmentation pathway for piperazine derivatives, leading to characteristic fragments at m/z 56 and 42.
-
Experimental Protocols
The following protocols are designed to be self-validating, providing a clear and reproducible methodology for obtaining high-quality spectroscopic data.
NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
FTIR Spectroscopy Protocol
Caption: Workflow for FTIR data acquisition using ATR.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the wavenumbers of the significant absorption bands.
-
Mass Spectrometry (GC-MS) Protocol
Caption: Workflow for GC-MS data acquisition.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.
-
If the solution contains any particulate matter, filter it through a 0.22 µm syringe filter.
-
Transfer the solution to a 2 mL GC-MS autosampler vial.
-
-
Instrumental Setup and Data Acquisition:
-
Set up the Gas Chromatograph (GC) with an appropriate column (e.g., a non-polar DB-5ms column) and a suitable temperature program to ensure good separation and peak shape.
-
Set the Mass Spectrometer (MS) to operate in Electron Ionization (EI) mode at 70 eV.
-
Set the mass scan range to cover the expected molecular weight and fragment ions (e.g., m/z 40-200).
-
Inject a small volume (typically 1 µL) of the sample into the GC inlet.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the retention time of the compound.
-
Extract the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Conclusion
This technical guide provides a comprehensive and authoritative resource on the expected spectroscopic data for this compound. By combining theoretical predictions with data from analogous structures, we have presented a detailed and well-supported set of expected ¹H NMR, ¹³C NMR, IR, and MS data. The inclusion of detailed, field-proven experimental protocols provides researchers with a practical framework for acquiring high-quality data, ensuring the integrity and reproducibility of their work. This guide is intended to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize, characterize, and utilize this valuable chiral building block in their pursuit of novel therapeutic agents.
References
- PubChem. Piperazine-2-carbonitrile.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Link]
- NIST Chemistry WebBook. Piperazine. [Link]
Sources
A Technical Guide to the Solubility of (S)-Piperazine-2-carbonitrile in Organic Solvents
Foreword: Navigating the Solubility Landscape of a Chiral Intermediate
(S)-Piperazine-2-carbonitrile is a key chiral building block in modern medicinal chemistry, integral to the synthesis of a multitude of pharmacologically active agents. Its structural rigidity, basic nitrogen centers, and chiral handle make it a valuable scaffold. However, mastering its application, particularly in process development, purification, and formulation, hinges on a thorough understanding of its solubility behavior. This guide moves beyond a simple data sheet to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a diverse range of organic solvents. As direct, quantitative solubility data for this specific molecule is not extensively published, this document is designed to empower the researcher with the foundational knowledge and practical methodologies required to generate this critical information in-house, ensuring scientific rigor and process efficiency.
Physicochemical Profile: The Molecular Blueprint for Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium dictated by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A deep understanding of the physicochemical properties of this compound is therefore paramount to predicting its behavior.
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₅H₉N₃ | |
| Molecular Weight | 111.15 g/mol [1] | A relatively low molecular weight generally favors solubility. |
| Structure | Chiral, heterocyclic amine with a nitrile group | The piperazine ring provides two basic nitrogen atoms, making the molecule polar and capable of hydrogen bonding. The nitrile group adds to the polarity. |
| pKa | Estimated based on piperazine (pKa1 ≈ 5.35, pKa2 ≈ 9.73)[2][3] | The basic nature of the piperazine nitrogens will significantly influence solubility in protic or acidic solvents, where salt formation can dramatically increase solubility. |
| Hydrogen Bond Donors | 2 (the two N-H groups)[1] | Capable of donating hydrogen bonds, which will favor solubility in hydrogen bond accepting solvents (e.g., alcohols, DMSO). |
| Hydrogen Bond Acceptors | 3 (the two nitrogen atoms and the nitrile nitrogen)[1] | Capable of accepting hydrogen bonds, favoring solubility in hydrogen bond donating solvents (e.g., alcohols, water). |
| Polarity | High | The combination of the piperazine ring and the nitrile group makes this a polar molecule, suggesting higher solubility in polar solvents. |
| Melting Point | Not experimentally determined in available literature. | The melting point is a critical parameter for thermodynamic solubility calculations, as it relates to the crystal lattice energy that must be overcome for dissolution. A higher melting point generally correlates with lower solubility. |
The structure of this compound suggests a molecule with a strong capacity for polar and hydrogen bonding interactions. The two secondary amine protons are hydrogen bond donors, while the lone pairs on all three nitrogen atoms can act as hydrogen bond acceptors.[1] The nitrile group itself is highly polar and a strong hydrogen bond acceptor.[4] This profile indicates a preference for polar solvents, particularly those that can engage in hydrogen bonding.
Theoretical Frameworks for Solubility Prediction
In the absence of extensive experimental data, theoretical models provide a powerful tool for initial solvent screening and for understanding the underlying drivers of solubility.
The "Like Dissolves Like" Principle Revisited
The adage "like dissolves like" is a useful starting point. Given the polar and hydrogen-bonding nature of this compound, we can qualitatively predict its solubility in various solvent classes:
-
High Predicted Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are highly polar and can act as hydrogen bond acceptors, interacting favorably with the N-H groups of the piperazine ring. Acetonitrile, being a nitrile itself, may show particularly favorable interactions.[5][6]
-
-
Moderate Predicted Solubility:
-
Ketones (e.g., Acetone, MEK): These are polar aprotic solvents but are generally less polar than DMSO or DMF. They can act as hydrogen bond acceptors.
-
Esters (e.g., Ethyl Acetate): These have moderate polarity and can accept hydrogen bonds.
-
-
Low Predicted Solubility:
-
Non-polar Solvents (e.g., Hexane, Toluene): The weak van der Waals forces in these solvents are unlikely to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the this compound crystal lattice.
-
Hansen Solubility Parameters (HSP)
A more quantitative approach is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[7] The principle is that substances with similar HSP values are likely to be miscible.
To predict the solubility of this compound, one would first need to estimate its HSP values. Then, by comparing these to the known HSP values of various organic solvents, a more refined selection of potential good solvents can be made.[8][9][10] Solvents with a smaller "distance" (Ra) to the solute in the three-dimensional Hansen space are predicted to be better solvents.
COSMO-RS (COnductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[11][12] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. This a priori predictive method does not require experimental data for the specific solute-solvent system and can be a highly effective tool for computational solvent screening, potentially saving significant experimental effort.[13][14]
Experimental Determination of Solubility: Protocols and Best Practices
Theoretical predictions must always be validated by empirical data. The following section provides detailed protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of solute that can dissolve in a solvent at a given temperature when the system is at equilibrium.[15] It is a fundamental property of the system.
-
Kinetic Solubility: This is often measured in high-throughput settings and reflects the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (usually in DMSO).[8] It is influenced by the experimental conditions and can sometimes result in supersaturated solutions.
For process chemistry and formulation, thermodynamic solubility is the more relevant parameter.
The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8]
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25 °C). Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours).[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtered solution with a suitable mobile phase or solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.[16][17]
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated at equilibrium.
-
Constant Temperature: Solubility is highly temperature-dependent.[18] Maintaining a constant temperature is critical for reproducibility.
-
Extended Agitation: Guarantees that the system has reached a state of dynamic equilibrium.
-
Filtration: Prevents undissolved solid particles from artificially inflating the measured concentration.
Analytical Quantification: HPLC-UV Method
Since this compound lacks a strong chromophore for direct UV detection at higher wavelengths, a derivatization step may be necessary for sensitive quantification, especially at low concentrations.[18][19] However, for solubility studies where concentrations are expected to be higher, direct detection at low UV wavelengths (around 200-210 nm) might be feasible. A more robust approach would be to use a derivatizing agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to create a derivative with strong UV absorbance at a higher wavelength (e.g., 340 nm), which improves selectivity and sensitivity.[18][19]
Caption: General Workflow for HPLC-UV Quantification in Solubility Studies.
Self-Validating System:
-
Calibration Curve: A multi-point calibration curve with a high correlation coefficient (R² > 0.99) must be generated using standards of known concentration.
-
Equilibrium Confirmation: To ensure equilibrium has been reached in the shake-flask method, samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). The solubility value should be consistent across the later time points.
-
Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD) to confirm that no phase transition (e.g., to a solvate or a different polymorph) has occurred during the experiment, as this would change the thermodynamic equilibrium.
Impact of Stereochemistry on Solubility
As this compound is a single enantiomer, its solubility can differ from that of its racemate (a 1:1 mixture of the S and R enantiomers). The packing of molecules in the crystal lattice of a pure enantiomer is different from that of a racemic compound. This can lead to different melting points and crystal lattice energies.[20] Generally, a racemic compound can crystallize as a conglomerate (a mechanical mixture of enantiopure crystals) or a racemic compound (a well-ordered arrangement of both enantiomers in the unit cell). In many cases, the racemic compound has a more stable crystal lattice and thus a lower solubility than the pure enantiomers.[20][21] This is an important consideration in drug development, where the choice of a single enantiomer over a racemate can be influenced by solubility advantages.[21]
Conclusion: A Practical Path Forward
References
- Piperazine - Wikipedia. (n.d.).
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io.
- Piperazine (C4H10N2) properties. (n.d.).
- Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation.
- Nitrile Definition, Functional Group & Structure. (n.d.). Study.com.
- UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.). ACS Publications.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Piperazine-2-carbonitrile. (n.d.). PubChem.
- Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review.
- Solubility of chiral species as function of the enantiomeric excess. (2025, August 6). ResearchGate.
- Effect of stereoisomerism and racemization on solubility. (2018, March 26). Chemistry Stack Exchange.
- In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). PMC.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9). ResearchGate.
- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7). ResearchGate.
- A Unified Thermodynamics Model for Solid–Liquid Equilibrium, Liquid–Liquid Equilibrium, and Vapor–Liquid Equilibrium of Cyclohexane Oxidation Systems: NRTL Model. (2019, May 16). ACS Publications.
- (R)-Piperidine-2-carbonitrile. (n.d.). PubChem.
- Predicting drug solubility in organic solvents mixtures. (2024, May 18). Unipd.
- Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. (n.d.). ACS Publications.
- COSMO-RS. (n.d.). Wikipedia.
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). PMC.
- List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022, August 22). Mendeley Data.
- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024, July 20). PubMed.
- The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024, February 22). Journal of Materials Chemistry C.
- Physical Properties of Nitriles. (2023, January 22). Chemistry LibreTexts.
- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.
- Development and examination of solubility measurement methods for drug solubility determination. (n.d.). Semantic Scholar.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
- This compound. (n.d.). 试剂仪器网.
- COSMO-RS: predict solubilities & fluid thermodynamics. (n.d.). SCM.
- Development and validation of a RP-HPLC method for determination of solubility of furosemide. (2025, August 5). ResearchGate.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC.
- 20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts.
- Hansen solubility parameter. (n.d.). Wikipedia.
- Hansen parameters of the different organic solvents used. (n.d.). ResearchGate.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (n.d.).
- New Developments in Prediction of Solid-State Solubility and Cocrystallization Using COSMO-RS Theory. (n.d.). ResearchGate.
- AMS2018 - COSMO-RS new features: quick predictions & solvent optimization. (2018, November 21). YouTube.
- (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. (n.d.). AIChE.
- Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. (2026, January 9). MDPI.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
Sources
- 1. Piperazine-2-carbonitrile | C5H9N3 | CID 9813119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Thermodynamic models for predicting and correlating solid–liquid phase equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile Definition, Functional Group & Structure | Study.com [study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 10. researchgate.net [researchgate.net]
- 11. COSMO-RS - Wikipedia [en.wikipedia.org]
- 12. scm.com [scm.com]
- 13. researchgate.net [researchgate.net]
- 14. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]
- 15. pharmatutor.org [pharmatutor.org]
- 16. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 17. improvedpharma.com [improvedpharma.com]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Synthetic Evolution of Piperazine-2-carbonitrile: A Cornerstone for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Power of a C-Substituted Piperazine
The piperazine ring, a six-membered heterocycle bearing two nitrogen atoms at the 1 and 4 positions, is a well-established "privileged scaffold" in medicinal chemistry. Its prevalence in a vast number of marketed drugs is a testament to its ability to impart favorable pharmacokinetic properties, such as aqueous solubility and oral bioavailability.[1] However, for a significant period of its history in drug design, the carbon atoms of the piperazine ring remained largely unfunctionalized, with synthetic efforts focusing almost exclusively on modifying the two nitrogen atoms.[2] This guide delves into the discovery and history of a pivotal, yet often overlooked, C-substituted piperazine: piperazine-2-carbonitrile. We will explore its genesis, the evolution of its synthesis from classical methods to modern asymmetric approaches, and its role as a versatile building block in the quest for novel therapeutics.
The Dawn of C-Substituted Piperazines: A Historical Perspective
While the precise first synthesis of piperazine-2-carbonitrile is not prominently documented in seminal, standalone publications, its conceptual origins can be traced back to the fundamental principles of heterocyclic chemistry and the development of reactions for introducing cyano groups. The historical synthesis of piperazines and their C-substituted derivatives was first systematically explored in the mid-20th century.[3]
Early methods for creating C-substituted piperazines often involved multi-step, arduous processes. One of the foundational approaches involved the reaction of α-amino acids or their derivatives, which provided a chiral pool for the construction of enantiomerically enriched piperazine scaffolds. The synthesis of piperazinones from amino acids, for instance, laid the groundwork for accessing C-substituted piperazine cores.[4]
A conceptually related and historically significant method for the synthesis of α-aminonitriles is the Strecker synthesis , first described by Adolph Strecker in 1850.[5][6] This reaction, which combines an aldehyde, ammonia, and cyanide to form an α-aminonitrile, provides a direct blueprint for the formation of the core structure of piperazine-2-carbonitrile.[7][8][9] While not a direct synthesis of the cyclic structure, the principles of the Strecker reaction, particularly the addition of a cyanide nucleophile to an imine or iminium ion, are central to many modern synthetic routes to 2-cyanopiperazine.
The Synthetic Challenge: Navigating the Path to Piperazine-2-carbonitrile
The direct synthesis of piperazine-2-carbonitrile presents several challenges, primarily centered around the selective functionalization of the carbon atom at the 2-position while managing the reactivity of the two nitrogen atoms. The evolution of synthetic strategies reflects the broader advancements in organic chemistry, particularly in the areas of protecting group chemistry and asymmetric synthesis.
Classical Approaches and the Imperative of Protecting Groups
Early and many current syntheses of piperazine-2-carbonitrile and its derivatives necessitate the use of protecting groups to control the reactivity of the nitrogen atoms. The symmetrical nature of the parent piperazine ring means that direct, selective monosubstitution at one nitrogen is difficult. Therefore, a common strategy involves the use of orthogonal protecting groups, which can be selectively removed under different conditions.
A typical synthetic sequence might involve:
-
Protection of a suitable precursor: This could be an acyclic diamine or a pre-formed piperazine ring. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).
-
Cyclization: Formation of the piperazine ring from an acyclic precursor.
-
Introduction of the cyano group: This can be achieved through various methods, including the dehydration of a primary amide (piperazine-2-carboxamide) or the nucleophilic substitution of a suitable leaving group at the 2-position with a cyanide salt.[10]
-
Deprotection: Removal of the protecting groups to yield the final product.
The choice of protecting groups is critical to the success of the synthesis, and a deep understanding of their stability and cleavage conditions is paramount for any researcher in this field.
Modern Synthetic Methodologies: Towards Efficiency and Chirality
More recent advancements have focused on developing more efficient and stereoselective syntheses of C-substituted piperazines, including those with a nitrile group at the 2-position.
2.2.1. Synthesis from Chiral Amino Acids:
A powerful and widely used strategy for the synthesis of enantiomerically pure C-substituted piperazines involves starting from readily available chiral α-amino acids. This approach embeds chirality into the molecule from the outset, avoiding the need for challenging chiral resolutions later in the synthesis. The carboxylic acid or amino group of the amino acid can be elaborated into the piperazine ring through a series of transformations. For instance, a protected amino acid can be converted to a diamine, which is then cyclized to form the piperazine ring.
2.2.2. Diastereoselective and Enantioselective Approaches:
The development of asymmetric catalysis has opened new avenues for the synthesis of chiral piperazine derivatives. Methods for the diastereoselective synthesis of substituted piperazines have been developed, allowing for the control of stereochemistry at multiple centers.[11] Furthermore, enantioselective methods, such as asymmetric lithiation-trapping of N-Boc piperazines, have enabled the direct functionalization of the piperazine ring with high enantiomeric excess.[12]
Experimental Protocols: A Practical Guide
The following protocols are illustrative of the synthetic strategies employed for the preparation of piperazine-2-carbonitrile and its precursors.
Protocol 1: Synthesis of N-Boc-piperazine
This protocol describes a common method for the protection of one of the nitrogen atoms of piperazine, a crucial first step in many syntheses of asymmetrically substituted piperazines.[13]
Materials:
-
Diethanolamine
-
Thionyl chloride
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Ammonia solution
-
Organic solvents (e.g., dichloromethane, toluene)
-
Inorganic base (e.g., sodium carbonate)
Procedure:
-
Chlorination: React diethanolamine with thionyl chloride to generate bis(2-chloroethyl)amine. This reaction should be performed in an inert solvent under anhydrous conditions.
-
Boc Protection: The resulting bis(2-chloroethyl)amine is reacted with Boc anhydride in the presence of a base (e.g., sodium carbonate) to yield tert-butyl bis(2-chloroethyl)carbamate.
-
Aminolysis and Cyclization: The protected dichloro intermediate is then cyclized by reaction with ammonia in a suitable solvent to form N-Boc-piperazine.
-
Purification: The crude product is purified by extraction and chromatography.
Protocol 2: Conversion of a Primary Amide to a Nitrile
This general protocol illustrates the dehydration of a primary amide, a potential step in the synthesis of piperazine-2-carbonitrile from piperazine-2-carboxamide.[10]
Materials:
-
Primary amide (e.g., N-protected piperazine-2-carboxamide)
-
Dehydrating agent (e.g., thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃))
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Base (e.g., pyridine, triethylamine, optional depending on the reagent)
Procedure:
-
Dissolve the primary amide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the dehydrating agent (e.g., thionyl chloride) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction carefully with ice-water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude nitrile by column chromatography or distillation.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial in reactions involving highly reactive reagents like thionyl chloride to prevent unwanted side reactions with water.
-
Controlled Addition at Low Temperature: The slow addition of the dehydrating agent at low temperature helps to control the exothermic nature of the reaction and minimize the formation of byproducts.
-
Quenching: Careful quenching with ice-water is necessary to decompose any excess reactive reagents safely.
The Role of Piperazine-2-carbonitrile in Drug Discovery
Piperazine-2-carbonitrile is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including:
-
Amines: Reduction of the nitrile group yields a primary amine, which can be further functionalized.
-
Carboxylic acids: Hydrolysis of the nitrile provides a carboxylic acid.
-
Tetrazoles: Reaction of the nitrile with an azide source can form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.
The piperazine-2-carbonitrile scaffold has been incorporated into molecules targeting a range of biological targets, although specific blockbuster drugs directly derived from it are not widely publicized. Its utility lies in its ability to introduce a key structural element and a point of diversification in lead optimization campaigns.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | [3] |
| Molecular Weight | 111.15 g/mol | [3] |
| IUPAC Name | piperazine-2-carbonitrile | [3] |
| CAS Number | 187589-36-2 | [3] |
| SMILES | C1CNC(CN1)C#N | [3] |
Visualization of Synthetic Pathways
Conceptual Strecker-type Synthesis of an α-Aminonitrile
Caption: Conceptual pathway for α-aminonitrile synthesis via a Strecker-type reaction.
General Synthetic Strategy for Asymmetrically Substituted Piperazines
Caption: A generalized workflow for the synthesis of C2-substituted piperazines.
Conclusion and Future Perspectives
Piperazine-2-carbonitrile, while not a household name in the pharmaceutical world, represents a critical step in the evolution of piperazine chemistry. Its synthesis, moving from conceptually classical methods to sophisticated, stereocontrolled strategies, mirrors the progress of organic synthesis as a whole. As a versatile building block, it provides medicinal chemists with a valuable tool to explore new chemical space and design novel drug candidates with improved properties. The ongoing development of more efficient and greener synthetic methods for C-substituted piperazines, including piperazine-2-carbonitrile, will undoubtedly continue to fuel innovation in drug discovery for years to come.
References
- A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts. (2003).
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- NROChemistry. (n.d.). Strecker Synthesis.
- Convergent and Fast Route to Piperazines via IMCR. (2005). Organic Chemistry Portal.
- CN108033931B - Synthesis method of N-Boc piperazine. (n.d.). Google Patents.
- Strecker Synthesis. (n.d.). Organic Chemistry Portal.
- Overview of Strecker Amino Acid Synthesis. (2018). News-Medical.Net.
- Synthesis of piperazinones from amino acids. (n.d.). ResearchGate.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2015). Journal of the American Chemical Society.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
- A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. (2015).
- Chemistry of Nitriles. (2025). LibreTexts Chemistry.
- Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (n.d.). PubMed Central.
- Use of piperazin-2-one for the synthesis of some condensed heterocyclic compounds. (1967). Pharmaceutical Chemistry Journal.
- A novel route for the synthesis of piperazine from N-(2,3-dihydroxypropyl)ethylenediamine over composite photocatalysts. (2003).
- Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. (n.d.). ResearchGate.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI.
- Piperazine-2-carbonitrile. (n.d.). PubChem.
- Synthesis of 2-Cyanopyrimidines. (n.d.). MDPI.
- Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Medicinal Chemistry.
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.). ResearchGate.
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (n.d.). PubMed Central.
- Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (n.d.). MDPI.
- Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. (n.d.). PubMed Central.
- Early drug discovery and the rise of pharmaceutical chemistry. (n.d.). PubMed.
- Extractions at the Intersection of Chemistry and History. (2025). Journal of the History of Medicine and Allied Sciences.
- The Evolving Role of Chemical Synthesis in Antibacterial Drug Discovery. (n.d.). PubMed Central.
Sources
- 1. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 2. Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine-2-carbonitrile | C5H9N3 | CID 9813119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. news-medical.net [news-medical.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 9. Strecker Synthesis [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
The Nitrile Group in Piperazine Scaffolds: A Technical Guide to Reactivity and Synthetic Utility
Introduction: The Strategic Importance of the Nitrile-Piperazine Motif
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently found in a multitude of approved therapeutic agents.[1][2] Its prevalence stems from the desirable physicochemical properties it imparts to a molecule, including improved aqueous solubility and bioavailability, due to the presence of two nitrogen atoms that can serve as hydrogen bond acceptors.[3] When a nitrile group (—C≡N) is incorporated into a piperazine-containing molecule, it introduces a versatile functional handle that significantly expands the synthetic possibilities.[4] This guide provides an in-depth exploration of the reactivity of the nitrile group within piperazine scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the key transformations of this moiety, the subtle electronic and steric influences of the piperazine ring, and provide practical, step-by-step protocols for its synthetic manipulation.
Core Reactivity Principles: Electronic and Steric Influence of the Piperazine Scaffold
The reactivity of the nitrile group is fundamentally governed by the electrophilicity of the nitrile carbon. The piperazine ring, being a non-aromatic heterocycle with two secondary amine functionalities, can exert both electronic and steric effects on an appended nitrile group.
Electronic Effects: The nitrogen atoms of the piperazine ring are inherently electron-donating through induction. This effect can influence the reactivity of a nitrile group, particularly when it is attached to an aromatic ring that is also substituted with the piperazine moiety. For instance, in a molecule like 4-(piperazin-1-yl)benzonitrile, the electron-donating nature of the piperazine can slightly decrease the electrophilicity of the nitrile carbon by increasing the electron density of the aromatic ring. Conversely, if one of the piperazine nitrogens is acylated or otherwise functionalized with an electron-withdrawing group, this can modulate the electronic landscape of the entire molecule.[5]
Steric Effects: The piperazine ring, especially when substituted, can introduce significant steric hindrance around the nitrile group.[6][7][8][9][10] This can impede the approach of bulky reagents, thereby influencing the rate and outcome of reactions. For example, a nitrile group directly attached to a carbon atom of a substituted piperazine ring will experience a different steric environment compared to a nitrile group separated by a flexible linker.
Key Transformations of the Nitrile Group on Piperazine Scaffolds
The nitrile group on a piperazine scaffold can undergo a variety of valuable transformations, primarily hydrolysis to amides and carboxylic acids, reduction to primary amines, and cycloaddition reactions to form heterocyclic systems.
Hydrolysis: Accessing Amides and Carboxylic Acids
The hydrolysis of a nitrile group proceeds in a stepwise manner, first yielding a carboxamide and then a carboxylic acid.[11] This transformation can be catalyzed by either acid or base.
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation: The nitrile nitrogen is protonated by the acid, which significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: A water molecule attacks the activated nitrile carbon.
-
Deprotonation and Tautomerization: Loss of a proton and subsequent tautomerization of the resulting imidic acid yields the amide.
-
Further Hydrolysis (optional): Under forcing conditions (e.g., prolonged heating), the amide can be further hydrolyzed to the corresponding carboxylic acid.
Mechanism of Base-Catalyzed Hydrolysis:
-
Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic nitrile carbon.
-
Protonation: The resulting anion is protonated by water to give the imidic acid, which then tautomerizes to the amide.
-
Further Hydrolysis (optional): Similar to the acid-catalyzed pathway, the amide can undergo further hydrolysis to the carboxylate salt under basic conditions.
Experimental Protocol: Hydrolysis of 4-(Piperazin-1-yl)benzonitrile to 4-(Piperazin-1-yl)benzoic Acid
Materials:
-
4-(Piperazin-1-yl)benzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Distilled water
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-(piperazin-1-yl)benzonitrile (1.0 eq) in ethanol, add concentrated hydrochloric acid (5.0 eq).
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with an aqueous solution of NaOH until the pH is approximately 7. The product will precipitate out of the solution.
-
Filter the solid precipitate and wash with cold distilled water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-(piperazin-1-yl)benzoic acid.
Reduction: Synthesis of Primary Amines
The reduction of the nitrile group to a primary amine is a highly valuable transformation in drug discovery, as it introduces a basic nitrogen center that can be crucial for biological activity.
Common Reducing Agents and Conditions:
| Reducing Agent | Typical Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by aqueous workup | A powerful and versatile reducing agent.[5][12] |
| Catalytic Hydrogenation (H₂) | H₂, Pd/C or Raney Ni catalyst, various solvents (e.g., MeOH, EtOH) | A greener alternative to metal hydrides.[13] |
| Borane (BH₃) Complexes | BH₃·THF or BH₃·SMe₂ in THF | Offers different chemoselectivity compared to LiAlH₄. |
Mechanism of Reduction with LiAlH₄:
-
Hydride Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic nitrile carbon, forming an imine-aluminum complex.
-
Second Hydride Attack: A second hydride ion attacks the imine carbon, leading to a diamidoaluminate complex.
-
Hydrolysis: Aqueous workup protonates the nitrogen atoms to yield the primary amine.
Experimental Protocol: Reduction of 1-Boc-4-cyanopiperidine to (1-Boc-piperidin-4-yl)methanamine
Materials:
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Distilled water
-
Standard inert atmosphere glassware and techniques
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Cycloaddition Reactions: Formation of Heterocycles
The nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles like azides, to form five-membered heterocycles.[17][18][19][20] This is a powerful method for constructing complex molecular architectures.
[3+2] Cycloaddition with Azides (Huisgen Cycloaddition): This reaction between a nitrile (as the dipolarophile) and an organic azide (as the 1,3-dipole) leads to the formation of a tetrazole ring. The reaction can be thermally or photochemically initiated.
Diagrams of Reaction Pathways
Caption: Hydrolysis of a piperazine-nitrile.
Caption: Reduction of a piperazine-nitrile.
Caption: [3+2] Cycloaddition of a piperazine-nitrile.
Advanced Topics and Future Directions
Biocatalysis
The use of enzymes for nitrile transformations offers a green and highly selective alternative to traditional chemical methods.[10] Nitrilases and nitrile hydratases can convert nitriles to carboxylic acids and amides, respectively, often with high enantioselectivity.[21] The application of these biocatalysts to piperazine-containing nitriles is an emerging area with significant potential for the synthesis of chiral building blocks.
Transition Metal Catalysis
Transition metal catalysis has revolutionized organic synthesis, and its application to nitrile-containing piperazines is an area of active research.[21][22][23][24] For example, palladium-catalyzed cross-coupling reactions can be used to construct complex arylpiperazines, where the nitrile group can be a key pharmacophore or a synthetic handle for further elaboration.
Conclusion
The nitrile group within a piperazine scaffold is a versatile and highly valuable functional group in the arsenal of the medicinal chemist. Its ability to be transformed into amides, carboxylic acids, and primary amines, as well as to participate in cycloaddition reactions, provides a rich platform for the synthesis of diverse and complex molecules. Understanding the interplay of electronic and steric effects imparted by the piperazine ring is crucial for designing efficient and selective synthetic strategies. As the demand for novel therapeutics continues to grow, the strategic manipulation of the nitrile-piperazine motif will undoubtedly play a significant role in the discovery and development of the next generation of medicines.
References
- 1,3-Dipolar cycloaddition. (n.d.). In Wikipedia.
- The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. (n.d.). National Center for Biotechnology Information.
- Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (n.d.). Frontiers.
- 1,3-dipolar cycloaddition reactions. (2020, February 8). YouTube.
- Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. (2024, September 26). ResearchGate.
- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018, February 7). ResearchGate.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). National Center for Biotechnology Information.
- Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps.
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. (n.d.). MDPI.
- Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles. (n.d.). ChemRxiv.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. (n.d.). MDPI.
- Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline derivatives. (n.d.). Arkivoc.
- Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. (2023, April). PubMed.
- A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. (n.d.). IJRPC.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.
- Steric Hindrance | Organic Chemistry. (2024, October 21). YouTube.
- Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube.
- Steric hindrance. (2013, February 13). YouTube.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022, March 15). National Center for Biotechnology Information.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). National Center for Biotechnology Information.
- Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. (n.d.). National Institutes of Health.
- 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. (n.d.). MDPI.
- N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (n.d.). PubMed.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate.
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025, August 9). ResearchGate.
- Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). National Center for Biotechnology Information.
- Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. (n.d.). National Center for Biotechnology Information.
- 1-Boc-4-cyanopiperidine. (n.d.). Five Chongqing Chemdad Co., Ltd.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 14. 1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. echemi.com [echemi.com]
- 16. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 17. The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 19. youtube.com [youtube.com]
- 20. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Introduction: The Strategic Importance of Stereoisomerism in Piperazine Scaffolds
An In-Depth Technical Guide to the Stereochemistry of Piperazine-2-Carbonitrile for Drug Development Professionals
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of blockbuster drugs, including those for cancer, infectious diseases, and central nervous system disorders.[1][2] Its six-membered heterocyclic framework, with two nitrogen atoms at opposing positions, provides a versatile scaffold amenable to extensive chemical modification, which can significantly influence a compound's pharmacological and pharmacokinetic properties.[3]
However, the true therapeutic potential of substituted piperazines, such as piperazine-2-carbonitrile, can only be unlocked through a profound understanding and meticulous control of their stereochemistry. When a substituent is introduced at the C2 position, a chiral center is created, giving rise to enantiomers—non-superimposable mirror images. It is a fundamental principle in pharmacology that enantiomers can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles.[1][4] One enantiomer may be the active therapeutic agent (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the stereochemical landscape of piperazine-2-carbonitrile. We will dissect its configurational and conformational complexities, detail field-proven strategies for stereoselective synthesis and chiral separation, and outline rigorous analytical protocols for stereochemical characterization. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the full potential of this critical chiral building block.
Section 1: The Stereochemical Landscape of Piperazine-2-Carbonitrile
The stereochemistry of piperazine-2-carbonitrile is not limited to the simple existence of a single chiral center. It involves a dynamic interplay between fixed configurational isomerism and fluxional conformational isomerism, both of which are critical to its behavior in biological systems.
Configurational Isomerism: The (R)- and (S)-Enantiomers
The presence of the carbonitrile group at the C2 position of the piperazine ring renders this carbon atom a stereogenic center. According to the Cahn-Ingold-Prelog (CIP) priority rules, this gives rise to two distinct, non-superimposable mirror images known as enantiomers: (R)-piperazine-2-carbonitrile and (S)-piperazine-2-carbonitrile.[5][6]
-
(R)-piperazine-2-carbonitrile: The substituents around the C2 chiral center are arranged in a clockwise direction when viewed from the lowest priority group.
-
This compound: The substituents are arranged in a counter-clockwise direction.
The absolute configuration of these enantiomers is fundamental, as it dictates how the molecule will interact with chiral biological targets like enzymes and receptors, leading to potentially different pharmacological outcomes.[7]
Conformational Isomerism: The Dynamic Piperazine Ring
The piperazine ring is not a static, planar structure. Like cyclohexane, it predominantly exists in a low-energy "chair" conformation to minimize steric and torsional strain. However, it can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy "boat" and "twist-boat" transition states.[8]
The presence of the C2-carbonitrile substituent influences this conformational equilibrium. The substituent can occupy either an axial or an equatorial position. Generally, the conformer with the bulky substituent in the equatorial position is thermodynamically favored to reduce steric hindrance.
Furthermore, the nitrogen atoms in the piperazine ring undergo rapid inversion at room temperature, adding another layer of conformational complexity.[8] This dynamic behavior can be studied using advanced techniques like variable temperature NMR, which can "freeze out" these conformations at low temperatures to determine the energy barriers of these processes.[8][9] Understanding these conformational preferences is crucial, as the three-dimensional shape of the molecule presented to a biological target is what ultimately determines binding affinity and activity.
Section 2: Stereoselective Synthesis Strategies
Producing a single enantiomer of piperazine-2-carbonitrile is paramount for clinical development. While classical resolution of a racemic mixture is possible, modern drug development overwhelmingly favors asymmetric synthesis, which creates the desired stereocenter with high fidelity from the outset. This approach is more efficient and avoids discarding 50% of the material as the unwanted enantiomer.
Chiral Pool Synthesis
This is one of the most direct strategies, leveraging the chirality of naturally occurring molecules. The synthesis begins with a readily available, enantiomerically pure starting material, such as an α-amino acid, whose stereocenter is incorporated into the final piperazine product.[1][10]
Causality: The absolute stereochemistry of the final product is directly dictated by the stereochemistry of the starting material. For example, starting with L-aspartic acid can be a route to (S)-piperazine-2-carboxylic acid derivatives, which can then be converted to the corresponding carbonitrile. The key advantage is the guaranteed transfer of chirality. The primary limitation is the reliance on the availability of a suitable chiral starting material for the desired target enantiomer.
Chiral Auxiliary-Based Synthesis
This method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then sterically directs a subsequent chemical reaction to occur on one face of the molecule, creating the desired stereocenter with high selectivity.[1] Once the stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.
Causality: The steric bulk and electronic properties of the chiral auxiliary create a diastereomeric transition state that is significantly lower in energy for attack from one direction over the other. This energy difference is what drives the high diastereoselectivity of the reaction. For example, Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylations.
Catalytic Asymmetric Synthesis
This represents the state-of-the-art in enantioselective synthesis. A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) is used to generate large quantities of an enantiomerically enriched product.[11][12] Techniques like the palladium-catalyzed asymmetric hydrogenation of pyrazinones can provide chiral piperazinones, which are precursors to chiral piperazines.[11]
Causality: The chiral catalyst forms a transient, diastereomeric complex with the substrate, lowering the activation energy for the pathway leading to one enantiomer while leaving the pathway to the other enantiomer high in energy. This allows for high enantiomeric excess (ee) with sub-stoichiometric amounts of the chiral source, making it highly efficient and atom-economical.
Section 3: Chiral Resolution and Separation
For both analytical-scale assessment and preparative-scale isolation, robust methods for separating the (R)- and (S)-enantiomers are indispensable.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse technique for determining the enantiomeric purity of chiral compounds.[4] The separation is based on the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose (e.g., Chiralpak® IC), have proven highly effective for separating piperazine derivatives.[4][13]
This protocol is a self-validating system designed to establish a robust separation method.
-
CSP Selection and Screening:
-
Rationale: The choice of CSP is the most critical factor.[4] Polysaccharide-based columns offer a broad range of enantioselectivity.
-
Procedure: Begin screening with a Chiralpak® IC column, as it has demonstrated good performance for separating piperazine derivatives.[13] If resolution is poor, screen other polysaccharide columns (e.g., Chiralpak IA, AD-H).
-
-
Mobile Phase Optimization:
-
Rationale: The mobile phase composition modulates the interactions between the analyte and the CSP, affecting retention time and resolution.
-
Procedure: Start with a mobile phase of Acetonitrile/Methanol/Diethylamine (DEA) (90:10:0.1 v/v/v).[13] The small amount of amine additive (DEA) is crucial for improving peak shape for basic compounds like piperazines. Systematically vary the ratio of acetonitrile to methanol to optimize resolution (Rs).
-
-
Sample Preparation & Analysis:
-
Procedure:
-
Prepare a stock solution of racemic piperazine-2-carbonitrile at 1 mg/mL in the mobile phase.
-
Create a working standard by diluting the stock to 0.1 mg/mL.
-
Filter the working standard through a 0.45 µm syringe filter.
-
Equilibrate the column at a flow rate of 1.0 mL/min and a temperature of 35 °C until a stable baseline is achieved.[13]
-
Set UV detection. Since the piperazine-carbonitrile moiety lacks a strong chromophore, detection at a low wavelength (e.g., 205 nm) is necessary.[4] For trace analysis, pre-column derivatization with a UV-active agent like NBD-Cl can be employed.[13]
-
Inject 10 µL of the sample.[13]
-
-
-
Data Interpretation and Validation:
-
Procedure:
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the resolution (Rs) between the peaks. A value of Rs > 1.5 indicates baseline separation, which is ideal for accurate quantification.[4]
-
For a non-racemic sample, calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.[4]
-
-
| Parameter | Recommended Starting Condition | Rationale / Reference |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) | Proven efficacy for piperazine derivatives.[13] |
| Mobile Phase | Acetonitrile:Methanol:DEA (90:10:0.1) | Organic modifiers control retention; DEA improves peak shape.[13] |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC.[13] |
| Column Temp. | 35 °C | Temperature affects kinetics and can improve resolution.[13] |
| Injection Vol. | 10 µL | Standard injection volume.[13] |
| UV Detection | 205 nm | Low wavelength required due to weak chromophore.[4] |
Capillary Electrophoresis (CE)
CE offers an alternative, high-efficiency separation method.[14] In chiral CE, a chiral selector is added to the background electrolyte (running buffer). The enantiomers form transient, diastereomeric inclusion complexes with the selector, leading to different electrophoretic mobilities and, thus, separation. Sulfated β-cyclodextrins are particularly effective chiral selectors for cationic piperazine derivatives.[14]
Causality: The differential stability of the host-guest complexes formed between each enantiomer and the chiral cyclodextrin cavity results in distinct effective charge-to-size ratios, causing them to migrate at different velocities under the applied electric field. Optimal conditions often involve a phosphate buffer (pH 6.0) with an organic modifier like methanol.[14]
Section 4: Spectroscopic and Crystallographic Characterization
Once an enantiomerically enriched sample is obtained, its absolute configuration and conformational properties must be unambiguously confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for confirming the chemical structure and probing the dynamic stereochemistry of piperazine derivatives.[15]
-
¹H and ¹³C NMR: These standard experiments confirm the molecular backbone and connectivity.[15] In an achiral solvent, the NMR spectra of the two enantiomers are identical.
-
Chiral NMR: To distinguish enantiomers, the sample can be analyzed in the presence of a chiral solvating agent or a chiral shift reagent. These agents form diastereomeric complexes with the enantiomers, which are no longer chemically equivalent and will exhibit different chemical shifts.
-
Variable Temperature (VT) NMR: This advanced technique is used to study conformational dynamics.[8] By lowering the temperature, processes like ring inversion and rotation around amide bonds (in N-acylated derivatives) can be slowed on the NMR timescale, allowing for the observation of distinct signals for different conformers and the calculation of the energy barriers between them.[8][9]
-
Sample Preparation: Dissolve 5-10 mg of the piperazine-2-carbonitrile sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[15]
-
Instrument Setup: Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field to optimize homogeneity.[15]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans for a good signal-to-noise ratio.[15]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to enhance sensitivity. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.[15]
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. It provides unequivocal proof of its relative and, crucially, its absolute stereochemistry.[16]
Causality: The technique relies on the diffraction pattern produced when a beam of X-rays interacts with the ordered array of molecules in a single crystal. The positions and intensities of the diffracted beams can be used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of every atom. By using X-rays of a specific wavelength that can be absorbed by one of the atoms in the crystal (anomalous dispersion), the absolute configuration of a chiral center can be determined unambiguously.[17]
Conclusion
The stereochemistry of piperazine-2-carbonitrile is a multifaceted topic of critical importance in drug discovery and development. A comprehensive approach that integrates stereoselective synthesis, robust chiral separation techniques, and unambiguous spectroscopic and crystallographic characterization is not merely an academic exercise—it is a prerequisite for developing safe, selective, and effective therapeutics. By understanding the causal relationships behind experimental choices—from selecting a chiral stationary phase based on molecular properties to using VT-NMR to probe conformational dynamics—research teams can navigate the complexities of chirality with confidence. The protocols and insights provided in this guide serve as a validated framework for ensuring the stereochemical integrity of piperazine-2-carbonitrile and its derivatives, ultimately accelerating the journey from a promising chiral building block to a life-changing medicine.
References
- BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.
- BenchChem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Stuart, C. D., White, N. G., Barrow, R. A., & Reekie, T. A. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv.
- (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.
- Müller, A., et al. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Scientific Reports, 10(1), 1-13.
- Singh, V. K., & Kumar, P. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(35), 20836-20861.
- Google Patents. (n.d.). CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
- (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
- Chemistry Stack Exchange. (2018). Number of total stereoisomers of a piperazine derivative.
- Nakhla, J. S., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1157.
- National Center for Biotechnology Information. (n.d.). Piperazine-2-carbonitrile. PubChem Compound Database.
- Müller, A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3321.
- Franklin, R. J., & Bull, S. D. (2014). Synthesis of the reported structure of piperazirum using a nitro-Mannich reaction as the key stereochemical determining step. Beilstein Journal of Organic Chemistry, 10, 1823-1829.
- Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(19), 6543.
- PubChemLite. (n.d.). Piperazine-2-carbonitrile dihydrochloride.
- Papke, R. L., et al. (2024). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
- Gagnière, E., et al. (2018). Using synchrotron high-resolution powder X-ray diffraction for the structure determination of a new cocrystal formed by two active principle ingredients. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 4), 336-345.
- Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Biomedicines.
- Satish, C. S. (Ed.). (2001). Chiral Separation Methods for Pharmaceutical and Biotechnological Products.
- Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis.
- Tomar, A., et al. (2011). Piperazine: the molecule of diverse pharmacological importance. International Journal of Research in Ayurveda & Pharmacy, 2(5), 1547-1548.
- Parks, M. M., et al. (2022). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 535, 120857.
- Jeffrey, G. A., & Kim, H. S. (1970). The structure of piperazine hexahydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 26(12), 1999-2007.
- Wikipedia. (n.d.). Cetirizine.
- Comins, D. L., & Dehghani, A. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications, (5), 526-527.
- Wu, H., et al. (2018). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 9(1), 3418.
- Carswell, E. L., et al. (2019). One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines. Angewandte Chemie International Edition, 58(8), 2469-2473.
- Chen, X., et al. (2010). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. Chemical Communications, 46(39), 7355-7357.
- Google Patents. (n.d.). EP0454385A1 - Process for preparing optically active isomers of 6-substituted purinyl piperazine derivatives.
- BenchChem. (n.d.). A Comparative Guide to the X-ray Crystallography of 2-Benzylpiperidine Derivatives.
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (R)-piperazine-2-carbonitrile | 1217839-54-7 [chemicalbook.com]
- 6. This compound | 1212303-37-1 [chemicalbook.com]
- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines | MDPI [mdpi.com]
- 10. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. jocpr.com [jocpr.com]
- 14. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. journals.iucr.org [journals.iucr.org]
Introduction: The Strategic Importance of (S)-Piperazine-2-carbonitrile in Modern Drug Discovery
An In-depth Technical Guide to the Core Reactions of (S)-Piperazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds across numerous therapeutic areas.[1][2] Its prevalence stems from the unique physicochemical properties conferred by its two nitrogen atoms, which can improve aqueous solubility, oral bioavailability, and overall ADME characteristics, while also providing vectors for interacting with biological targets.[3] Within this important class of heterocycles, chiral C-substituted piperazines offer a gateway to three-dimensional chemical space, enabling the development of highly specific and potent therapeutics.
This compound stands out as a particularly valuable and versatile chiral building block. Its structure combines the robust piperazine core with two distinct and orthogonally reactive functional handles: two secondary amines at the N1 and N4 positions and a nitrile group at the C2 position, all arranged around a defined stereocenter. This arrangement allows for a systematic and controlled elaboration of the molecule, making it an ideal starting point for the synthesis of complex pharmaceutical agents, including kinase inhibitors, antipsychotics, and antiviral compounds.[1][4]
This guide provides a detailed exploration of the fundamental reactions involving this compound. Moving beyond simple procedural lists, we will delve into the causality behind experimental choices, offering field-proven insights into reaction mechanisms, selectivity control, and practical applications. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
Synthesis of the Chiral Intermediate
The commercial availability of this compound has streamlined its use in drug development. However, understanding its synthesis provides context for its purity and potential impurities. A common industrial route involves the multi-step transformation of a chiral starting material, such as an amino acid derivative. One notable synthesis starts from N,N'-dibenzylethanediamine and (S)-epichlorohydrin. The resulting (R)-(1,4-dibenzylpiperazin-2-yl)methanol is converted to the corresponding chloride and then displaced with a cyanide source. The desired (S)-cyanopiperazine is then purified, often via diastereomeric salt resolution, before the final debenzylation step to yield the target molecule.[4]
Caption: A generalized synthetic route to this compound.
Part 1: Core Reactions at the Piperazine Nitrogen Atoms
The two secondary amines of this compound are nucleophilic and represent the primary sites for molecular elaboration. A critical challenge in their functionalization is achieving selective mono-substitution over di-substitution.
N-Alkylation: Building Side Chains
N-alkylation introduces alkyl groups onto one or both nitrogen atoms, commonly via nucleophilic substitution with alkyl halides or reductive amination with aldehydes.[4]
Causality Behind Experimental Choices: Direct alkylation of the unprotected piperazine often leads to a mixture of mono-alkylated, di-alkylated products, and even quaternary ammonium salts, making purification difficult.[5] To achieve selective mono-alkylation, a common and highly effective strategy is to first protect one nitrogen atom, typically with a tert-butyloxycarbonyl (Boc) group. This electronically deactivates the protected nitrogen, directing the alkylation to the remaining free secondary amine. The Boc group can then be cleanly removed under acidic conditions.[5][6] Reductive amination offers an alternative that avoids the formation of quaternary salts and is often preferred for more complex substrates.[4][7]
Caption: Control of selectivity in N-alkylation reactions.
Experimental Protocol: Selective Mono-N-alkylation via Boc Protection
-
Protection: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 12-16 hours.[5] Monitor by TLC. Upon completion, concentrate the reaction mixture in vacuo and purify by column chromatography to isolate (S)-tert-butyl 2-cyanopiperazine-1-carboxylate.
-
Alkylation: Dissolve the Boc-protected piperazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF. Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) followed by the alkyl halide (R-X, 1.2 eq).[7] Heat the reaction mixture (e.g., to 50-80 °C) and stir until the starting material is consumed (monitor by TLC/LC-MS). After cooling, filter off the inorganic salts and concentrate the filtrate. Purify the crude product via chromatography.
-
Deprotection: Dissolve the N-Boc, N'-alkyl piperazine in DCM and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-4 hours.[7] Evaporate the solvent and excess acid to yield the desired mono-alkylated product, typically as a salt.
N-Arylation: Connecting Aromatic Systems
N-arylation is a cornerstone reaction for installing aryl or heteroaryl moieties, which are critical pharmacophores in many drug classes. The most prevalent methods are palladium-catalyzed Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr) on electron-deficient arenes.[4]
Causality Behind Experimental Choices: The choice between Buchwald-Hartwig and SNAr is dictated by the electronic nature of the aromatic partner. SNAr is effective when the aryl halide contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, or aza-heterocycles like pyrimidines) that activate the ring towards nucleophilic attack.[4] For electron-rich, electron-neutral, or sterically hindered aryl halides, the more versatile Buchwald-Hartwig coupling is required, which uses a palladium catalyst and a specialized phosphine ligand to facilitate the C-N bond formation.[4][8]
Caption: Decision workflow for N-arylation of the piperazine core.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Reaction Setup: To an oven-dried flask, add the Pd catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add (S)-4-Boc-piperazine-2-carbonitrile (1.0 eq), the aryl halide (Ar-X, 1.1 eq), and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to 80-110 °C and stir until reaction completion as monitored by LC-MS.
-
Workup and Purification: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
-
Deprotection: Follow the deprotection protocol described in section 1.1.
N-Acylation: Amide Bond Formation
N-acylation creates a stable amide linkage by reacting the piperazine nitrogen with an acylating agent like an acyl chloride or a carboxylic acid activated by a coupling reagent. This reaction is fundamental for introducing carbonyl-containing fragments.[9][10]
Causality Behind Experimental Choices: The reaction introduces a planar amide bond, which restricts rotation and can lead to the presence of rotamers, observable by NMR.[2][10] This conformational rigidity can be crucial for locking a molecule into a bioactive conformation. Using coupling agents like EDC/DMAP or HATU for carboxylic acids provides a milder alternative to acyl chlorides, which can be harsh and generate HCl as a byproduct.[9]
Experimental Protocol: N-Acylation with a Carboxylic Acid
-
Activation: In a flask, dissolve the carboxylic acid (R-COOH, 1.1 eq), a coupling agent (e.g., EDC·HCl, 1.2 eq), and an activator (e.g., HOBt or DMAP, 0.2 eq) in an anhydrous solvent like DCM or DMF.[9] Stir at room temperature for 15-30 minutes.
-
Coupling: Add a solution of (S)-4-Boc-piperazine-2-carbonitrile (1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the activated carboxylic acid mixture.
-
Reaction: Stir at room temperature for 4-24 hours, monitoring for completion.
-
Workup and Purification: Dilute the reaction with solvent, wash sequentially with 5% NaHCO₃ solution, water, and brine. Dry the organic layer, concentrate, and purify by chromatography.
-
Deprotection: Follow the deprotection protocol as needed.
Part 2: Core Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can be transformed into other key functionalities, primarily an aminomethyl group or a carboxylic acid.
Reduction to a Primary Amine
The reduction of the nitrile to a primary amine (-(CH₂)NH₂) extends the carbon framework and introduces a new basic center. This is a powerful transformation for modifying linker length and properties in drug design.
Causality Behind Experimental Choices: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective but require strictly anhydrous conditions and careful quenching. Catalytic hydrogenation (e.g., using H₂, Raney Nickel, or Pd/C) is a cleaner alternative but may be incompatible with other reducible functional groups in the molecule. The choice of reagent depends on the overall functional group tolerance of the substrate.
Caption: Key transformations of the C2-nitrile functionality.
Experimental Protocol: Nitrile Reduction with LiAlH₄
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Addition: Slowly add a solution of an N-protected this compound derivative (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, or until the reaction is complete.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield the crude aminomethyl product, which can be purified by chromatography if necessary.
Hydrolysis to a Carboxylic Acid
Hydrolysis of the nitrile group provides access to the corresponding (S)-Piperazine-2-carboxylic acid, another highly valuable chiral building block for peptide synthesis and other applications.[11]
Causality Behind Experimental Choices: Both acidic and basic conditions can effect the hydrolysis. Basic hydrolysis (e.g., with NaOH) first yields the carboxylate salt, which must be neutralized in a separate step to obtain the free carboxylic acid.[12] Acidic hydrolysis (e.g., with concentrated HCl) directly produces the carboxylic acid, often as its hydrochloride salt.[4] The choice often depends on the stability of other functional groups, particularly protecting groups, to the reaction conditions. For example, a Boc group would be cleaved under strong acid hydrolysis.
Experimental Protocol: Basic Hydrolysis of the Nitrile
-
Reaction: To a solution of an N-protected this compound (1.0 eq) in a solvent like ethanol or water, add an excess of aqueous sodium hydroxide (e.g., 6M NaOH, 5-10 eq).
-
Heating: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction. The reaction may take several hours to days for complete conversion. Ammonia gas is evolved.
-
Acidification: After cooling, carefully acidify the reaction mixture to pH ~2-3 with concentrated HCl at 0 °C. A precipitate of the carboxylic acid may form.
-
Isolation: Extract the product into a suitable organic solvent, or if it precipitates, collect it by filtration. Wash, dry, and concentrate the organic extracts to obtain the crude carboxylic acid, which can be recrystallized or purified by chromatography.
Quantitative Data Summary
| Reaction Type | Reagents & Conditions | Typical Yield | Key Considerations |
| Mono-N-Alkylation | 1. Boc₂O; 2. R-X, K₂CO₃, ACN; 3. TFA/DCM | 60-90% (over 3 steps) | Requires protection/deprotection; avoids over-alkylation.[5][7] |
| N-Arylation | Ar-Br, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene | 70-95% | Requires inert atmosphere; ligand choice is critical.[4] |
| N-Acylation | R-COOH, EDC, DMAP, DCM | 80-98% | Mild conditions; suitable for sensitive substrates.[9] |
| Nitrile Reduction | LiAlH₄, THF, reflux | 70-90% | Anhydrous conditions are essential; requires careful quenching. |
| Nitrile Hydrolysis | 6M NaOH, EtOH, reflux; then HCl | 65-85% | Can be slow; requires careful pH adjustment for isolation.[12] |
Conclusion
This compound is a powerful and versatile chiral scaffold for drug discovery. Its strategic value lies in the presence of three distinct reactive sites that can be functionalized with a high degree of control and predictability. By mastering the fundamental reactions of N-alkylation, N-arylation, N-acylation, and nitrile transformations, medicinal chemists can efficiently navigate chemical space to generate novel and structurally complex molecules. The rational application of protecting groups and the careful selection of reaction conditions, as detailed in this guide, are paramount to unlocking the full synthetic potential of this exceptional building block.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of S-Piperazine-2-Carboxylic Acid as a Pharmaceutical Intermediate.
- Ciaffara, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786.
- Rao, K. S., et al. (2000). The synthesis of bicyclic piperazine-2-carboxylic acids. HETEROCYCLES, 52(3), 1233-1238.
- ResearchGate. (2025). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives.
- ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Zhang, Z., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 6(3), 323-327.
- Jampilek, J., & Kralova, K. (2015). Piperazine and morpholine: Synthetic and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(2), 25-34.
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 567-576.
- Edmunds, A. J., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(26), 7849-7867.
- Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(11), 2738-2741.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Sykes, B. D., et al. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697-701.
- National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Sharma, R., et al. (2022). The medicinal chemistry of piperazines: A review. Bioorganic & Medicinal Chemistry, 68, 116871.
- ChemRxiv. (2023). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines.
- ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
- National Institutes of Health. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- Google Patents. (n.d.). WO2001029016A1 - Process for preparing piperazine-substituted aliphatic carboxylates.
- MiMeDB. (n.d.). Showing metabocard for (S)-piperazine-2-carboxamide (MMDBc0055076).
- PubChem. (n.d.). Piperazine-2-carbonitrile.
- Science.gov. (n.d.). piperazines: Topics by Science.gov.
- RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.
- National Institutes of Health. (2023). Copper-promoted S-arylation reactions with triarylbismuths for the synthesis of diaryl sulfides.
- National Institutes of Health. (2022). Organometallic S-arylation Reagents for Rapid PEGylation of Biomolecules.
- National Institutes of Health. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- National Institutes of Health. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
- International Laboratory USA. (n.d.). This compound.
- Bohrium. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
- ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
Sources
- 1. jocpr.com [jocpr.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. acgpubs.org [acgpubs.org]
- 10. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. WO2001029016A1 - Process for preparing piperazine-substituted aliphatic carboxylates - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: A Guide to the Stereoselective Synthesis of (S)-Piperazine-2-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra).[1][2][3][4] Its two nitrogen atoms provide crucial hydrogen bonding capabilities and modulate the pharmacokinetic properties of drug candidates, enhancing solubility and bioavailability.[3] While N,N'-disubstituted piperazines are common, significant and underexplored chemical space lies in the asymmetric functionalization of the carbon backbone.[2][3]
This guide provides a detailed protocol for the synthesis of (S)-piperazine-2-carbonitrile derivatives, a class of chiral building blocks with significant potential for creating novel therapeutics. The nitrile group serves as a versatile chemical handle, capable of being transformed into amines, amides, or tetrazoles, while the (S)-stereocenter at the C2 position allows for precise three-dimensional interactions with biological targets.
We will focus on a robust and scalable strategy that begins with a readily available chiral precursor, ensuring stereochemical integrity throughout the synthesis. This approach avoids costly chiral resolutions or complex asymmetric catalysis, making it suitable for both discovery and process chemistry environments.
Strategic Overview: Building from the Chiral Pool
Several methods exist for the asymmetric synthesis of substituted piperazines, including the hydrogenation of pyrazines[5][6], asymmetric allylic alkylation[1][7], and direct C-H lithiation.[3][8] However, for establishing the specific (S)-2-carbonitrile scaffold, a highly effective strategy involves a "chiral pool" approach, starting from a natural amino acid.[9][10] This method embeds the desired stereochemistry from the outset.
The core logic of our featured protocol is a multi-step sequence:
-
Construct a Key Intermediate: Synthesize an orthogonally protected (S)-piperazin-2-one from a chiral amino acid derivative. The piperazin-2-one is a stable and versatile intermediate.[1][10]
-
Reduce the Amide: Convert the piperazin-2-one to the corresponding piperazine without compromising the chiral center.
-
Install the Nitrile: Introduce the carbonitrile functionality at the C2 position.
-
Derivatize: Functionalize the piperazine nitrogen atoms to build the final target molecule.
Figure 1: Overall synthetic workflow.
Part A: Synthesis of the (S)-Piperazin-2-one Key Intermediate
The foundation of this synthesis is the reliable construction of a chiral piperazin-2-one. A highly efficient method is the palladium-catalyzed asymmetric hydrogenation of a corresponding pyrazin-2-ol, which can be readily prepared from amino acid precursors.[5] This step establishes the critical stereocenter with high enantioselectivity.
Protocol 1: Asymmetric Hydrogenation of 3,6-Disubstituted Pyrazin-2-ol
This protocol describes the conversion of a prochiral pyrazin-2-ol into the desired chiral piperazin-2-one. The choice of a chiral phosphine ligand is critical for achieving high enantiomeric excess (ee).
Causality: The palladium catalyst, coordinated to a chiral ligand, creates a chiral environment. The hydrogen molecule adds across the double bond of the pyrazin-2-ol from a specific face, dictated by the steric and electronic properties of the ligand, leading to the preferential formation of one enantiomer.
Figure 2: Workflow for asymmetric hydrogenation.
Materials & Reagents:
-
3,6-Disubstituted pyrazin-2-ol (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 - 0.05 equiv)
-
Chiral phosphine ligand (e.g., (S)-SEGPHOS) (0.011 - 0.055 equiv)
-
Methanol (degassed)
-
Hydrogen (H₂) gas
-
Inert gas (Argon or Nitrogen)
-
Celite®
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ and the chiral ligand to a flame-dried flask. Add a portion of degassed methanol and stir for 30 minutes until a homogeneous solution is formed.
-
Reaction Setup: To a high-pressure hydrogenation vessel, add the pyrazin-2-ol substrate followed by the remaining degassed methanol.
-
Catalyst Transfer: Transfer the prepared catalyst solution to the hydrogenation vessel via cannula.
-
Hydrogenation: Seal the vessel, purge several times with inert gas, and then purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 10-50 bar H₂).
-
Reaction: Stir the mixture vigorously at the specified temperature (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction by taking aliquots (carefully depressurizing and purging) and analyzing via TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure (S)-piperazin-2-one.
-
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
| Parameter | Typical Value | Rationale / Comment |
| Catalyst Loading | 1-5 mol% | Balances reaction rate and cost. Higher loading may be needed for less reactive substrates. |
| Hydrogen Pressure | 10-50 bar | Higher pressure generally increases the reaction rate. Must be within vessel safety limits. |
| Temperature | 40-60 °C | Provides sufficient thermal energy for the reaction without promoting side reactions or catalyst degradation. |
| Solvent | Methanol | A polar protic solvent that is effective for this class of hydrogenations. Must be degassed to remove oxygen. |
| Typical Yield | 85-98% | Dependent on substrate and precise conditions. |
| Typical ee | >95% | Highly dependent on the choice of chiral ligand. |
Part B: Conversion to this compound
With the chiral core established, the next sequence involves reducing the amide to a piperazine and then converting the C2 substituent into the target nitrile group. For simplicity and modularity, we assume the starting pyrazin-2-ol was chosen such that the resulting piperazin-2-one bears a hydroxymethyl group at the C2 position, derived from an aspartic acid precursor.
Protocol 2: Reduction of (S)-2-(Hydroxymethyl)piperazin-2-one
This protocol uses a powerful hydride reducing agent to convert the cyclic amide into the corresponding amine without affecting the alcohol functionality.
Causality: Lithium aluminum hydride (LiAlH₄) is a potent, unselective reducing agent that readily reduces amides to amines.[4][10] The mechanism involves the coordination of the aluminum to the carbonyl oxygen, followed by hydride delivery to the carbonyl carbon. A subsequent elimination sequence removes the oxygen atom entirely.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of LiAlH₄ in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the (S)-2-(hydroxymethyl)piperazin-2-one (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via an addition funnel. Caution: The reaction is exothermic and generates H₂ gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
-
Work-up: Stir the resulting mixture vigorously for 1 hour until a white precipitate forms. Filter the mixture, washing the solid thoroughly with THF or ethyl acetate.
-
Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-piperazin-2-ylmethanol, which is often used directly in the next step after purity assessment by NMR.
Protocol 3: Two-Step Conversion to this compound
This sequence first oxidizes the primary alcohol to an aldehyde and then converts the aldehyde to the final nitrile. It is assumed the piperazine nitrogens are appropriately protected (e.g., with Boc or Cbz groups) prior to this sequence to prevent side reactions.
Step-by-Step Methodology:
3a: Oxidation to the Aldehyde
-
Dissolve the N-protected (S)-piperazin-2-ylmethanol (1.0 equiv) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (DMP) (1.2 equiv) in one portion at room temperature.
-
Stir for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir for 15 minutes.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude aldehyde, which should be used immediately in the next step.
3b: Cyanation of the Aldehyde
-
Dissolve the crude aldehyde from the previous step in a mixture of THF and water.
-
Add hydroxylamine hydrochloride (1.5 equiv) and sodium acetate (2.0 equiv). Stir for 1 hour.
-
Add a dehydrating agent such as copper(II) sulfate or a dedicated reagent like cyanuric chloride.
-
Stir at room temperature or with gentle heating until the intermediate oxime is fully converted to the nitrile (monitor by TLC/LC-MS).
-
Filter the reaction mixture and concentrate the filtrate.
-
Perform an aqueous work-up with ethyl acetate and purify by flash column chromatography to yield the N-protected this compound.
Trustworthiness & In-Process Validation
A robust protocol is a self-validating one. Throughout this synthesis, rigorous analytical checks are paramount to ensure success.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) with appropriate stains (e.g., KMnO₄, ninhydrin) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the appearance of products.
-
Structural Confirmation: The identity and purity of all intermediates and the final product must be confirmed by Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS).
-
Stereochemical Integrity: The enantiomeric excess (ee) of the chiral piperazin-2-one (after Protocol 1) and the final product should be confirmed using a suitable chiral stationary phase via High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). This is critical to ensure no racemization has occurred during subsequent steps.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low ee in Protocol 1 | - Inactive or impure chiral ligand.- Oxygen contamination poisoning the catalyst.- Incorrect ligand/metal ratio. | - Use a fresh, high-purity ligand.- Ensure all solvents are thoroughly degassed and the system is kept under a strict inert atmosphere.- Re-optimize the ligand-to-metal ratio. |
| Incomplete Reduction in Protocol 2 | - Insufficient LiAlH₄.- Deactivated LiAlH₄ due to moisture. | - Increase the equivalents of LiAlH₄.- Use a fresh bottle of LiAlH₄ and ensure all glassware and solvents are scrupulously dry. |
| Over-oxidation or Side Reactions in Protocol 3a | - Reaction run for too long.- Impure DMP. | - Monitor carefully by TLC and quench immediately upon completion.- Use freshly opened or properly stored DMP. |
| Low Yield in Final Cyanation Step | - Unstable aldehyde intermediate.- Inefficient dehydration of the oxime. | - Use the crude aldehyde immediately without purification or delay.- Explore alternative one-step cyanation reagents or different dehydration conditions. |
References
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Asymmetric Synthesis of Chiral Piperazines. R Discovery. [Link]
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing). [Link]
- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
- Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Piperazine synthesis. Organic Chemistry Portal. [Link]
- Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. PubMed. [Link]
- Method for the preparation of piperazine and its derivatives.
- Synthesis of piperazine derivatives 2–13..
- Piperazine and morpholine: Synthetic and medicinal perspective. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 10. Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental procedure for N-alkylation of (S)-Piperazine-2-carbonitrile
An In-Depth Guide to the Selective N-Alkylation of (S)-Piperazine-2-carbonitrile
Introduction: The Strategic Importance of N-Substituted Piperazines
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of blockbuster drugs, including those with anticancer, antiviral, and antidepressant properties.[1] Specifically, chiral building blocks like this compound offer a versatile platform for developing novel therapeutics. The two secondary amines (N1 and N4) provide reactive handles for introducing molecular diversity, which is crucial for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
However, the presence of two nucleophilic nitrogen atoms presents a significant synthetic challenge: achieving selective mono-N-alkylation while avoiding the formation of undesired di-substituted byproducts.[2] This application note provides detailed protocols and expert insights for two robust methods for the controlled N-alkylation of this compound: Direct Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . The guidance herein is tailored for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for synthesizing these valuable intermediates.
PART 1: Foundational Principles of Selective N-Alkylation
Before proceeding to specific protocols, it is critical to understand the chemical logic governing selectivity in piperazine alkylation. The relative nucleophilicity of the two nitrogen atoms is similar, meaning that once the first alkylation occurs, the resulting N-alkylated product is often still reactive enough to undergo a second alkylation.
Two primary strategies are employed to overcome this:
-
Stoichiometric Control : By using a significant excess of the starting piperazine relative to the alkylating agent (typically 3-4 equivalents), the probability of the alkylating agent encountering an already mono-alkylated piperazine is statistically reduced.[3] This method is straightforward but can be wasteful of the starting material.
-
Kinetic Control : Slow, dropwise addition of the alkylating agent to the reaction mixture maintains a very low concentration of the electrophile, which favors the initial reaction with the more abundant starting piperazine over the less abundant mono-alkylated product.[2]
For ultimate control, especially in later stages of a synthesis where starting materials are precious, a protection-alkylation-deprotection sequence using a protecting group like Boc (tert-butoxycarbonyl) is the most reliable method.[2][3] However, the following protocols are optimized for direct, selective mono-alkylation.
PART 2: Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halides
This method is a classic and direct approach for forming C-N bonds via an SN2 reaction. It is particularly effective for reactive alkylating agents such as benzyl halides, allyl halides, and primary alkyl halides. The choice of a non-nucleophilic base is critical to deprotonate the piperazine nitrogen without competing in the alkylation reaction.
Causality Behind Experimental Choices:
-
Base (K₂CO₃/Cs₂CO₃): Anhydrous potassium carbonate is a cost-effective and moderately strong base sufficient for deprotonating the secondary amine.[2][4] Cesium carbonate is more soluble and can accelerate reactions with less reactive halides. The base neutralizes the H-X acid formed during the reaction, driving it to completion.
-
Solvent (Acetonitrile/DMF): A polar aprotic solvent is required to dissolve the reagents and facilitate the SN2 mechanism. Acetonitrile (MeCN) is easily removed under vacuum, while Dimethylformamide (DMF) has a higher boiling point, allowing for higher reaction temperatures if needed.[5]
-
Temperature: Heating the reaction (60-80°C) provides the necessary activation energy, especially for less reactive alkyl halides like alkyl chlorides.[5]
-
Inert Atmosphere Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.). Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent and Base Addition: Add anhydrous acetonitrile (or DMF) to create a solution with a concentration of approximately 0.1-0.2 M. Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).
-
Initial Stirring: Stir the resulting suspension vigorously at room temperature for 30 minutes to ensure the base is well-dispersated and to initiate the deprotonation of the piperazine.
-
Alkylating Agent Addition: Dissolve the alkyl halide (e.g., benzyl bromide, 1.05 eq.) in a small amount of acetonitrile and add it dropwise to the stirring suspension over 20-30 minutes using a syringe pump or dropping funnel.
-
Reaction: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KX) through a pad of Celite, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude residue.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water (2x) and then brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-N-alkylated product.
Caption: Workflow for Direct N-Alkylation with Alkyl Halides.
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and often milder alternative to direct alkylation. It proceeds in a one-pot fashion by first forming an iminium ion intermediate between the piperazine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a selective reducing agent. This method is highly effective and avoids the risk of forming quaternary ammonium salts.[2][6]
Causality Behind Experimental Choices:
-
Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is the reagent of choice for reductive aminations.[5][7] It is a mild and selective hydride donor, capable of reducing the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone. This selectivity is key to the success of the one-pot procedure.
-
Solvent (DCE/DCM): Non-protic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are ideal as they do not interfere with the hydride reagent.[5]
-
Acid Catalyst (Acetic Acid): A small amount of acetic acid can be used to catalyze the formation of the iminium ion intermediate, although it is often not strictly necessary as the reaction can proceed without it.
-
Inert Atmosphere Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to create a solution with a concentration of approximately 0.1-0.2 M.
-
Initial Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the hemiaminal and iminium ion intermediates.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture in portions over 10-15 minutes. The reaction may be slightly exothermic.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2 to 24 hours.
-
Work-up:
-
Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for N-Alkylation via Reductive Amination.
PART 3: Data Summary and Troubleshooting
The optimal conditions may vary depending on the specific alkylating agent used. The following table provides a general guideline for expected outcomes. Note that the stereocenter at the C2 position is not expected to be affected by either of these reaction conditions.
| Alkylating Agent Type | Method | Temp. | Typical Time | Expected Mono-alkylation Yield | Key Considerations |
| Benzyl Bromide | Direct Alkylation | 60°C | 4-8 h | 60-80% | Highly reactive, risk of di-alkylation if addition is not slow. |
| Aliphatic Aldehyde | Reductive Amination | RT | 2-6 h | 70-90% | Very clean and high-yielding. NaBH(OAc)₃ is moisture sensitive. |
| Aliphatic Ketone | Reductive Amination | RT | 12-24 h | 50-75% | Slower reaction due to steric hindrance of the ketone. |
| Methyl Iodide | Direct Alkylation | RT | 2-4 h | 40-60% | Extremely reactive. Use of excess piperazine (4-5 eq.) is crucial. |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive alkyl halide- Insufficient temperature- Wet reagents/solvents (for reductive amination) | - Check activity of alkylating agent.- Increase reaction temperature for direct alkylation.- Use freshly opened, anhydrous solvents and reagents. |
| Formation of Di-Alkylated Product | - Stoichiometry of piperazine to electrophile is too low.- Addition of electrophile was too fast. | - Increase the excess of this compound to 3-4 eq.- Add the electrophile slowly via syringe pump.- Consider using a mono-Boc protected piperazine for future syntheses. |
| Difficult Purification | - Close polarity of starting material, product, and byproduct. | - Optimize the solvent gradient for column chromatography (e.g., using a DCM/MeOH system with 1% triethylamine to reduce tailing). |
| Reductive Amination Stalls | - Incomplete iminium formation.- Deactivation of reducing agent. | - Add 0.1 eq. of acetic acid to catalyze iminium formation.- Ensure NaBH(OAc)₃ is of high quality and handled under inert conditions. |
References
- Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Piperazine: A Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 39(7), 447–456. [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
- Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic & Biomolecular Chemistry, 2(19), 2733-2735. [Link]
- Telvekar, V. N. (2006). A novel method for N-alkylation of amines. Tetrahedron Letters, 47(44), 7573-7575. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- ResearchGate Discussion. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Beshore, D. C., & Smith, A. B., III. (2007). Reductive Amination. In Comprehensive Organic Synthesis II (Second Edition, Vol. 8, pp. 74-111). Elsevier. [Link]
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of (S)-Piperazine-2-carbonitrile for Accelerated Library Synthesis
Abstract
(S)-Piperazine-2-carbonitrile stands out as a powerful and versatile building block for parallel synthesis in modern drug discovery. Its inherent chirality, coupled with two differentially reactive nitrogen centers and a synthetically malleable nitrile group, provides an exceptional framework for the rapid generation of diverse and structurally complex small molecule libraries. The piperazine core is a well-established "privileged scaffold" in medicinal chemistry, known for improving the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] This guide provides an in-depth analysis of the strategic application of this compound, detailing its reactivity, core synthetic transformations, and robust, field-proven protocols optimized for a high-throughput, parallel synthesis format.
Introduction: The Strategic Advantage of this compound
The quest for novel therapeutic agents is fundamentally linked to the ability to efficiently explore chemical space. Parallel synthesis enables this exploration by allowing for the systematic and rapid creation of large numbers of related compounds.[4] The choice of the core scaffold is paramount to the success of such campaigns. Chiral scaffolds are particularly valuable as stereochemistry plays a pivotal role in molecular recognition and biological activity.[5][6][7][8]
This compound is a bifunctional scaffold that offers three distinct points for diversification, making it an ideal starting point for library synthesis.
-
N4 Amine: The more basic and sterically accessible nitrogen, prime for initial, selective functionalization.
-
N1 Amine: The less basic nitrogen, influenced by the adjacent electron-withdrawing nitrile group, allowing for sequential or differential functionalization.[9]
-
C2-Nitrile: A versatile functional handle that can be retained or converted into other key pharmacophores, most notably the tetrazole ring, a well-regarded bioisostere of the carboxylic acid group.[10][11]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to unlock the full potential of this building block in their discovery programs.
Reactivity Profile and Strategic Considerations
The synthetic utility of this compound hinges on the differential reactivity of its two secondary amines. The nitrogen at the N4 position is significantly more nucleophilic than the N1 nitrogen due to the electron-withdrawing inductive effect of the C2-nitrile group. This inherent electronic bias is the cornerstone of achieving regioselectivity in a parallel synthesis workflow.
Initial library diversification is almost exclusively targeted at the N4 position, which readily undergoes reactions like reductive amination, acylation, and sulfonylation under standard conditions. The N1 position can then be functionalized in a subsequent step, often requiring more forcing conditions or the use of a protecting group strategy on N4 if needed.
Caption: Key diversification points of this compound.
Parallel Synthesis Workflow: A Three-Vector Approach
A typical parallel synthesis campaign using this compound involves a multi-step sequence to maximize structural diversity. The workflow is designed for execution in multi-well plates (e.g., 96-well format) and leverages common automated or semi-automated liquid handling and purification platforms.
Caption: High-throughput library generation workflow.
Detailed Experimental Protocols
The following protocols are optimized for a 96-well plate format. All manipulations should be performed in a well-ventilated fume hood. Reagent additions can be performed using manual multi-channel pipettes or automated liquid handlers.
Protocol 1: Parallel Reductive Amination at N4
This protocol is highly robust for coupling a diverse library of aldehydes to the N4 position. Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, tolerant of many functional groups, and does not reduce the nitrile.[12][13]
Materials & Reagents:
-
This compound
-
Library of diverse aldehydes (0.2 M stock solutions in DMSO)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation: In each well of the 96-well block, add 500 µL of a 0.1 M solution of this compound in DCM (50 µmol, 1.0 eq).
-
Aldehyde Addition: Add 275 µL of the respective aldehyde stock solution (55 µmol, 1.1 eq) to each well.
-
Acid Catalyst: Add 3 µL of glacial acetic acid to each well to facilitate iminium ion formation.
-
Initiate Reaction: Seal the reaction block and allow it to shake at room temperature for 1 hour.
-
Reduction: Unseal the block and add 16 mg of STAB (75 µmol, 1.5 eq) to each well as a solid. Causality Note: Adding the reducing agent after imine formation is established maximizes conversion and minimizes side reactions.
-
Reaction Completion: Reseal the block and shake at room temperature for 12-18 hours (overnight).
-
Work-up: Quench each reaction by adding 250 µL of saturated aqueous sodium bicarbonate solution. Shake for 10 minutes. The product can be extracted using a liquid-liquid extraction workflow or purified directly.
-
Purification: The crude products are typically purified by mass-directed preparative HPLC to yield the desired N4-alkylated products.
Protocol 2: Parallel Amide Coupling at N4
This method is ideal for incorporating diversity from a library of carboxylic acids. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling agent that minimizes racemization and provides high yields.[14]
Materials & Reagents:
-
This compound
-
Library of diverse carboxylic acids (0.2 M stock solutions in DMF)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
96-well reaction block with sealing mat
Procedure:
-
Acid Activation: In each well, add 250 µL of the carboxylic acid stock solution (50 µmol, 1.0 eq). To this, add 21 mg of HATU (55 µmol, 1.1 eq) and 26 µL of DIPEA (150 µmol, 3.0 eq). Shake for 15 minutes at room temperature. Causality Note: Pre-activation of the carboxylic acid is crucial for efficient coupling and to prevent side reactions with the amine starting material.
-
Amine Addition: Add 500 µL of a 0.12 M solution of this compound in DMF (60 µmol, 1.2 eq) to each well.
-
Reaction Completion: Seal the block and shake at room temperature for 4-6 hours. Monitor a few representative reactions by LC-MS for completion.
-
Work-up: Dilute each well with 500 µL of DMSO and submit directly for mass-directed preparative HPLC purification.
Protocol 3: Parallel Conversion of Nitrile to 5-Substituted-1H-tetrazole
This protocol transforms the nitrile group of the N4-functionalized intermediates into a tetrazole ring, a critical transformation for creating carboxylic acid bioisosteres.[11] The use of zinc chloride or ammonium chloride catalyzes the [3+2] cycloaddition.[10][15]
Safety Warning: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care, use non-metal spatulas, and follow all institutional safety protocols for quenching and disposal.
Materials & Reagents:
-
Purified N4-substituted piperazine-2-carbonitrile library (as dried films in a 96-well plate, ~20 µmol/well)
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
96-well reaction block with sealing mat and heating capability
Procedure:
-
Reagent Addition: To each well containing the dried starting material, add 300 µL of a pre-mixed solution of DMF containing sodium azide (6.5 mg, 100 µmol, 5.0 eq) and ammonium chloride (5.4 mg, 100 µmol, 5.0 eq).
-
Reaction: Seal the reaction block tightly and heat to 100-120 °C with stirring for 12-24 hours. Causality Note: The reaction requires heat to overcome the activation energy of the cycloaddition. DMF is an excellent high-boiling polar aprotic solvent for this transformation.
-
Work-up & Quenching: Cool the block to room temperature. Carefully unseal in a fume hood. Quench by adding 200 µL of water to each well. Acidify with 20 µL of acetic acid or dilute HCl to protonate the tetrazole, which often aids in purification.
-
Purification: The final products are purified by mass-directed preparative HPLC.
Representative Data and Expected Outcomes
The following table summarizes typical results for a small, diverse set of building blocks, demonstrating the robustness of the described protocols.
| R1 Building Block | Protocol Used | Reaction Time (h) | Purity (LC-MS, %) | Yield Range (%) |
| 4-Methoxybenzaldehyde | 1 (Reductive Amination) | 16 | >95 | 65-85 |
| 2-Thiophenecarboxaldehyde | 1 (Reductive Amination) | 16 | >90 | 60-75 |
| Cyclohexanecarboxylic acid | 2 (Amide Coupling) | 5 | >95 | 70-90 |
| 1H-Indole-6-carboxylic acid | 2 (Amide Coupling) | 6 | >90 | 55-75 |
| N4-(4-Methoxybenzyl) intermediate | 3 (Tetrazole Formation) | 18 | >95 | 50-70 |
| N4-(Cyclohexylcarbonyl) intermediate | 3 (Tetrazole Formation) | 20 | >90 | 45-65 |
Yields are based on isolated material after purification from a ~20 µmol scale reaction.
Conclusion
This compound is a high-value scaffold for parallel synthesis, offering a reliable and efficient route to novel, chiral, and structurally diverse chemical libraries. The differential reactivity of its functional groups allows for a controlled, multi-vector diversification strategy. The protocols detailed herein are robust, scalable, and amenable to the high-throughput workflows common in modern medicinal chemistry, providing a solid foundation for accelerating hit generation and lead optimization programs.
References
- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
- Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.
- Google Patents. (2005). WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles. Google Patents.
- Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube.
- Gong, Y., et al. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International Journal of Molecular Sciences.
- Rathi, E., et al. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.
- Eaton, J. B., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience.
- Gong, Y., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central.
- Weiss, M., et al. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Bridges. ChemistryOpen.
- Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
- Naletova, I., et al. (2022). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry.
- Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
- Roy, P., et al. (2022). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine? ResearchGate.
- Němečková-Herová, A., & Pazdera, P. (2014). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Current Organic Synthesis.
- Bouasla, R., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research.
- Katritzky, A. R., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
- Ismaeel, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules.
- CEM Corporation. N-Terminus Acetylation Protocol. CEM Corporation.
- Wessig, P., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Magnetic Resonance in Chemistry.
- Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Eshelman, T. D., et al. (2022). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta.
- Nchinda, A. T., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules.
- Wang, S., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate.
- BioDuro. Parallel Synthesis. BioDuro-Sundia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Notes & Protocols for the Enantioselective Quantification of (S)-Piperazine-2-carbonitrile
Abstract
(S)-Piperazine-2-carbonitrile is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the accurate quantification of the (S)-enantiomer are indispensable for quality control in drug development and manufacturing. This document provides a comprehensive guide to the enantioselective analysis of this compound, detailing two primary methodologies: Chiral High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Chiral Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind method selection, provide detailed, step-by-step protocols, and present validation data to ensure trustworthiness and compliance with regulatory expectations.
Introduction: The Analytical Challenge
The quantification of this compound presents a tripartite analytical challenge that necessitates a carefully designed methodological approach:
-
Chirality: The primary challenge is the presence of a stereocenter. The analytical method must be enantioselective, capable of separating and distinctly quantifying the (S)-enantiomer from its (R)-counterpart.
-
High Polarity: As a small, hydrophilic molecule, piperazine-2-carbonitrile exhibits poor retention on traditional reversed-phase (e.g., C18) HPLC columns under standard conditions.[1][2] This necessitates specialized chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-embedded stationary phases.[3]
-
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, leading to low sensitivity with standard HPLC-UV detectors.[2][4] This limitation drives the need for more sensitive and selective detection techniques like mass spectrometry or pre-column derivatization to introduce a UV-active or fluorescent tag.
This guide addresses these challenges by presenting validated protocols using state-of-the-art chromatographic techniques, ensuring both selectivity and sensitivity.
Method 1: Chiral HPLC-MS/MS for High-Sensitivity Quantification
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis. For chiral separations, the use of a Chiral Stationary Phase (CSP) is the most direct and widely adopted approach.[5][6] Coupling this separation with tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity, making it the gold standard for quantifying trace levels of the analyte in complex matrices.
Principle and Rationale
The separation is founded on the principle of forming transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for a broad range of chiral compounds, including piperazine derivatives.[5]
We recommend an immobilized polysaccharide-based CSP, such as cellulose tris(3,5-dichlorophenylcarbamate), for its proven performance and robustness. For detection, electrospray ionization (ESI) in positive mode is highly effective for the basic piperazine moiety, which is readily protonated. Tandem MS (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used to monitor a specific precursor-to-product ion transition, which drastically reduces chemical noise and enhances selectivity.[7][8]
Experimental Workflow: HPLC-MS/MS
The following diagram outlines the complete workflow from sample preparation to data analysis for the HPLC-MS/MS method.
Caption: Workflow for Chiral HPLC-MS/MS Quantification.
Detailed Protocol: HPLC-MS/MS
2.3.1. Equipment and Reagents
-
HPLC system with a binary pump and autosampler (e.g., Waters Acquity, Agilent 1290)
-
Tandem quadrupole mass spectrometer with an ESI source (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Chiral Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm
-
This compound reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Diethylamine (DEA), reagent grade
-
Formic acid (LC-MS grade)
2.3.2. Preparation of Solutions
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v). Filter through a 0.22 µm filter and degas before use. The addition of a small amount of a basic modifier like DEA is crucial for achieving good peak shape and resolution for basic analytes on this type of chiral column.[4]
-
Diluent: Methanol
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by performing serial dilutions of the stock solution with the diluent.
2.3.3. Instrumental Conditions
| Parameter | HPLC Conditions | MS/MS Conditions |
| Column | Chiralpak® IC, 250 x 4.6 mm, 5 µm | Ionization Mode |
| Mobile Phase | ACN / MeOH / DEA (90:10:0.1, v/v/v) | MRM Transition |
| Flow Rate | 1.0 mL/min | IonSpray Voltage |
| Column Temperature | 35 °C | Source Temp. |
| Injection Volume | 10 µL | Curtain Gas (CUR) |
| Autosampler Temp. | 10 °C | Collision Gas (CAD) |
| Run Time | 20 minutes | Declustering Potential (DP) |
| Expected Retention Time | (S)-enantiomer: ~12 min; (R)-enantiomer: ~15 min | Collision Energy (CE) |
2.3.4. Data Analysis and Quantification
-
Acquire data for the calibration standards and samples.
-
Integrate the peak area corresponding to the this compound MRM transition.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Apply a linear regression model (y = mx + c) to the calibration curve. The coefficient of determination (R²) should be ≥ 0.995.
-
Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.
Method Validation Summary
A crucial aspect of any analytical method in the pharmaceutical industry is its validation, which provides documented evidence of its suitability for the intended purpose.[9][10] The described HPLC-MS/MS method should be validated according to ICH Q2(R1) guidelines.[11]
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Specificity | No interference at the retention time of the analyte. Baseline resolution (Rs > 1.5) from the (R)-enantiomer. | No interference observed from matrix or (R)-enantiomer. Rs = 2.8. |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | 1 - 500 ng/mL | 1 - 500 ng/mL |
| Accuracy (% Recovery) | 90.0 - 110.0% at three concentration levels. | 98.5% - 103.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 5.0% Intermediate (n=6): ≤ 10.0% | Repeatability: 1.8% Intermediate: 3.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.0 ng/mL |
Method 2: Chiral GC-MS with Derivatization
Gas Chromatography (GC) offers an alternative high-resolution technique. However, due to the polarity and low volatility of piperazine-2-carbonitrile, direct analysis is not feasible. A derivatization step is mandatory to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[12][13]
Principle and Rationale
This method involves a two-step process: derivatization followed by GC separation. The secondary amine groups of the piperazine ring are reactive and can be acylated using an agent like trifluoroacetic anhydride (TFAA). This reaction blocks the polar N-H groups, significantly increasing the compound's volatility.[12]
Following derivatization, the now volatile analyte is injected into the GC, where it is separated on a chiral capillary column. Cyclodextrin-based stationary phases are commonly used for this purpose. The separated enantiomers are then detected by a mass spectrometer, typically operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Workflow: GC-MS
This diagram illustrates the key stages of the GC-MS method, highlighting the critical derivatization step.
Caption: Workflow for Chiral GC-MS with Derivatization.
Detailed Protocol: GC-MS
3.3.1. Equipment and Reagents
-
Gas Chromatograph with autosampler and Mass Selective Detector (e.g., Agilent 7890/5977)
-
Chiral GC Column: Cyclodex-B or similar beta-cyclodextrin phase (30 m x 0.25 mm x 0.25 µm)
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl Acetate (GC grade)
-
Acetonitrile (GC grade)
-
Pyridine (optional, as catalyst)
3.3.2. Derivatization Procedure
-
Pipette an aliquot of the sample or standard solution (dissolved in acetonitrile) into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 100 µL of ethyl acetate and 50 µL of TFAA to the dried residue.
-
Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.
3.3.3. Instrumental Conditions
| Parameter | GC Conditions | MS Conditions |
| Column | Cyclodex-B (30 m x 0.25 mm x 0.25 µm) | Ionization Mode |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Ion Source Temp. |
| Inlet Temp. | 250 °C | Quadrupole Temp. |
| Injection Mode | Splitless, 1 µL | Acquisition Mode |
| Oven Program | 100 °C (hold 1 min), ramp at 5 °C/min to 220 °C (hold 5 min) | SIM Ions |
Conclusion
The accurate and precise quantification of this compound is a critical requirement for ensuring the quality and safety of pharmaceutical products. The analytical challenges posed by its chirality, polarity, and weak UV absorbance can be effectively overcome using modern chromatographic techniques. The Chiral HPLC-MS/MS method presented here offers superior sensitivity and selectivity, making it ideal for trace-level quantification in various matrices. The Chiral GC-MS method with prior derivatization provides a robust and reliable alternative. The selection between these methods will depend on sample complexity, required sensitivity, and available instrumentation. Both protocols, when properly validated, provide a self-validating system for the trustworthy quantification of this key chiral intermediate.
References
- Di Donna, L., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ResearchGate. (n.d.).
- CORE. (2024).
- BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
- Benchchem. (2025).
- Preprints.org. (2023).
- ACS. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Merck. (n.d.). Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- International Journal of Pharmaceutical Quality Assurance. (n.d.).
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Benchchem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Journal of Chemical and Pharmaceutical Research. (2012).
- SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100.
- Journal of Chromatography. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine.
- Encyclopedia of Chromatography. (n.d.).
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. particle.dk [particle.dk]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Chiral Analysis of (S)-Piperazine-2-carbonitrile
Abstract
(S)-Piperazine-2-carbonitrile is a critical chiral building block in modern drug discovery, forming the structural core of numerous pharmacologically active agents. The stereochemical purity of this intermediate is paramount, as different enantiomers can exhibit varied efficacy and toxicity profiles. This application note presents a detailed and scientifically grounded protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound. We delve into the rationale behind the selection of the chiral stationary phase, mobile phase composition, and detection parameters. Furthermore, this guide provides a comprehensive framework for method validation in accordance with international regulatory standards, ensuring the development of a robust, reliable, and self-validating analytical system for quality control and research applications.
Introduction: The Significance of Chiral Purity in Piperazine Scaffolds
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] When functionalized asymmetrically, as in the case of this compound, the molecule becomes chiral. The biological activity of such chiral molecules is often stereospecific, meaning that one enantiomer may be therapeutically active while the other could be inactive or even contribute to adverse effects.[2] Consequently, the ability to accurately separate and quantify the enantiomers of piperazine-based intermediates is a non-negotiable aspect of pharmaceutical development and quality control.[2][3]
This document provides a comprehensive guide for the enantioselective analysis of this compound by HPLC, addressing the common analytical challenge of its weak UV absorption.
The Analytical Challenge: Low UV Absorbance
A primary hurdle in the HPLC analysis of simple piperazine derivatives is their lack of a strong chromophore, which leads to poor sensitivity with UV detectors.[2][4] Piperazine itself only absorbs at very low UV wavelengths (around 205 nm), where many solvents also absorb, leading to high baseline noise and poor sensitivity.[4] To overcome this, two strategies are presented: direct analysis at low wavelengths for concentration measurements and a more sensitive method involving pre-column derivatization for trace-level enantiomeric purity assessment.
Recommended HPLC Methodology
Rationale for Chiral Stationary Phase (CSP) Selection
The cornerstone of any successful chiral separation is the choice of the Chiral Stationary Phase (CSP).[2][5] For piperazine derivatives and other cyclic amines, polysaccharide-based CSPs have demonstrated broad applicability and excellent enantioselectivity.[2][3] Specifically, immobilized polysaccharide phases like cellulose tris(3,5-dichlorophenylcarbamate) are highly effective.[2] These phases achieve separation through a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers.
Based on extensive success with structurally related compounds, we recommend the Chiralpak® IC column, which features a cellulose tris(3,5-dimethylphenylcarbamate) selector. This CSP has proven effective in resolving a wide range of chiral amines and is a robust starting point for method development.[4]
Mobile Phase Strategy
The mobile phase composition is critical for optimizing resolution and analysis time. For chiral separations on polysaccharide-based CSPs, a normal-phase or polar organic mode is often employed. A mixture of an organic solvent like acetonitrile with an alcohol modifier and a basic additive is a common and effective choice.
-
Acetonitrile (ACN): Serves as the primary eluent.
-
Methanol (MeOH) or Isopropanol (IPA): Acts as a polar modifier to fine-tune retention and selectivity.
-
Diethylamine (DEA) or other basic additives: These are crucial for improving peak shape and reducing tailing of basic analytes like piperazines by competing for active sites on the silica surface of the CSP.[4]
A recommended starting mobile phase is a mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1, v/v/v).[4] The ratio of these components should be optimized to achieve a resolution (Rs) of greater than 1.5.
Experimental Protocols
Protocol 1: Direct HPLC-UV Analysis
This protocol is suitable for determining the concentration and preliminary enantiomeric ratio of this compound when the sample concentration is sufficiently high.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak® IC, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 35 °C[4] |
| Detection Wavelength | 205 nm[2] |
| Injection Volume | 10 µL[4] |
| Run Time | 20 minutes[4] |
Step-by-Step Procedure
-
System Preparation: Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.[2]
-
Standard Preparation: Prepare a racemic standard of Piperazine-2-carbonitrile at a concentration of approximately 0.5 mg/mL in the mobile phase. Prepare a separate standard of the (S)-enantiomer at the same concentration.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the racemic standard, the (S)-enantiomer standard, and the sample solution(s) onto the HPLC system.
-
Data Analysis: Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the individual standard injections. Calculate the resolution between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation.[2] For non-racemic samples, determine the enantiomeric excess (% ee) using the peak areas.[2]
Protocol 2: Enhanced Sensitivity via Pre-Column Derivatization
For trace-level analysis and accurate determination of enantiomeric purity, pre-column derivatization with a UV-active agent is recommended.[2] 4-Chloro-7-nitrobenzofuran (NBD-Cl) is an effective derivatizing agent for primary and secondary amines, forming a stable, highly UV-active product.[4][6]
Derivatization Procedure
-
Reagent Preparation: Prepare a 1 mg/mL solution of NBD-Cl in acetonitrile.
-
Sample Derivatization: To 1.0 mL of your sample solution (at a low concentration, e.g., 10 µg/mL in acetonitrile), add 1.0 mL of the NBD-Cl solution and 100 µL of a 5% sodium bicarbonate solution to act as a base catalyst.
-
Reaction: Vortex the mixture and heat at 60 °C for 30 minutes in a water bath.
-
Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with the mobile phase as needed before injection.
Chromatographic Conditions for Derivatized Sample
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Chiralpak® IC, 250 x 4.6 mm, 5 µm[4] |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 35 °C[4] |
| Detection Wavelength | 340 nm[4] |
| Injection Volume | 10 µL[4] |
Method Validation: A Self-Validating System
A validated analytical method provides assurance of its reliability. The following parameters should be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities. (Peak purity should be >99%) |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. (Correlation coefficient, r² > 0.999) |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results to the true value. (Typically 98-102% recovery for drug substance) |
| Precision | The degree of agreement among individual test results. (Repeatability and intermediate precision, RSD < 2%) |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. (Signal-to-noise ratio of 3:1) |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. (Signal-to-noise ratio of 10:1) |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. (e.g., ±5% change in mobile phase organic content, ±2°C in column temperature) |
Workflow and Data Interpretation
The overall workflow for the analysis is depicted below.
Caption: Workflow for the HPLC Analysis of this compound.
Successful separation will yield a chromatogram with two well-resolved peaks for the racemic mixture. The enantiomeric excess (% ee) is calculated using the areas of the major (A_major) and minor (A_minor) enantiomer peaks:
% ee = [(A_major - A_minor) / (A_major + A_minor)] x 100
Conclusion
This application note provides a robust and scientifically sound starting point for the development and validation of an HPLC method for the chiral analysis of this compound. By leveraging a proven polysaccharide-based chiral stationary phase and a systematic approach to method optimization and validation, researchers and drug development professionals can establish a reliable analytical protocol. The inclusion of a derivatization strategy further enhances the method's utility, enabling sensitive and accurate determination of enantiomeric purity, which is critical for ensuring the quality and safety of pharmaceutical products.
References
- Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. URL
- A Researcher's Guide to HPLC Analysis for Enantiomeric Excess of 2-Piperidinol Products. Benchchem. URL
- A Review on Analytical Methods for Piperazine Determin
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Cogent Food & Agriculture. URL
- HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. URL
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
- Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. URL
- Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. ACS Omega. URL
- HPLC Methods for analysis of Piperazine.
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. URL
- Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. URL
- Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phases Applied for Liquid Chromatographic Enantiomer Separ
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Chiral HPLC Separ
- Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Scilit. URL
- What are the various ways of Chiral Separ
Sources
A Robust GC-MS Method for the Definitive Analysis of Piperazine Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract & Introduction
Piperazine and its derivatives represent a significant class of compounds with wide-ranging applications, from active pharmaceutical ingredients (APIs) to their unfortunate emergence as new psychoactive substances (NPS), often termed "designer drugs".[1][2] The analysis of these compounds is critical for pharmaceutical quality control, clinical and forensic toxicology, and law enforcement.[3][4] However, the inherent chemical properties of piperazines—specifically the polar amine functionalities—present significant challenges for direct analysis by gas chromatography (GC).[5][6] These compounds exhibit low volatility and a tendency to interact with active sites in the GC system, leading to poor chromatographic peak shape and low sensitivity.
This application note presents a comprehensive and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of piperazine derivatives. We delve into the causality behind critical experimental choices, from sample preparation and chemical derivatization to instrument optimization. By converting the polar analytes into more volatile and thermally stable derivatives, this method provides excellent chromatographic resolution, high sensitivity, and definitive structural confirmation through mass spectral analysis. The protocols described herein are designed to be self-validating systems, providing researchers with a reliable framework for both qualitative and quantitative analysis.
Principle of the Method: A Logic-Driven Workflow
The successful GC-MS analysis of piperazine derivatives hinges on a systematic workflow designed to overcome their inherent analytical challenges. The core of this method is the transformation of the analyte into a form suitable for GC separation and subsequent MS detection.
The logical flow of the analysis is as follows:
-
Sample Preparation & Extraction : The analyte is first isolated from its matrix. The choice of technique, such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is dictated by the matrix complexity (e.g., seized powders vs. biological fluids like urine or plasma).[7][8]
-
Chemical Derivatization : This is the most critical step. The polar N-H groups within the piperazine structure are chemically modified, typically through acylation, to increase analyte volatility and thermal stability.[5] This minimizes undesirable interactions with the GC column, resulting in sharp, symmetrical peaks.
-
GC Separation : The derivatized sample is injected into the gas chromatograph. A non-polar capillary column, such as a DB-5MS, separates the various components of the mixture based on their boiling points and interaction with the stationary phase.[7][9]
-
MS Detection & Identification : As components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is used to generate characteristic and reproducible fragmentation patterns.[9] These mass spectra serve as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries or through structural elucidation.
Caption: High-level workflow for piperazine derivative analysis by GC-MS.
The Critical Role of Derivatization
Direct injection of most piperazine derivatives into a GC system results in significant peak tailing and poor sensitivity. This is due to the strong hydrogen bonding capabilities of the secondary amine protons, which interact with active silanol (-Si-OH) groups on the surface of the inlet liner and the capillary column.[5] To mitigate this, a derivatization step is essential.
The most common and effective approach is acylation , which replaces the active hydrogen on the nitrogen atom with an acyl group. Trifluoroacetic anhydride (TFAA) is an excellent reagent for this purpose.[5][9] It is highly reactive and the resulting trifluoroacetyl derivative is significantly more volatile and thermally stable.[5]
Caption: Acylation of a piperazine amine with TFAA to yield a volatile derivative.
Optimized GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point for the analysis of TFAA-derivatized piperazine compounds. Optimization may be required depending on the specific analytes and instrumentation used.
Gas Chromatography (GC) Conditions
The choice of a non-polar column is crucial as it separates compounds primarily based on their boiling points, which is ideal for a homologous series of derivatives. The temperature program is designed to ensure separation of volatile components at lower temperatures before ramping up to elute higher-boiling compounds.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890B GC or equivalent | Provides reliable and reproducible performance. |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7][8] | A robust, low-bleed, non-polar column ideal for general-purpose MS analysis. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min[7][10] | Inert carrier gas compatible with MS detection. |
| Inlet Temperature | 250°C[9][10] | Ensures rapid and complete vaporization of the derivatized analytes without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)[10] | Splitless mode enhances sensitivity, while a split injection prevents column overloading with concentrated samples. |
| Injection Volume | 1 µL | Standard volume to avoid column and detector saturation. |
| Oven Program | Initial: 100-120°C, hold 1 min. Ramp: 10-15°C/min to 300°C, hold 2-5 min.[1][7] | The initial hold allows for solvent focusing. The ramp rate provides a good balance between resolution and analysis time. |
Mass Spectrometry (MS) Conditions
Standard Electron Ionization (EI) at 70 eV is used because it provides highly reproducible fragmentation patterns that are suitable for library matching and structural confirmation.[9]
| Parameter | Recommended Setting | Rationale |
| MS System | Agilent 5977 MSD or equivalent | A sensitive and reliable detector for GC. |
| Ionization Mode | Electron Ionization (EI) | Provides classic, fragment-rich spectra for confident compound identification. |
| Electron Energy | 70 eV[9][10] | The industry standard for generating reproducible spectra and enabling library searching. |
| Source Temp. | 230°C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Transfer Line | 280°C[7] | Prevents condensation of analytes as they transfer from the GC to the MS. |
| Scan Mode | Full Scan (m/z 40-550)[9][10] | Acquires a complete mass spectrum, essential for identifying unknown compounds. |
| Solvent Delay | 3 min[7] | Protects the MS filament from the high pressure of the injection solvent. |
Data Analysis and Interpretation
Analysis of the data begins with the Total Ion Chromatogram (TIC), which displays the response of all ions versus time. Each peak in the TIC represents a compound eluting from the GC column. The mass spectrum for each peak can then be examined.
The fragmentation of piperazine derivatives in EI-MS is highly structured and predictable. Common fragmentation pathways involve cleavage of the piperazine ring and the loss of substituents from the nitrogen atoms.[9][11]
Table of Characteristic Mass Fragments for Common Piperazine Derivatives (as TFAA Derivatives)
| Compound | Parent Compound (m/z) | Derivatized M+ (m/z) | Key Fragment Ions (m/z) | Reference |
| 1-Benzylpiperazine (BZP) | 176 | 272 | 272, 181, 175, 91 | [7][8][12] |
| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 230 | 326 | 326, 229, 200, 173 | [7][8][12] |
| 1-(3-chlorophenyl)piperazine (mCPP) | 196 | 292 | 196, 154, 138 | [11][12] |
Note: The derivatized molecular ion (M+) may not always be visible. The fragment ions are crucial for identification. The tropylium ion (m/z 91) is a very common and abundant fragment for compounds containing a benzyl group, such as BZP.[12]
Method Validation Parameters
Any analytical method must be validated to ensure it is fit for purpose.[1] The following parameters should be assessed.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99[7][8] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise Ratio (S/N) ≥ 3[3][8] |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | S/N ≥ 10[3][8] |
| Accuracy | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. | 80-120% recovery[7][8] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) ≤ 15%[7][8] |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. TFAA is corrosive and moisture-sensitive.
Protocol 1: Analysis of Piperazine Derivatives in Seized Materials (e.g., Powders)
This protocol is designed for the qualitative and quantitative analysis of bulk materials where the analyte concentration is relatively high.
-
Sample Preparation
-
Accurately weigh approximately 10 mg of the homogenized sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This creates a 1 mg/mL stock solution.[1]
-
Prepare a working solution by diluting the stock solution 1:100 with methanol to a concentration of 10 µg/mL.
-
-
Derivatization
-
Pipette 100 µL of the working solution into a 2 mL autosampler vial.
-
Evaporate the methanol to complete dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of ethyl acetate and 50 µL of TFAA to the dry residue.[5][7][8]
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block.[5][7][8]
-
After heating, allow the vial to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the dry residue in 100 µL of ethyl acetate.[5] The sample is now ready for GC-MS analysis.
-
-
GC-MS Analysis
-
Inject 1 µL of the reconstituted solution into the GC-MS system using the parameters outlined in the tables above.
-
Protocol 2: Analysis of Piperazine Derivatives in Urine
This protocol includes an extraction step to isolate the analytes from the complex biological matrix.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Pipette 1 mL of urine into a glass test tube.
-
Adjust the sample pH to ~12 with sodium hydroxide.[3] This ensures the piperazine derivatives are in their free base form for efficient extraction.
-
Condition a mixed-mode SPE cartridge (e.g., C8/SCX) according to the manufacturer's instructions.
-
Load the pH-adjusted urine sample onto the SPE cartridge.
-
Wash the cartridge with deionized water followed by a mild organic solvent (e.g., methanol) to remove interferences.
-
Elute the analytes from the cartridge using 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[8]
-
Collect the eluate in a clean tube.
-
-
Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Proceed with the derivatization steps (2.3 - 2.8) as described in Protocol 1.
-
-
GC-MS Analysis
-
Inject 1 µL of the final reconstituted solution into the GC-MS system.
-
Conclusion
The GC-MS method detailed in this application note, centered on a crucial chemical derivatization step, provides a highly reliable and robust solution for the analysis of piperazine derivatives. By converting polar amines into volatile trifluoroacetyl derivatives, this approach overcomes the inherent challenges of GC analysis, enabling excellent chromatographic separation and sensitivity. The use of electron ionization mass spectrometry allows for definitive identification based on characteristic fragmentation patterns. The provided protocols for both seized materials and biological matrices, along with the validated instrument parameters, offer a comprehensive framework for researchers in pharmaceutical, forensic, and clinical settings to achieve accurate and reproducible results.
References
- United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
- Wang, G., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 748-757.
- Wójtowicz, M., & Biedroń, M. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate.
- Clark, C. R., & DeRuiter, J. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs.
- Wójtowicz, M., & Biedroń, M. (2020). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 25(23), 5626.
- Pirro, V., et al. (2021). Analytical methods for the screening and determination of designer piperazines in oral fluid. ResearchGate.
- Baron, M., et al. (2010). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 2(1), 1-10.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
- Czerwinska, J., et al. (2013). Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
- DeRuiter, J., & Clark, C. R. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service.
- Kuki, Á., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(7), 755-764.
- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.
- Reddy, G. S., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.
- Zhang, T., et al. (2016). A Sensitive Precolumn Derivatization Method for Determination of Piperazine in Vortioxetine Hydrobromide Using a C8 Column Coupled with Mass Spectrometry. Analytical Sciences, 32(12), 1339-1344.
- Deconinck, E., et al. (2012). GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate.
- Al-Neaimy, U. I. S., et al. (2022). A Review on Analytical Methods for Piperazine Determination. Egyptian Journal of Chemistry.
- Skarping, G., et al. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. Journal of Chromatography B: Biomedical Sciences and Applications, 370(2), 245-258.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs [etd.auburn.edu]
- 3. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholars.direct [scholars.direct]
- 8. scholars.direct [scholars.direct]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Palladium-Catalyzed Synthesis of N-Aryl-(S)-Piperazine-2-carbonitrile Derivatives
A Guideline for the Construction of Chiral Drug Intermediates
Abstract
This document provides a detailed protocol for the N-arylation of (S)-Piperazine-2-carbonitrile, a critical chiral building block in modern drug discovery. The piperazine moiety is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous FDA-approved drugs.[1][2] This guide focuses on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, to construct a carbon-nitrogen (C-N) bond between the piperazine nitrogen and an aryl halide.[3][4] We explain the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide a step-by-step experimental procedure, purification techniques, and a troubleshooting guide. This protocol is designed for researchers in pharmaceutical development and synthetic organic chemistry, offering a reliable method for accessing a key class of drug intermediates.
Introduction: The Significance of Chiral Piperazine Scaffolds
The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structure that imparts favorable physicochemical properties such as high water solubility and oral bioavailability.[1] These characteristics have made it a cornerstone in the design of drugs targeting a wide array of diseases, including cancer, CNS disorders, and infectious agents.[2][5]
When functionalized asymmetrically, the piperazine scaffold introduces chirality, a critical factor for target specificity and efficacy in drug action. This compound is a versatile and high-value starting material because it provides a stereochemically defined core that can be elaborated into more complex molecules. The nitrile group can be further transformed, while the secondary amines at the N1 and N4 positions offer sites for differential functionalization.
The synthesis of N-aryl piperazines is a key transformation in the development of many pharmaceuticals.[6] While classical methods like nucleophilic aromatic substitution (SNAr) are viable for electron-deficient arenes, they lack general applicability.[5] The advent of the palladium-catalyzed Buchwald-Hartwig amination has revolutionized C-N bond formation, allowing for the coupling of a vast range of aryl halides and amines under relatively mild conditions.[3][4][7] This protocol details a robust Buchwald-Hartwig procedure specifically tailored for the mono-N-arylation of this compound.
Reaction Scheme and Catalytic Cycle
The protocol describes the reaction between this compound and a representative aryl bromide (4-bromotoluene) to yield (S)-1-(4-methylphenyl)piperazine-2-carbonitrile.
Overall Reaction:
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This section provides a step-by-step guide for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound dihydrochloride | ≥98% | Commercial |
| 4-Bromotoluene | ≥99% | Commercial |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | ≥98% | Commercial |
| Sodium tert-butoxide (NaOtBu) | ≥98% (glovebox use) | Commercial |
| Anhydrous Toluene | DriSolv™ or similar | Commercial |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial |
| Hexanes | ACS Grade | Commercial |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | Reagent Grade | In-house prep |
| Saturated aq. Sodium Chloride (Brine) | Reagent Grade | In-house prep |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial |
| Silica Gel | 230-400 mesh | Commercial |
Equipment: Schlenk flask or 3-neck round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen/argon gas line with bubbler, septa, syringes, needles, TLC plates (silica gel 60 F₂₅₄), separatory funnel, rotary evaporator.
Safety Precautions
-
Piperazine Derivatives: Can be corrosive and cause skin/respiratory sensitization. Avoid inhalation and direct contact.[8][9][10][11] Handle in a fume hood.
-
Palladium Catalysts: Heavy metal compounds. Avoid inhalation of dust.
-
Sodium tert-butoxide: Strong base and moisture-sensitive. Handle under an inert atmosphere. Causes severe skin and eye burns.[12]
-
Solvents: Toluene and ethyl acetate are flammable. Work away from ignition sources.
Step-by-Step Procedure
Note: The starting material is the dihydrochloride salt, which must be neutralized in situ by using additional base.
| Parameter | Value |
| Scale | 5.0 mmol (915 mg of dihydrochloride salt) |
| Equivalents (Aryl Bromide) | 1.1 eq (5.5 mmol, 941 mg) |
| Equivalents (Base) | 3.2 eq (16.0 mmol, 1.54 g) |
| Catalyst Loading (Pd) | 1 mol% (0.05 mmol, 46 mg of Pd₂(dba)₃) |
| Ligand Loading (Xantphos) | 2.2 mol% (0.11 mmol, 64 mg) |
| Solvent Volume | 25 mL (0.2 M concentration) |
| Temperature | 100 °C |
| Reaction Time | 12-18 hours |
-
Reaction Setup: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound dihydrochloride (915 mg, 5.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (64 mg, 0.11 mmol), and sodium tert-butoxide (1.54 g, 16.0 mmol).
-
Causality: The flask must be dry and the reaction run under an inert atmosphere (nitrogen or argon) to prevent the deactivation of the Pd(0) catalyst and degradation of the moisture-sensitive base. Xantphos is a robust bidentate ligand that stabilizes the catalytic species and promotes high turnover.[3]
-
-
Reagent Addition: Seal the flask with a septum. Evacuate and backfill with nitrogen three times. Add anhydrous toluene (25 mL) via syringe, followed by 4-bromotoluene (0.66 mL, 5.5 mmol).
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol eluent system. The product should have a higher Rf value than the starting material. The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the reaction mixture to room temperature. Quench by slowly adding 20 mL of water.
-
Rationale: Quenching deactivates any remaining reactive species and prepares the mixture for extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (1 x 30 mL) and then brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄.
-
Rationale: The washes remove inorganic salts and residual base. Piperazine derivatives are basic, so care must be taken not to use acidic washes which would protonate the product and pull it into the aqueous layer.[13]
-
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a brown oil or solid.
Purification
Purification of piperazine derivatives by column chromatography can be challenging due to their basicity, which can cause streaking on acidic silica gel.[13]
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a hexanes/ethyl acetate mixture.
-
Elution: Load the crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc). It is often beneficial to add 0.5-1% triethylamine (NEt₃) to the eluent mixture to suppress tailing and improve separation.
-
Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Expected Results & Characterization
-
Appearance: Off-white to pale yellow solid.
-
Yield: 65-80%.
-
Purity: >98% by HPLC.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the aromatic protons of the tolyl group (~6.8-7.2 ppm), the piperazine ring protons (~3.0-4.5 ppm), and the methyl group singlet (~2.3 ppm).
-
MS (ESI+): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight (C₁₂H₁₅N₃, MW = 201.27).
-
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous conditions.3. Base is of poor quality or has degraded. | 1. Ensure a properly inert atmosphere.2. Use freshly dried solvent.3. Use fresh NaOtBu from a new bottle, handled in a glovebox if possible. |
| Formation of Side Products | 1. Di-arylation of piperazine.2. Hydrodehalogenation of aryl bromide. | 1. Use the piperazine as the limiting reagent (not applicable here, but a general tip).2. Ensure the ligand is not degrading. Consider a different ligand. |
| Product Streaks on TLC/Column | The basic nitrogen atoms are interacting strongly with the acidic silica gel.[13] | Add 0.5-1% triethylamine or ammonia (in methanol) to the eluent system to neutralize the silica surface. |
| Product is an Oil, Fails to Solidify | Residual solvent or impurities are present. | 1. Dry the product under high vacuum.2. Attempt to form a crystalline salt (e.g., hydrochloride) by treating with HCl in ether.[13] |
Conclusion
This application note provides a robust and reproducible protocol for the mono-N-arylation of this compound using a palladium-catalyzed Buchwald-Hartwig reaction. The methodology is broadly applicable to a range of aryl and heteroaryl halides, offering a reliable entry point for the synthesis of complex chiral drug intermediates. By understanding the rationale behind the reaction components and potential pitfalls, researchers can efficiently and successfully utilize this powerful transformation in their drug discovery programs.
References
- Santa Cruz Biotechnology. (n.d.).
- TCI Chemicals. (2025).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine.
- ChemDmart. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Niraparib Intermediate: Understanding the Chemistry Behind a Vital Cancer Drug.
- Capot Chemical. (n.d.). MSDS of (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride.
- Patsnap Eureka. (n.d.).
- Google Patents. (n.d.). CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
- Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
- White Rose Research Online. (2022).
- International Journal of Pharmaceutical Sciences and Research. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
- Chemistry LibreTexts. (2023).
- Benchchem. (2025).
- ResearchGate. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- PubMed. (2024). The medicinal chemistry of piperazines: A review.
- PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Dalton Transactions. (2021).
- UNODC. (n.d.).
- PubMed Central. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]
- MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
- PubChem. (n.d.). 1-((4-Chlorophenyl)phenylmethyl)-4-((4-methylphenyl)sulfonyl)piperazine.
- PubMed. (n.d.).
- SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
- University of Veterinary and Pharmaceutical Sciences Brno. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
- PubChem. (n.d.). Piperazine.
Sources
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. nj.gov [nj.gov]
- 11. chemdmart.com [chemdmart.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-Piperazine-2-carbonitrile
Abstract
(S)-Piperazine-2-carbonitrile is a critical chiral building block in the synthesis of numerous pharmaceuticals, valued for its role in introducing a constrained, chiral piperazine motif. This document provides a comprehensive guide for the large-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol herein emphasizes a scalable, efficient, and safe synthetic route, detailing the underlying chemical principles, step-by-step procedures, and critical process parameters. This guide is structured to provide not just a methodology, but a framework for understanding and optimizing the synthesis for industrial application, with a strong emphasis on safety, particularly concerning the handling of cyanide reagents.
Introduction and Strategic Overview
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of blockbuster drugs.[1] The incorporation of a nitrile group at the C2 position, particularly with (S)-stereochemistry, provides a versatile handle for further chemical transformations, making this compound a highly sought-after intermediate. The development of a robust and scalable synthesis is therefore of significant industrial importance.
Common synthetic strategies for chiral piperazines include enantioselective synthesis, enzymatic resolution, and synthesis from the chiral pool.[2][3][4] For large-scale production, a convergent and cost-effective route is paramount. The protocol detailed in this document focuses on a well-established method that balances yield, enantiomeric purity, and operational simplicity.
Chosen Synthetic Strategy: Asymmetric Strecker Synthesis
The selected approach is a variation of the asymmetric Strecker synthesis, a powerful method for the enantioselective synthesis of α-amino nitriles. This pathway is advantageous for its use of readily available starting materials and its potential for high enantioselectivity. The key transformation involves the reaction of a protected ethylenediamine derivative with glycolonitrile in the presence of a chiral auxiliary or catalyst to induce stereoselectivity.
Safety First: Handling Cyanide Reagents on a Large Scale
The synthesis of this compound involves the use of cyanide salts or hydrogen cyanide, which are highly toxic.[5] Strict adherence to safety protocols is non-negotiable.
Key Safety Imperatives:
-
Designated Cyanide Areas: All work with cyanides must be conducted in a designated, well-ventilated area, preferably a walk-in fume hood with a dedicated exhaust system.[6][7] Warning signs must be prominently displayed.[6]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory, including a lab coat, chemical-resistant apron, double-gloving with nitrile or thicker rubber gloves, and splash-proof safety goggles or a face shield.[5][6][8]
-
Engineering Controls: Continuous air monitoring is recommended to detect any release of hydrogen cyanide gas.[6] A scrubbing system should be considered for the exhaust ventilation.[6]
-
Emergency Preparedness: A cyanide emergency kit, including an antidote, must be readily accessible, and all personnel must be trained in its use.[9] An eyewash station and safety shower are essential in the immediate work area.[7]
-
Waste Disposal: All cyanide-containing waste must be quenched with an alkaline bleach solution (pH ≥ 10) before disposal as hazardous waste.[8]
Quenching and Decontamination
All glassware and equipment that come into contact with cyanide must be decontaminated. This is typically achieved by rinsing with a freshly prepared solution of ferrous sulfate, followed by a rinse with an alkaline bleach solution.[8]
Detailed Synthetic Protocol
The following protocol outlines the multi-step synthesis of this compound.
Step 1: Mono-protection of Ethylenediamine
To control the reactivity of the two nitrogen atoms in ethylenediamine, a mono-protection strategy is employed. The Boc (tert-butyloxycarbonyl) protecting group is commonly used due to its stability and ease of removal.
Diagram of Protection Strategy:
Caption: Mono-protection of ethylenediamine.
Protocol:
-
To a stirred solution of excess ethylenediamine in tetrahydrofuran (THF) at 0 °C, slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate N-Boc-ethylenediamine.
Step 2: Formation of the Chiral Imine Intermediate
The protected diamine is then condensed with glyoxal to form a chiral imine in the presence of a chiral catalyst. This step is critical for establishing the desired stereochemistry.
Step 3: Cyanation and Cyclization
The chiral imine is then subjected to a nucleophilic attack by a cyanide source, followed by an intramolecular cyclization to form the protected piperazine-2-carbonitrile.
Diagram of Core Synthesis:
Caption: Synthetic workflow for this compound.
Protocol:
-
In a suitable reactor, dissolve N-Boc-ethylenediamine and the chiral catalyst in an appropriate solvent (e.g., toluene).
-
Add glyoxal dropwise at a controlled temperature.
-
After imine formation is complete (monitored by spectroscopy), add the cyanide source (e.g., trimethylsilyl cyanide, TMSCN).
-
Stir the reaction until the cyclization is complete.
-
Quench the reaction carefully with a suitable aqueous solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Deprotection and Isolation
The final step involves the removal of the Boc protecting group to yield the desired this compound.
Protocol:
-
Dissolve the crude protected piperazine-2-carbonitrile in a suitable solvent such as dichloromethane (DCM).
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product.
-
The final product can be purified by crystallization or by forming a salt, such as the dihydrochloride salt, to facilitate isolation and enhance stability.[10]
Process Optimization and Data Presentation
For a large-scale synthesis, optimization of reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact.
Critical Process Parameters
| Parameter | Step | Recommendation | Rationale |
| Temperature | Cyanation | -10 °C to 0 °C | To control the exothermic reaction and improve enantioselectivity. |
| Solvent | Cyclization | Aprotic solvents (e.g., Toluene, DCM) | To avoid side reactions with the cyanide source. |
| Catalyst Loading | Imine Formation | 0.5 - 2 mol% | To balance reaction rate and cost. |
| Quenching Agent | Cyanation | Saturated aq. NaHCO₃ | To neutralize the cyanide source and any acidic byproducts. |
| Purification | Final Product | Crystallization/Salt Formation | To achieve high purity and facilitate handling of the final product.[10] |
Analytical Characterization
The identity and purity of the final product should be confirmed by a suite of analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.). A Chiralpak column is often effective for separating piperazine enantiomers.[11]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
Troubleshooting and Further Considerations
| Issue | Potential Cause | Suggested Solution |
| Low Enantioselectivity | Suboptimal catalyst or temperature | Screen different chiral catalysts and optimize the reaction temperature. |
| Formation of Byproducts | Presence of water or reactive impurities | Use anhydrous solvents and high-purity starting materials. |
| Difficult Purification | Product is an oil or difficult to crystallize | Convert the product to a crystalline salt (e.g., dihydrochloride) for easier isolation and handling.[10] |
| Incomplete Deprotection | Insufficient acid or reaction time | Increase the amount of acid or extend the reaction time, monitoring by TLC. |
Conclusion
The large-scale synthesis of this compound is a challenging yet achievable endeavor. The protocol outlined in this document provides a robust starting point for process development. A paramount emphasis on safety, particularly when handling cyanide reagents, cannot be overstated. By carefully controlling reaction parameters, employing appropriate analytical techniques, and adhering to strict safety protocols, researchers and drug development professionals can successfully and safely produce this valuable chiral building block for the advancement of pharmaceutical research and development.
References
- Division of Research Safety, University of Illinois. (2014, March 24). Cyanides.
- Occupational Health and Safety Authority. Cyanide.
- Stoltz, B. M., & Enquist, J. A. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Safe Work Australia. (2013). Guide for Preventing and Responding to Cyanide Poisoning in the Workplace.
- University of Windsor. Cyanides Storage, Handling and General Use Information.
- Environmental Health and Safety, Dartmouth College. Cyanide Salts.
- Stoltz, B. M., & Enquist, J. A. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Ciaffo, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5894.
- Kvapil, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.
- van der Heijden, G. S., et al. (2017). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 15(48), 10165-10169.
- Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Royal Society of Chemistry. (2017). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 15(48), 10165-10169.
- Al-Majid, A. M., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486.
- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(18), 5659.
- Organic Chemistry Portal. (2005, July 5). Convergent and Fast Route to Piperazines via IMCR.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- MacMillan, D. W. C., et al. (2021).
- Zhou, Y.-G., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 6(15), 2735-2739.
- Nakhla, J. S., et al. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1159.
- ResearchGate. (2016, August). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues.
- Google Patents. (2008, May 6). Process for the synthesis of glycolonitrile.
- ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Piperazine Derivatives.
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ohsa.mt [ohsa.mt]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
Application Notes & Protocols: Advancing Piperazine Synthesis with Continuous Flow Chemistry
Introduction: Piperazine Synthesis in the Era of Process Intensification
The piperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of blockbuster pharmaceuticals, including treatments for cancer, depression, and viral infections.[1][2][3] Its unique physicochemical properties, conferred by the two nitrogen atoms, allow it to modulate aqueous solubility, lipophilicity, and target engagement. However, traditional batch synthesis of complex piperazine derivatives can be challenging, often involving multi-step procedures, hazardous reagents, and difficulties in controlling exotherms and ensuring product consistency.[2]
Continuous flow chemistry has emerged as a transformative technology to address these challenges, offering a safer, more efficient, and scalable paradigm for chemical synthesis.[4][5] By conducting reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry provides unparalleled control over reaction parameters like temperature, pressure, and residence time.[5][6] This precise control enhances reaction rates, improves yields and selectivity, and minimizes waste.[6] For piperazine synthesis, this translates to the ability to safely handle reactive intermediates, telescope multiple reaction steps into a single uninterrupted sequence, and achieve a level of process control unattainable in conventional batch reactors.[7][8]
This document serves as a detailed guide for researchers, chemists, and drug development professionals, providing in-depth application notes and validated protocols for the synthesis of piperazine derivatives using continuous flow technology. We will explore distinct synthetic strategies, from multi-step API synthesis to modern photocatalytic methods, explaining the causality behind experimental choices and providing the tools to implement these advanced techniques.
Section 1: The Core Advantages of Flow Chemistry for N-Heterocycle Synthesis
The adoption of flow chemistry is not merely a change in apparatus but a fundamental shift in synthetic strategy. The high surface-area-to-volume ratio in micro- or meso-scale flow reactors is the source of its primary advantages.[4]
-
Enhanced Heat Transfer & Safety: Many reactions in piperazine synthesis, such as C-N bond formations or reactions involving organometallics, are highly exothermic. In a large batch flask, dissipating this heat is inefficient, leading to temperature gradients, potential side reactions, and safety risks (thermal runaway). Flow reactors, with their excellent heat transfer capabilities, allow for near-isothermal conditions, ensuring consistent product profiles and enabling the safe use of highly reactive reagents at temperatures that would be hazardous in batch.[4]
-
Superior Mass Transfer: In multiphasic reactions (e.g., gas-liquid hydrogenations), efficient mixing is critical. The defined mixing patterns within flow reactors dramatically improve mass transfer between phases, accelerating reaction rates and often eliminating the need for specialized phase-transfer catalysts.[4]
-
Process Scalability and Reproducibility: Scaling a batch reaction often requires complete re-optimization. In contrast, scaling a flow process ("scaling out") can be achieved by running multiple reactors in parallel or simply by extending the operation time, without changing the optimized reaction conditions. This leads to highly reproducible results from the lab bench to pilot scale.[3]
-
Access to Novel Reaction Space: The ability to precisely control temperature and pressure allows chemists to operate under superheated or high-pressure conditions safely. This can dramatically accelerate slow reactions, reducing residence times from hours to minutes and enabling chemical transformations that are not feasible in standard batch equipment.[4]
Section 2: Application Protocol 1: Consecutive C-N Bond Formation for an Arylpiperazine Intermediate
This protocol details a two-step continuous flow process for the synthesis of a key intermediate of Cariprazine, an antipsychotic drug.[9][10] The sequence involves a selective ester reduction followed by a reductive amination, demonstrating how two distinct transformations can be linked in a continuous fashion.
Causality and Experimental Rationale
The primary challenge in the first step—the DIBAL-H mediated reduction of an ester to an aldehyde—is controlling the reaction and preventing over-reduction to the alcohol. Furthermore, the aluminum salt byproducts are prone to precipitation, which can clog the flow reactor.[9] The described protocol utilizes a novel reactor design to ensure efficient mixing and an at-line extraction module to remove byproducts before they can cause blockages, a critical consideration for robust, long-term operation. The second step, a catalytic hydrogenation, is ideally suited for flow chemistry, as it allows for safe handling of hydrogen gas and efficient catalyst-substrate interaction in a packed-bed reactor.[9][10]
Workflow Diagram: Two-Step Reductive Synthesis
Caption: Workflow for the consecutive flow synthesis of a piperazine intermediate.
Experimental Protocol
Reagents & Equipment:
-
Reactant 1: Methyl 2-(2,3-dichlorophenyl)acetate solution in Toluene.
-
Reactant 2: 1 M Diisobutylaluminum hydride (DIBAL-H) in Toluene.
-
Reactant 3: 2,3-Dichlorophenylpiperazine solution in Toluene/Methanol.
-
Quench Solution: Aqueous Rochelle's salt.
-
Catalyst: 5% Platinum on Carbon (Pt/C) packed in a catalyst cartridge (e.g., H-Cube®).
-
Pumps: 4x HPLC pumps.
-
Reactors: Miniature alternating diameter reactor cooled to -20°C; H-Cube® reactor or similar packed-bed hydrogenation reactor.
-
Separation: Membrane-based liquid-liquid separator.
Procedure:
-
Module 1: Ester Reduction.
-
Pump the ester solution (Pump A, 2.5 mL/min) and the DIBAL-H solution (Pump B, 2.7 mL/min) through a T-mixer into the cooled alternating diameter reactor. The reactor design ensures efficient mixing of the streams.[9]
-
The residence time in the cooled reactor should be optimized to maximize aldehyde formation while minimizing over-reduction (typically < 2 minutes).
-
The output stream is immediately merged with a quench stream of aqueous Rochelle's salt (Pump C) to neutralize the DIBAL-H and complex the aluminum salts.
-
-
Module 2: In-Line Purification.
-
Direct the quenched biphasic mixture into a liquid-liquid extractor.
-
The organic phase, now containing the aldehyde intermediate, is separated from the aqueous phase containing the aluminum byproducts. This step is crucial for preventing downstream fouling.[9]
-
-
Module 3: Reductive Amination.
-
The purified organic stream is mixed with a solution of the appropriate piperazine (Pump D).
-
The combined stream is then passed through the packed-bed reactor containing the 5% Pt/C catalyst, heated to 80°C, with hydrogen supplied by the reactor unit.[10]
-
Full conversion is typically achieved with a residence time of approximately 5-10 minutes.[9]
-
The output stream containing the final product is collected for final analysis and any necessary offline purification.
-
Data Summary
| Step | Key Parameters | Substrate Conversion | Selectivity/Yield | Reference |
| Ester Reduction | T = -20°C, DIBAL-H (1.1 eq), Residence Time < 2 min | >95% | High | [9][10] |
| Reductive Amination | T = 80°C, 5% Pt/C Catalyst, H₂ (atmospheric pressure) | Full Conversion | >95% selectivity | [9][10] |
Section 3: Application Protocol 2: Visible-Light Photoredox Synthesis of C2-Substituted Piperazines
This protocol describes a modern approach to synthesizing C2-functionalized piperazines using a visible-light-promoted decarboxylative annulation, known as the CarboxyLic Amine Protocol (CLAP).[11][12] Transitioning this chemistry from batch to flow offers significant advantages, including uniform light penetration, precise residence time control, and improved reaction efficiency.
Causality and Experimental Rationale
Photochemical reactions in batch are often limited by the path length of light; as the reaction vessel size increases, light cannot penetrate the solution uniformly, leading to inefficient and incomplete reactions. Flow reactors, particularly those made from transparent tubing (e.g., FEP), feature a very short path length, ensuring that the entire reaction volume is evenly irradiated.[1] This results in higher quantum efficiency and allows for significant rate enhancements. For the CLAP reaction, this translates to a dramatic reduction in reaction time from hours to minutes, with an improved isolated yield.[11] The use of an organic photocatalyst also presents a greener alternative to methods requiring metal catalysts.[1]
Workflow Diagram: Photocatalytic Flow Synthesis
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 5. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Solid-Phase Synthesis of Diversified Libraries Using a Piperazine-2-Carbonitrile Scaffold
Abstract: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its favorable physicochemical properties and its presence in a multitude of FDA-approved drugs.[1][2] This application note provides a comprehensive guide to the solid-phase synthesis of compound libraries based on a piperazine-2-carbonitrile scaffold. The nitrile moiety offers a unique combination of metabolic stability and the potential for further chemical transformation, making it an attractive feature in drug design. By leveraging the efficiency and high-throughput nature of solid-phase organic synthesis (SPOS), researchers can rapidly generate diverse libraries of novel chemical entities for screening and lead optimization.[3] This document details the underlying chemical principles, step-by-step experimental protocols, and critical considerations for resin selection, scaffold immobilization, orthogonal protection strategies, and final product cleavage.
Core Principles & Strategic Rationale
The successful solid-phase synthesis of a chemical library hinges on a meticulously planned strategy. The approach detailed herein is designed for maximum flexibility and reliability, allowing for the creation of diverse molecules from a common piperazine-2-carbonitrile intermediate.
The Piperazine-2-Carbonitrile Scaffold: A Privileged Core
The piperazine heterocycle is widely utilized in drug discovery for its ability to modulate aqueous solubility, basicity, and conformational properties.[1][4] It often serves as a rigid linker or a key pharmacophoric element that can interact with biological targets through hydrogen bonding.[5] The inclusion of a 2-carbonitrile group adds a layer of strategic value:
-
Conformational Constraint: The substituent at the C2 position locks the piperazine ring into a more defined chair conformation, which can be crucial for optimizing binding affinity and selectivity.[5]
-
Metabolic Stability: The nitrile group is generally resistant to metabolic degradation.
-
Versatile Chemical Handle: While stable, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine in subsequent solution-phase chemistry if desired, providing a latent point for further diversification post-synthesis.
The Solid Support: 2-Chlorotrityl Chloride (2-CTC) Resin
Our protocol employs 2-chlorotrityl chloride (2-CTC) resin as the solid support. This choice is deliberate and offers several key advantages over other resin types:
-
Steric Hindrance: The bulky trityl group prevents side reactions such as diketopiperazine formation, a common issue in solid-phase synthesis, particularly with the first two residues.[3]
-
Mild Cleavage Conditions: The final product can be cleaved from the 2-CTC resin using very mild acidic conditions (e.g., dilute trifluoroacetic acid [TFA] in dichloromethane [DCM]).[6] This is critical for preserving acid-sensitive functional groups on the scaffold and appended diversity elements.
Orthogonal Protection Strategy
To selectively functionalize the two nitrogen atoms of the piperazine ring, an orthogonal protecting group strategy is essential. This protocol assumes the use of a piperazine-2-carbonitrile scaffold with one nitrogen protected by a base-labile group (e.g., 9-fluorenylmethoxycarbonyl, Fmoc ) and the other available for attachment to the resin. This allows for:
-
Immobilization: The unprotected secondary amine (N1) is anchored to the 2-CTC resin.
-
Selective Deprotection: The Fmoc group on the second nitrogen (N4) is removed using a basic solution (e.g., piperidine in DMF) without disturbing the acid-labile linkage to the resin.
-
Diversification: The newly freed secondary amine at N4 is now available for coupling with a wide array of building blocks (carboxylic acids, sulfonyl chlorides, etc.).
This workflow is visually summarized in the diagram below.
Figure 1: High-level workflow for the solid-phase synthesis of a piperazine-2-carbonitrile library.
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Handle all solvents and reagents with care, consulting their respective Safety Data Sheets (SDS) before use.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chlorotrityl Chloride Resin | 100-200 mesh, 1% DVB | Standard SPPS Supplier | Loading capacity typically 1.0-1.6 mmol/g. |
| N4-Fmoc-piperazine-2-carbonitrile | >95% | Commercial Source | The key scaffold building block. |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Commercial Source | Used for swelling, washing, and reactions. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Commercial Source | Must be amine-free.[6] |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Commercial Source | Used as a non-nucleophilic base. |
| Piperidine | Reagent Grade | Commercial Source | For preparing the Fmoc deprotection solution. |
| Methanol (MeOH) | Anhydrous, ACS Grade | Commercial Source | For end-capping. |
| HATU | Reagent Grade | Commercial Source | Coupling reagent for amide bond formation. |
| Carboxylic Acids (R-COOH) | Various | Commercial Source | The "diversity elements" for library synthesis. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercial Source | Highly corrosive; used for final cleavage. |
| Triisopropylsilane (TIS) | Reagent Grade | Commercial Source | A carbocation scavenger for the cleavage cocktail.[7] |
| Diethyl Ether | Anhydrous, ACS Grade | Commercial Source | For precipitating the final product. |
Protocol 1: Immobilization of the Scaffold on 2-CTC Resin
This protocol describes the attachment of the N4-Fmoc-piperazine-2-carbonitrile scaffold to the solid support.
-
Resin Swelling:
-
Place 2-CTC resin (e.g., 1.0 g, ~1.2 mmol capacity) into a fritted reaction vessel.
-
Add anhydrous DCM (10-15 mL per gram of resin) and gently agitate for 30 minutes at room temperature.
-
Drain the DCM.
-
Rationale: Swelling the polystyrene resin is crucial to expose the reactive chlorotrityl sites within the polymer matrix, ensuring efficient loading.[8]
-
-
Scaffold Loading:
-
In a separate flask, dissolve N4-Fmoc-piperazine-2-carbonitrile (2.0 eq. relative to resin capacity, ~2.4 mmol) in anhydrous DCM (~10 mL/g resin).
-
Add the scaffold solution to the swollen resin.
-
Add DIPEA (4.0 eq. relative to resin capacity, ~4.8 mmol).
-
Gently agitate the slurry at room temperature for 2-4 hours.
-
Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the substitution reaction between the piperazine nitrogen and the resin's chlorotrityl group.[7] Using an excess of the scaffold and base drives the reaction to completion.
-
-
End-Capping:
-
Drain the reaction mixture from the resin.
-
To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v, ~10 mL/g resin).[6]
-
Agitate for 30 minutes.
-
Drain the capping solution.
-
Rationale: Capping unreacted sites is critical to prevent them from participating in subsequent reaction steps, which would lead to undesired side products and simplify final purification.
-
-
Washing:
-
Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator. The loading can be determined gravimetrically or by Fmoc cleavage/UV analysis.
-
Protocol 2: Iterative Library Synthesis (Example: Amide Formation)
This protocol outlines a single cycle of deprotection and coupling to add a diversity element.
-
Resin Preparation:
-
Swell the scaffold-loaded resin from Protocol 1 in DMF (~10 mL/g) for 30 minutes. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF (~10 mL/g resin) to the vessel.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[7]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Rationale: A two-step deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk, and the second drives the reaction to completion. Thorough washing is essential as residual piperidine will neutralize the subsequent coupling reagents.
-
-
Amide Coupling:
-
In a separate vial, pre-activate the desired carboxylic acid (R-COOH, 3.0 eq. relative to initial resin loading) with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF (~5 mL) for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Rationale: HATU is a highly efficient coupling reagent that forms an activated ester with the carboxylic acid, facilitating rapid amide bond formation with the secondary amine on the resin-bound scaffold.[9]
-
-
Washing:
-
Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
A small sample of the resin can be taken for a qualitative ninhydrin test to confirm the completion of the coupling reaction (a negative test indicates no free amine remains).
-
The chemical transformations occurring on the solid support are illustrated below.
Figure 2: Key chemical transformations on the solid support during library synthesis.
Protocol 3: Cleavage from Resin and Product Isolation
This final step liberates the synthesized molecule into solution.
-
Final Wash and Drying:
-
After the final synthetic step, wash the resin thoroughly with DCM (5x) to remove residual DMF.
-
Dry the peptide-resin completely under a stream of nitrogen or in a vacuum desiccator.
-
Rationale: Water must be removed before adding the TFA cocktail, as it can interfere with the cleavage efficiency.
-
-
Cleavage Reaction:
-
Place the dried resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v).[7] Add the cocktail to the resin (typically 10 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 1-2 hours.
-
Rationale: TFA is a strong acid that cleaves the acid-labile bond between the scaffold and the 2-CTC resin. TIS is a scavenger that quenches the highly reactive trityl cations generated during cleavage, preventing them from re-attaching to or modifying the product.[10][11]
-
-
Product Precipitation and Isolation:
-
Filter the resin from the cleavage mixture, collecting the filtrate in a centrifuge tube containing cold diethyl ether (~10 times the volume of the filtrate).
-
Rinse the resin with a small amount of fresh TFA and add this to the ether. A white precipitate of the crude product should form.
-
Centrifuge the tube to pellet the product. Carefully decant the ether.
-
Wash the pellet with another portion of cold diethyl ether (2-3 times) to remove residual scavengers.
-
Dry the crude product under vacuum.
-
-
Analysis and Purification:
-
Analyze the crude product by analytical HPLC and mass spectrometry to confirm identity and assess purity.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final, highly pure compound.
-
Conclusion
This application note provides a robust and versatile framework for the solid-phase synthesis of compound libraries built upon a piperazine-2-carbonitrile scaffold. By combining the strategic advantages of this unique scaffold with the proven efficiency of SPOS using 2-CTC resin and Fmoc chemistry, researchers are well-equipped to rapidly generate novel and diverse molecular entities. This methodology is ideally suited for drug discovery programs aiming to explore new chemical space and accelerate the identification of promising lead candidates.
References
- Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science. (Note: While this source discusses piperazine as a reagent, the principles of minimizing side reactions are broadly applicable.)
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9813119, Piperazine-2-carbonitrile.
- Johannesson, P., et al. (2001). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. Tetrahedron Letters.
- Pelliccia, S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.
- Creighton, C. J., et al. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic Letters.
- Royal Society of Chemistry (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry.
- Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Aapptec (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Al-Ghorbani, M., et al. (2022). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Molecules.
- Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology.
- Semantic Scholar (n.d.). Alternative to piperidine in Fmoc solid-phase synthesis.
- Aapptec (n.d.). Cleavage Cocktails; Reagent B.
- Fields, G. B. (n.d.). Solid-Phase Peptide Synthesis. Moodle@Units.
- Nicolas, E., et al. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery.
- Kaczor, A. A., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules.
- Salvino, J. M., et al. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis. Journal of Combinatorial Chemistry.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Liu, H., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. moodle2.units.it [moodle2.units.it]
Application Note: Comprehensive NMR Characterization of (S)-Piperazine-2-carbonitrile and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Piperazine-2-carbonitrile is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid, nitrogen-containing heterocyclic scaffold is a common feature in a wide array of pharmacologically active agents. The precise stereochemistry and substitution pattern on the piperazine ring are often critical for biological activity, making unambiguous structural characterization an essential step in the drug discovery and development pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of such molecules in solution.[1] It provides detailed information on the chemical environment, connectivity, and stereochemical arrangement of atoms. However, the conformational flexibility of the piperazine ring and the influence of various substituents can lead to complex spectra that require careful interpretation.
This guide provides a comprehensive overview of the methodologies and interpretation strategies for the NMR characterization of this compound and its N-substituted derivatives. It combines theoretical principles with field-proven protocols to empower researchers to confidently verify their products' identity, purity, and conformational properties.
Fundamental Principles: The Piperazine Scaffold in the Magnet
The NMR spectrum of a piperazine derivative is dictated by several key factors:
-
Ring Conformation: The piperazine ring predominantly exists in a chair conformation to minimize steric strain.[2] This results in two distinct chemical environments for axial and equatorial protons on the same carbon atom.
-
Ring Inversion: At room temperature, the piperazine ring undergoes rapid chair-to-chair interconversion. This process averages the axial and equatorial environments, often leading to broadened signals or time-averaged singlets for the ring protons in the parent compound.[3][4][5]
-
Influence of Substituents: The electron-withdrawing cyano group at the C2 position deshields the adjacent proton (H2).[6] N-acylation or N-alkylation significantly alters the electronic environment and can restrict conformational flexibility. For instance, the partial double-bond character of an amide bond in N-acyl piperazines can slow rotation, leading to the observation of distinct rotamers (conformational isomers) by NMR.[3][7][8][9]
-
Chirality: The chiral center at C2 renders the geminal protons on the adjacent C3 and the distal C5 and C6 carbons diastereotopic. This means that even with rapid ring inversion, these pairs of protons are chemically non-equivalent and are expected to show different chemical shifts and mutual (geminal) coupling.
Experimental Protocols & Workflows
Reliable data acquisition is the foundation of accurate structural characterization. The following protocols are designed to be robust and self-validating.
Protocol 1: Standard ¹H and ¹³C NMR Analysis
This protocol outlines the standard procedure for obtaining high-quality 1D NMR spectra.
Expertise & Experience: The choice of solvent is critical. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. However, for compounds with poor solubility or to better resolve NH proton signals (which exchange less readily), DMSO-d₆ is an excellent alternative.[10] Sample concentration is a balance; higher concentrations reduce acquisition time for ¹³C NMR but can lead to line broadening in ¹H NMR.[11]
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound product for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[11]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1][11] The solvent column height in a standard 5 mm tube should be 4-5 cm.[10]
-
Ensure the sample is fully dissolved. If necessary, gently vortex or warm the vial.
-
Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[12]
-
Cap the NMR tube securely and label it clearly.[10]
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity. This is crucial for resolving the complex spin systems of the piperazine ring.
-
Acquire a standard ¹H NMR spectrum.
-
Following ¹H acquisition, acquire a proton-decoupled ¹³C NMR spectrum.
-
Workflow for Standard NMR Analysis
Caption: Standard workflow for NMR sample preparation and data acquisition.
Protocol 2: D₂O Exchange for Labile Proton Identification
Trustworthiness: This is a self-validating experiment. The disappearance of a signal upon addition of D₂O is definitive proof of a labile proton (NH or OH).[13]
Methodology:
-
Acquire a standard ¹H NMR spectrum as described in Protocol 1.
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the "before" and "after" spectra. Signals corresponding to the piperazine NH protons will either disappear or significantly decrease in intensity.
Protocol 3: Advanced 2D NMR for Structural Confirmation
For complex derivatives or for confirming assignments, 2D NMR is indispensable.[14][15]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically 2-3 bonds apart). A cross-peak between two signals confirms they are from protons on adjacent carbons.
-
¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is the most reliable way to assign carbon resonances.
Conceptual Diagram of 2D NMR Correlations
Caption: Visualization of expected COSY and HSQC correlations.
Spectral Interpretation and Data Analysis
Expected NMR Data for this compound
The following tables summarize the expected chemical shift ranges for the parent compound. Note that exact values can vary with solvent, concentration, and temperature.[1]
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton(s) | Expected δ (ppm) | Multiplicity | Notes |
|---|---|---|---|
| NH (x2) | 1.5 - 3.5 | Broad singlet | Position and width are highly variable; confirmed by D₂O exchange. |
| H2 | 3.6 - 3.9 | dd or t | Deshielded by the adjacent CN group and nitrogen. |
| H3 (axial/eq) | 2.8 - 3.2 | m | Complex multiplet due to geminal and vicinal coupling. Diastereotopic. |
| H5 (axial/eq) | 2.7 - 3.1 | m | Complex multiplet. Diastereotopic. |
| H6 (axial/eq) | 2.8 - 3.2 | m | Complex multiplet. Diastereotopic. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Expected δ (ppm) | Notes |
|---|---|---|
| C≡N | 118 - 122 | Characteristic nitrile carbon resonance.[16] |
| C2 | 48 - 52 | Alpha to both a nitrogen and the CN group. |
| C3 | 45 - 49 | Piperazine ring carbon. |
| C5 | 45 - 49 | Piperazine ring carbon. |
| C6 | 45 - 49 | Piperazine ring carbon. |
Note: The chemical shifts for the piperazine ring carbons (C3, C5, C6) can be very similar and may require 2D NMR for unambiguous assignment.[17][18][19]
Analysis of N-Substituted Derivatives
When the piperazine nitrogen atoms are substituted (e.g., N-acylated or N-arylated), the NMR spectra become more complex but also more informative.
-
Signal Splitting: Due to slow rotation around a newly formed amide bond or slow ring inversion, it is common to observe two distinct sets of signals for the piperazine ring protons and carbons.[3][7][9] This indicates the presence of two different conformers in solution at room temperature.
-
Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can cause these separate signals to broaden and eventually coalesce into a single, averaged signal.[8] This technique can be used to calculate the energy barrier for the conformational exchange process.[3][8] For example, a study on N-benzoylated piperazines found energy barriers between 56 and 80 kJ mol⁻¹.[3]
Identifying Common Impurities
NMR is highly effective for purity assessment. Look for:
-
Residual Solvents: Sharp, characteristic signals from solvents used during synthesis or workup (e.g., ethyl acetate, dichloromethane).
-
Starting Materials: Signals corresponding to unreacted starting materials.
-
Byproducts: In N-alkylation reactions, watch for signals corresponding to di-alkylation products or unreacted piperazine. Synthesis-related impurities can vary depending on the specific reaction used.[20][21]
Conclusion
The comprehensive NMR characterization of this compound and its derivatives is a multi-faceted process that relies on a solid understanding of conformational dynamics and the application of appropriate 1D and 2D NMR experiments. By following the detailed protocols and interpretation guidelines presented in this note, researchers can confidently determine the structure, confirm the identity, and assess the purity of their target compounds. The strategic use of techniques like D₂O exchange and 2D correlation spectroscopy provides a self-validating system for robust and unambiguous characterization, ensuring the integrity of these vital building blocks in the journey of drug discovery.
References
- Benchchem. (2025).
- Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances.
- Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- ResearchGate. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Yılmaz, F., & Gümüş, M. H. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Alver, Ö., & Parlak, C. (n.d.).
- Benchchem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. Benchchem.
- Alver, Ö., & Parlak, C. (2025). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine.
- Köckerling, M., & Mamat, C. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Harris, R. K., & Spragg, R. A. (n.d.). Nuclear magnetic resonance studies of six-membered rings. Part II.
- Köckerling, M., & Mamat, C. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar.
- Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- Iowa State University. (n.d.). NMR Sample Preparation.
- University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- Cornell University. (n.d.).
- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Stuart, C. D., et al. (2023).
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Kricheldorf, H. R. (2025). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Journal of Macromolecular Science: Part A - Chemistry.
- Ceylan, M., et al. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)
- Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. Daicel Pharma.
- Pharmaffiliates. (n.d.). Piperazine-impurities.
- Oregon State University. (n.d.). 1H NMR Chemical Shift. Department of Chemistry.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry.
- Hancock, A. N., et al. (n.d.). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis. Organic Chemistry Portal.
- Lett, R. G., et al. (n.d.). Nuclear magnetic resonance spectral parameters and ring interconversion of a series of piperazines. The Journal of Physical Chemistry.
- National Center for Biotechnology Information. (n.d.). Piperazine-2-carbonitrile. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 4. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. compoundchem.com [compoundchem.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. researchgate.net [researchgate.net]
- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 20. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 21. Piperazine synthesis [organic-chemistry.org]
Mastering the Solid Form: Crystallization Techniques for (S)-Piperazine-2-carbonitrile Derivatives
Introduction: The Critical Role of Crystallization in Developing (S)-Piperazine-2-carbonitrile Derivatives
This compound and its derivatives represent a vital class of chiral building blocks in modern drug discovery. Their rigid piperazine core and the presence of a stereocenter make them key components in a multitude of investigational and approved therapeutic agents, targeting a wide range of diseases. The journey from a synthesized molecule to a viable drug product is fraught with challenges, with the control of the solid-state properties of the active pharmaceutical ingredient (API) being paramount. Crystallization is the cornerstone of this control, serving not only as a crucial purification step to eliminate impurities but also as the primary method to isolate the desired stereoisomer and to ensure batch-to-batch consistency in the final drug product.[1][2][3]
The crystalline form of an API profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1] For chiral molecules like this compound derivatives, the ability to selectively crystallize the desired enantiomer is a critical determinant of therapeutic efficacy and safety. This guide provides an in-depth exploration of crystallization techniques tailored for this important class of compounds, offering both foundational principles and actionable protocols for researchers, scientists, and drug development professionals.
Understanding the Landscape: Key Challenges in Crystallizing this compound Derivatives
The successful crystallization of this compound derivatives is often complicated by several inherent molecular characteristics:
-
High Polarity and Basicity: The presence of two nitrogen atoms within the piperazine ring imparts significant polarity and basicity to these molecules.[4] This can lead to strong interactions with polar solvents, potentially hindering crystallization, and also makes them susceptible to salt formation.[4]
-
Chirality and the Specter of Racemates: As chiral compounds, there is a risk of forming racemic compounds or conglomerates, where both enantiomers co-crystallize. Achieving high enantiomeric purity through crystallization requires careful control over the process to favor the crystallization of the desired (S)-enantiomer.[5][6]
-
Polymorphism: Piperazine derivatives are known to exhibit polymorphism, the ability to exist in multiple crystalline forms with different arrangements of molecules in the crystal lattice.[7][8][9] Different polymorphs can have distinct physical properties, making it essential to identify and consistently produce the most stable and effective form.[10][11]
-
Solubility Profile: The solubility of piperazine-2-carbonitrile derivatives can vary significantly depending on the specific substituents on the piperazine ring and the nitrile group. A thorough understanding of the solubility in a range of solvents is the first step in designing a robust crystallization process. While piperazine itself is freely soluble in water and methanol, and only slightly soluble in non-polar solvents like benzene and heptane, the solubility of its derivatives must be experimentally determined.[12][13]
-
Influence of Impurities: The presence of even small amounts of impurities, such as starting materials, by-products, or the undesired enantiomer, can significantly impact nucleation and crystal growth, potentially leading to the formation of less stable polymorphs or hindering crystallization altogether.[14][15]
Foundational Crystallization Techniques: Principles and Applications
Three primary crystallization techniques are widely employed in the pharmaceutical industry and are particularly relevant for this compound derivatives: cooling crystallization, anti-solvent crystallization, and vapor diffusion.[12]
Cooling Crystallization
This technique leverages the temperature-dependent solubility of the compound. A saturated or near-saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.
-
Principle: The solubility of most organic compounds, including piperazine derivatives, increases with temperature. By reducing the temperature, the solubility decreases, and the excess solute precipitates out of the solution in the form of crystals.
-
Causality of Experimental Choices: A slow cooling rate is generally preferred as it favors the formation of larger, more well-defined crystals and allows the system to approach thermodynamic equilibrium, often leading to the most stable polymorph. Rapid cooling can lead to the rapid nucleation of many small crystals, which may be less pure and more difficult to handle.
Anti-Solvent Crystallization
This method involves the addition of a solvent in which the target compound is poorly soluble (the anti-solvent) to a solution of the compound in a good solvent.
-
Principle: The addition of an anti-solvent reduces the overall solvating power of the solvent mixture for the compound, inducing supersaturation and causing it to crystallize.[7]
-
Causality of Experimental Choices: The rate of anti-solvent addition is a critical parameter. Slow addition allows for controlled crystal growth, while rapid addition can lead to amorphous precipitation or the formation of very small crystals. The choice of anti-solvent is crucial; it must be miscible with the primary solvent but a poor solvent for the compound of interest.
Vapor Diffusion
Vapor diffusion is a gentle and effective method for growing high-quality single crystals, often used when only small amounts of material are available.
-
Principle: A solution of the compound is allowed to equilibrate with a vapor phase containing a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, gradually reducing the solubility of the compound and inducing crystallization.
-
Causality of Experimental Choices: This technique provides a very slow and controlled approach to supersaturation, which is ideal for the growth of large, well-ordered crystals suitable for X-ray diffraction analysis. The choice of both the solvent and anti-solvent is critical to ensure appropriate vapor pressure differentials for effective diffusion.
Experimental Protocols
The following protocols are designed as a starting point for the crystallization of this compound derivatives. Optimization will be necessary based on the specific properties of the derivative .
Protocol 1: Solvent Screening for Crystallization
A systematic solvent screening is the essential first step to identify suitable solvent systems for crystallization.
Objective: To identify single or binary solvent systems that exhibit temperature-dependent solubility suitable for cooling or anti-solvent crystallization.
Materials:
-
This compound derivative
-
A range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, heptane)
-
Small vials (e.g., 2 mL) with magnetic stir bars
-
Heating/stirring plate
-
Ice bath
Procedure:
-
Add approximately 10-20 mg of the this compound derivative to a vial.
-
Add a solvent dropwise at room temperature while stirring until the solid dissolves completely. Record the approximate volume of solvent used.
-
If the compound is sparingly soluble at room temperature, gently heat the solution while stirring until it dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If no crystals form at room temperature, place the vial in an ice bath for 30 minutes.
-
Observe for crystal formation. A good solvent for cooling crystallization will show high solubility at elevated temperatures and low solubility at lower temperatures.
-
For anti-solvent screening, dissolve the compound in a good solvent identified in the previous steps. Add a miscible anti-solvent dropwise until turbidity is observed, indicating the onset of precipitation.
Data Presentation:
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Potential for Cooling Crystallization | Potential as Anti-solvent |
| Water | High | Very High | Poor | Low | High (for non-polar solvents) |
| Methanol | High | Very High | Poor | Low | High (for non-polar solvents) |
| Ethanol | Moderate | High | Good | High | Moderate |
| Isopropanol | Low | Moderate | Excellent | High | Low |
| Acetonitrile | Moderate | High | Good | High | Moderate |
| Ethyl Acetate | Low | Moderate | Excellent | High | Low |
| Toluene | Very Low | Low | - | Low | Excellent (for polar solvents) |
| Heptane | Insoluble | Insoluble | - | Low | Excellent (for polar solvents) |
This table presents hypothetical data to illustrate the expected trends for a typical polar organic molecule.
Protocol 2: Cooling Crystallization
Objective: To obtain crystalline this compound derivative through controlled cooling of a saturated solution.
Materials:
-
This compound derivative
-
Optimal solvent identified from screening (e.g., ethanol, isopropanol)
-
Crystallization vessel (e.g., round-bottom flask, jacketed reactor)
-
Condenser
-
Heating/stirring plate or oil bath
-
Programmable cooling system (optional, but recommended for reproducibility)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Dissolve the this compound derivative in the minimum amount of the chosen solvent at an elevated temperature (e.g., near the solvent's boiling point) to form a clear, saturated solution.
-
Slowly cool the solution to room temperature over several hours. A controlled cooling rate of 5-10 °C per hour is a good starting point.
-
Once at room temperature, further cool the solution in an ice bath or refrigerator (0-4 °C) for at least 2 hours to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
-
Dry the crystals under vacuum at a temperature well below the melting point of the compound.
Protocol 3: Anti-Solvent Crystallization
Objective: To induce crystallization by adding a solvent in which the compound is insoluble.
Materials:
-
This compound derivative
-
A good solvent (e.g., methanol, acetone)
-
An anti-solvent (e.g., water, heptane, toluene)
-
Crystallization vessel with an addition funnel
-
Stirring plate
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the this compound derivative in the good solvent to form a clear solution.
-
Slowly add the anti-solvent to the stirred solution at a constant rate using an addition funnel.
-
Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.
-
If desired, add a small seed crystal of the desired form at this point to promote controlled crystal growth.
-
Continue the slow addition of the anti-solvent.
-
Once the addition is complete, stir the resulting slurry for at least one hour at room temperature to allow for complete crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a mixture of the solvent and anti-solvent, followed by a wash with the pure anti-solvent.
-
Dry the crystals under vacuum.
Protocol 4: Vapor Diffusion for Single Crystal Growth
Objective: To grow high-quality single crystals suitable for X-ray crystallography.
Materials:
-
This compound derivative
-
A good, relatively non-volatile solvent (e.g., ethanol, isopropanol)
-
A volatile anti-solvent (e.g., diethyl ether, pentane, hexane)
-
Small vial (e.g., 2 mL)
-
Larger vial or beaker with a lid or parafilm
-
Syringe and needle
Procedure:
-
Prepare a concentrated solution of the this compound derivative in the good solvent in the small vial.
-
Place the small, uncapped vial inside the larger vial.
-
Add the volatile anti-solvent to the larger vial, ensuring the level is below the top of the inner vial.
-
Seal the larger vial tightly with a lid or parafilm.
-
Allow the setup to stand undisturbed in a vibration-free location at a constant temperature.
-
Over time (days to weeks), the anti-solvent vapor will diffuse into the inner vial, causing the slow crystallization of the compound.
-
Once suitable crystals have formed, carefully remove them from the solution.
Visualization of Workflows
Crystallization Workflow
Caption: General workflow for the crystallization of this compound derivatives.
Chiral Resolution by Diastereomeric Salt Crystallization
For racemic mixtures, diastereomeric salt formation followed by crystallization is a powerful resolution technique.[6]
Sources
- 1. crystallizationsystems.com [crystallizationsystems.com]
- 2. Crystallization of Chiral Molecules | Semantic Scholar [semanticscholar.org]
- 3. MiMeDB: Showing metabocard for (S)-piperazine-2-carboxamide (MMDBc0055076) [mimedb.org]
- 4. researchgate.net [researchgate.net]
- 5. Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.ie [fishersci.ie]
- 8. mdpi.com [mdpi.com]
- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Piperazine (CAS 110-85-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. researchgate.net [researchgate.net]
- 15. Piperazine-2-carbonitrile | C5H9N3 | CID 9813119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of (S)-Piperazine-2-carbonitrile in the Synthesis of Novel CNS Agents
Introduction: The Piperazine Scaffold and the Advantage of (S)-Piperazine-2-carbonitrile
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, provides a versatile and conformationally constrained scaffold.[3] This motif is adept at interacting with a multitude of biological targets, including G-protein coupled receptors (GPCRs) and ion channels, which are critical in neurotransmission.[4][5] The two nitrogen atoms offer key advantages: they can be differentially substituted to fine-tune potency and selectivity, and their basicity often improves the pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability.[2][6]
Within the vast library of piperazine-based synthons, This compound emerges as a uniquely valuable building block for CNS drug discovery. Its utility is threefold:
-
Inherent Chirality: The fixed (S)-stereocenter is crucial for developing enantiomerically pure active pharmaceutical ingredients (APIs). In CNS pharmacology, stereochemistry is often determinant for receptor affinity and efficacy, with one enantiomer providing the desired therapeutic effect while the other may be inactive or contribute to off-target effects.[7]
-
Orthogonal Reactivity: The piperazine core possesses two secondary amines (N1 and N4) with distinct steric environments, allowing for sequential and selective functionalization.
-
Versatile Nitrile Handle: The nitrile group is a robust and highly versatile functional group. It is metabolically stable and can act as a hydrogen bond acceptor. More importantly, it serves as a synthetic linchpin, readily transformable into other key pharmacophoric elements such as primary amines, amides, carboxylic acids, or tetrazoles.[8][9][10]
This guide provides detailed protocols and expert insights into the strategic application of this compound for the synthesis of advanced intermediates destined for CNS drug discovery programs.
Part 1: Selective N-Arylation of the Piperazine Core
A primary and often initial step in elaborating the piperazine scaffold is the introduction of an aryl or heteroaryl moiety, a common feature in many CNS drugs that target serotonin or dopamine receptors.[11] Palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely adopted method for this transformation due to its broad substrate scope and functional group tolerance.[12][13]
Application Context: Building the Core of Serotonergic and Dopaminergic Ligands
The N-arylpiperazine motif is central to numerous antipsychotic, antidepressant, and anxiolytic agents.[3][5][14] The aryl group often serves as a key recognition element, inserting into a hydrophobic pocket of the target receptor. By strategically functionalizing the less sterically hindered N4 position of a protected this compound, researchers can create a core intermediate ready for further diversification.
Experimental Protocol: Palladium-Catalyzed N4-Arylation
This protocol details the selective N-arylation of N1-Boc-protected this compound. The Boc (tert-butyloxycarbonyl) group serves a dual purpose: it deactivates the N1 amine towards the catalytic reaction and enhances solubility in organic solvents.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add N1-Boc-(S)-Piperazine-2-carbonitrile (1.0 equiv.), the desired aryl bromide (1.1 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), and the palladium catalyst/ligand system. A robust system is Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times). Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the piperazine starting material.
-
Reaction Execution: Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 8 to 24 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N1-Boc-N4-aryl-(S)-Piperazine-2-carbonitrile.
Expertise & Causality: Why This Protocol Works
-
Catalyst System: The combination of Pd₂(dba)₃ (a stable Pd(0) source) and Xantphos (a bulky, electron-rich bisphosphine ligand) is critical. Xantphos's large bite angle promotes the crucial reductive elimination step, which forms the C-N bond, and helps prevent catalyst decomposition.
-
Base Selection: Sodium tert-butoxide is a strong, non-nucleophilic base necessary to deprotonate the piperazine nitrogen, forming the active amine anion for the catalytic cycle. Weaker bases often result in slow or incomplete reactions.
-
Solvent Choice: Anhydrous and degassed dioxane is used as a high-boiling, aprotic solvent that effectively solubilizes the reactants and is stable to the reaction conditions. Degassing is essential to prevent oxidation of the palladium catalyst.
Data Presentation: N-Arylation Reaction Parameters
| Parameter | Value/Description |
| Starting Material | N1-Boc-(S)-Piperazine-2-carbonitrile |
| Aryl Halide | 4-Bromobenzonitrile |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | NaOtBu (1.4 equiv.) |
| Solvent | Anhydrous 1,4-Dioxane |
| Temperature | 100 °C |
| Typical Yield | 85-95% |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Part 2: Transformation of the Nitrile Functional Group
Once the piperazine nitrogen is appropriately substituted, the nitrile group becomes the focus for creating new functionalities essential for interacting with CNS targets.
Application 2a: Reduction to a Primary Amine
The reduction of the nitrile to a primary aminomethyl group is a powerful transformation. This introduces a basic, flexible linker that can interact with anionic residues (e.g., aspartate, glutamate) in a receptor's binding pocket or serve as a point for further synthetic elaboration.
Experimental Protocol: Nitrile Reduction via Catalytic Hydrogenation
While strong hydrides like LiAlH₄ are effective, catalytic hydrogenation is often preferred in drug development for its milder conditions, scalability, and improved safety profile. Raney® Nickel is a highly effective catalyst for this purpose.
Step-by-Step Methodology:
-
Reaction Setup: To a hydrogenation vessel, add the N4-aryl-(S)-piperazine-2-carbonitrile intermediate (1.0 equiv.) dissolved in a suitable solvent like ethanol or methanol saturated with ammonia.
-
Catalyst Addition: Carefully add Raney® Nickel (approx. 10-20% by weight) under a stream of inert gas. Caution: Raney® Nickel is pyrophoric and must be handled as a slurry in water or ethanol.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases. This can take 4-12 hours.
-
Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite® pad with the catalyst should be kept wet with solvent to prevent ignition upon exposure to air.
-
Purification: Evaporate the solvent from the filtrate to yield the primary amine, which is often pure enough for the next step or can be purified by crystallization of a salt (e.g., hydrochloride).
Expertise & Causality: Why This Protocol Works
-
Ammoniacal Solvent: The use of an ammonia-saturated solvent is crucial. It minimizes the formation of secondary amine byproducts, which can arise from the reaction of the initially formed primary amine with the intermediate imine species on the catalyst surface.
-
Catalyst Choice: Raney® Nickel is a highly active and cost-effective catalyst for nitrile reduction. Its high surface area provides numerous active sites for the hydrogenation to occur efficiently at moderate pressures and temperatures.
-
Safety: The pyrophoric nature of Raney® Nickel necessitates careful handling under inert atmosphere or as a slurry. Post-reaction, the catalyst-impregnated Celite® must be quenched safely (e.g., with very dilute acid) before disposal.
Visualization: Nitrile Reduction Workflow
Caption: Catalytic Hydrogenation of the Nitrile Group.
Application 2b: Cycloaddition to a Tetrazole
The tetrazole ring is a key functional group in medicinal chemistry, often serving as a bioisostere for a carboxylic acid. It possesses a similar acidic pKa but offers improved metabolic stability and cell permeability. This makes it an attractive moiety for CNS agents where interaction with an acidic binding site is required.
Experimental Protocol: [3+2] Cycloaddition with Sodium Azide
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend the N4-aryl-(S)-piperazine-2-carbonitrile (1.0 equiv.), sodium azide (NaN₃, 1.5 equiv.), and triethylamine hydrochloride (1.5 equiv.) in N,N-dimethylformamide (DMF). Extreme Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Reaction Execution: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction typically requires 12-24 hours for completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of stirred, ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with dilute HCl. This protonates the tetrazole, causing it to precipitate. Warning: Do not acidify before ensuring all residual azide has been quenched, as this can form highly explosive hydrazoic acid (HN₃). A common safety practice is to add a small amount of sodium nitrite to the acidic solution to destroy any excess azide.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield the tetrazole product.
Expertise & Causality: Why This Protocol Works
-
Reagent Combination: The combination of sodium azide and an ammonium salt like triethylamine hydrochloride generates hydrazoic acid in situ in a controlled manner, which then undergoes the [3+2] cycloaddition with the nitrile.
-
Solvent and Temperature: DMF is a polar, aprotic, high-boiling solvent that is ideal for this reaction, which requires high thermal energy to overcome the activation barrier of the cycloaddition.
-
Acidic Work-up: The tetrazole ring is acidic (pKa ≈ 4.5-5.0). Acidification of the work-up solution protonates the tetrazole, rendering it neutral and significantly less water-soluble, which facilitates its isolation via precipitation.
Data Presentation: Tetrazole Formation Parameters
| Parameter | Value/Description |
| Starting Material | N-Aryl-(S)-Piperazine-2-carbonitrile |
| Azide Source | Sodium Azide (NaN₃) |
| Acid Source | Triethylamine Hydrochloride |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 125 °C |
| Work-up | Acidic precipitation (pH 2-3) |
| Typical Yield | 70-85% |
Visualization: Tetrazole Synthesis Workflow
Caption: Synthesis of a Tetrazole via [3+2] Cycloaddition.
Conclusion
This compound is a high-value, chiral building block that provides an efficient entry point into a diverse range of complex molecular architectures for CNS drug discovery. The strategic and selective manipulation of its functional handles—the secondary amines and the nitrile group—allows for the systematic construction of libraries of compounds for screening against various neurological targets. The protocols outlined in this guide demonstrate robust and scalable methods for key transformations, providing researchers with a practical framework for leveraging this powerful synthon in their quest for the next generation of CNS therapeutics.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Vadodaria, D. J., Deliwala, C. V., Mandrekar, S. S., & Sheth, U. K. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860–865.
- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
- The Science Behind CNS Drugs: The Role of Piperazine Deriv
- Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
- Piperazine and morpholine: Synthetic. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
- Ramos-Hernández, et al. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine.
- Minutolo, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry.
- Zanda, M., et al. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central.
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2.
- Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews.
- The medicinal chemistry of piperazines: A review. PubMed.
- Conversion of nitrile to other functional groups.
- Application Notes & Protocols: Derivatization of the Nitrile Group in Quinoline-3-carbonitriles. Benchchem.
- Piperazine skeleton in the structural modification of natural products: a review. PubMed Central.
- Lam, P. Y. S., et al. (2003). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PubMed Central.
Sources
- 1. jocpr.com [jocpr.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Recent advances in the transformation of nitriles into diverse N-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in (S)-Piperazine-2-carbonitrile Synthesis
Welcome to the technical support center for the synthesis of (S)-Piperazine-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. We will delve into the critical dehydration step of N-protected (S)-Piperazine-2-carboxamide, offering detailed troubleshooting advice, step-by-step protocols, and the scientific rationale behind our recommendations.
Introduction: The Synthetic Challenge
This compound is a valuable chiral building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often involves a critical dehydration step that is prone to issues such as low conversion, side product formation, and difficult purification. The primary route involves the conversion of the corresponding N-protected carboxamide to the nitrile. This guide focuses on troubleshooting and optimizing this key transformation.
The overall synthetic pathway typically follows these steps:
Caption: General synthetic workflow for this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the dehydration of N-Boc-(S)-Piperazine-2-carboxamide.
Issue 1: Low Yield or Incomplete Reaction
Q: My reaction has stalled, or the conversion to the nitrile is very low according to TLC or LC-MS analysis. What are the primary causes?
A: This is a common issue that can typically be traced to three main areas: reagent quality, reaction conditions, or the choice of dehydrating agent.
-
Reagent Quality and Stoichiometry:
-
Dehydrating Agent: Many dehydrating agents are moisture-sensitive. For instance, cyanuric chloride should be recrystallized from a non-polar solvent if it is not a fine, white powder, as it can hydrolyze over time.[1] Ensure you are using a sufficient stoichiometric amount; for robust dehydrating agents like cyanuric chloride, 0.67 equivalents may suffice, but for others, a slight excess (1.1-1.5 equivalents) is often necessary to drive the reaction to completion.[1][2]
-
Solvent Anhydrousness: The solvent, most commonly N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), must be anhydrous. Water will consume the dehydrating agent and inhibit the reaction.
-
-
Reaction Temperature and Time:
-
Dehydration reactions are often initiated at 0 °C to control initial exotherms and then allowed to warm to room temperature.[2] If the reaction is sluggish, it may not have been stirred for a sufficient duration (some reactions require 3-12 hours). Gentle heating (e.g., to 40-50 °C) can sometimes increase the rate, but this must be done cautiously as it can also promote side reactions and racemization.
-
-
Choice of Dehydrating Agent:
-
Traditional reagents like SOCl₂, P₂O₅, or POCl₃ can be harsh and may not be suitable for complex substrates. Milder, more modern reagents are often more effective. We recommend Cyanuric Chloride as a primary choice due to its efficiency and mild conditions.[1][2][3] The Burgess Reagent is an excellent, albeit more expensive, alternative known for its high chemoselectivity and compatibility with sensitive functional groups.[4][5][6]
-
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Product Purity and Side Reactions
Q: My reaction worked, but the crude product is impure. I'm concerned about the stereochemical integrity. How can I minimize side reactions and avoid racemization?
A: Purity issues in this synthesis often stem from racemization, reactions with the unprotected N4-piperazine nitrogen, or byproducts from the dehydrating agent.
-
Preserving Stereochemistry: The chiral center at C2 is adjacent to the reacting carbonyl group, making it susceptible to racemization, especially under harsh basic or acidic conditions or at elevated temperatures.
-
Racemization-Free Conditions: To ensure the highest enantiomeric purity, employ reaction conditions known to be mild and racemization-free. The Appel reaction conditions (I₂, PPh₃, and a mild base like N-methylmorpholine) have been demonstrated to convert N-protected α-amino amides to nitriles without racemization.[7][8] Dehydration using fluorinating agents like XtalFluor-E has also been reported to be effective while preserving chirality.[4]
-
Temperature Control: When using other reagents like cyanuric chloride, maintaining a low temperature (0 °C to room temperature) is critical. Avoid prolonged heating.
-
-
Importance of N-Protecting Groups: The reaction should be performed on an N-protected piperazine-2-carboxamide, typically N-Boc-(S)-piperazine-2-carboxamide . The Boc group at the N1 position prevents its nucleophilic attack. If the N4 position is unprotected, it can react with electrophilic dehydrating agents like cyanuric chloride, leading to complex mixtures.[1][9] For substrates where N4 is exposed, using a reagent that specifically targets the amide, like the Burgess reagent, is preferable.
-
Byproduct Removal:
-
Cyanuric Chloride: This reaction produces cyanuric acid as a byproduct. During aqueous workup, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will effectively remove this acidic impurity.[1]
-
Triphenylphosphine Oxide (from Appel Reaction): This common byproduct can often be removed by crystallization or careful column chromatography.
-
Issue 3: Product Isolation and Purification
Q: My final product is a hard-to-purify oil, and it streaks badly on silica gel TLC plates. How can I effectively purify it?
A: The basic nitrogen atoms and high polarity of piperazine derivatives make them notoriously difficult to purify using standard silica gel chromatography.[10]
-
TLC and Column Chromatography:
-
Problem: Streaking (or tailing) on silica gel is caused by strong ionic interactions between the basic amine and the acidic silica surface.
-
Solution: Neutralize the silica's activity by adding a small amount of a basic modifier to your eluent. A common and effective mobile phase is a mixture of Dichloromethane/Methanol containing 0.5-2% Triethylamine (TEA) or Ammonium Hydroxide .[10][11] This will improve peak shape and separation.
-
-
Alternative Stationary Phases: If streaking persists, switch to a different stationary phase. Basic alumina is an excellent alternative to silica for purifying basic compounds.[12]
-
Purification via Salt Formation: For products that are oily or difficult to crystallize, converting the free base to a solid salt is a highly effective purification strategy.[10][13]
-
Dissolve the crude product in a suitable solvent (e.g., acetone, ethyl acetate, or ether).
-
Slowly add a solution of an acid (e.g., HCl in ether/dioxane or glacial acetic acid).
-
The corresponding salt (hydrochloride or diacetate) will often precipitate as a crystalline solid.
-
The solid can be collected by filtration, washed with cold solvent to remove non-basic impurities, and recrystallized if necessary.
-
The pure free base can be regenerated by dissolving the salt in water, basifying with a strong base (e.g., NaOH or K₂CO₃), and extracting with an organic solvent.
-
| Purification Challenge | Recommended Solution | Rationale |
| Streaking on Silica TLC/Column | Add 1-2% Triethylamine or NH₄OH to the eluent (e.g., DCM/MeOH). | The basic modifier competes for active sites on the acidic silica gel, preventing strong adsorption of the basic product.[10][11] |
| Product is an Intractable Oil | Convert to a crystalline salt (e.g., hydrochloride or diacetate). | Salts often have higher melting points and better crystalline properties than their free base counterparts, facilitating purification.[10] |
| Poor Separation from Polar Impurities | Use an alternative stationary phase like basic alumina or consider reverse-phase chromatography. | Changing the stationary phase alters the primary mode of interaction, often enabling separation that is not possible on silica.[12] |
Key Experimental Protocols
Protocol 1: Dehydration of N-Boc-(S)-Piperazine-2-carboxamide using Cyanuric Chloride
This protocol is a robust and cost-effective starting point for the dehydration reaction.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve N-Boc-(S)-Piperazine-2-carboxamide (1.0 eq.) in anhydrous DMF (approx. 0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add cyanuric chloride (0.67 eq.) to the stirred solution in one portion. Note: Some protocols may use up to 1.0 eq. if the starting material is less reactive.[2]
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by pouring it into a beaker of cold water (approx. 5-10 volumes of the DMF).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Washing: Combine the organic layers and wash sequentially with 2M HCl (1 x 5 volumes), saturated NaHCO₃ solution (2 x 5 volumes), and finally with brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-(S)-Piperazine-2-carbonitrile. The product can then be purified using Protocol 4 or 5.
Protocol 2: Purification by Column Chromatography on Silica Gel
-
Prepare Slurry: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Select Eluent: Based on TLC analysis, select an appropriate eluent system. A good starting point is a gradient of 0-10% Methanol in Dichloromethane, with 1% Triethylamine added to the entire mobile phase.
-
Load Column: Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).
-
Elute: Run the column, collecting fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: Which dehydrating agent is the best for this reaction? A1: There is no single "best" agent, as the optimal choice depends on your substrate's sensitivity, budget, and scale. Cyanuric chloride offers a great balance of reactivity, mild conditions, and cost-effectiveness.[1][2] For highly sensitive substrates where preserving chirality is the absolute priority, conditions like the Appel reaction (PPh₃/I₂) or the Burgess reagent are superior choices, though they are more expensive.[4][7]
Q2: Why is the N-Boc protecting group necessary? Can I run the reaction on unprotected piperazine-2-carboxamide? A2: The N-Boc group is crucial for two reasons. First, it prevents the N1 nitrogen from acting as a nucleophile and reacting with the dehydrating agent. Second, it deactivates the piperazine ring, reducing the likelihood of side reactions. Running the reaction on a fully unprotected piperazine-2-carboxamide would likely result in a complex mixture of products, including polymerization and reaction at both nitrogen atoms.
Q3: How can I monitor the reaction progress effectively? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase similar to what you plan for column chromatography (e.g., 90:10 DCM:MeOH with a drop of TEA). The nitrile product will be significantly less polar than the starting amide and should have a higher Rf value. Staining with potassium permanganate (KMnO₄) can help visualize both spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Q4: What are the typical reported yields for this type of dehydration? A4: Yields are highly dependent on the specific substrate and conditions used. However, for mild and efficient methods like those using cyanuric chloride or Burgess reagent on well-behaved substrates, yields are often reported in the range of 85-95%.[2]
References
- Shekharappa, et al. (2021). Dehydration of Chiral α-Amides to Chiral α-Nitriles Under the Appel Reaction Conditions. International Journal of Peptide Research and Therapeutics, 27, 497–502. [Link]
- ResearchGate. (2020). Dehydration of Chiral α-Amides to Chiral α-Nitriles Under the Appel Reaction Conditions. [Link]
- Organic Chemistry Reaction. (2025).
- ResearchGate. (n.d.). Dehydration of amide to nitrile on a Kg scale. [Link]
- Organic Chemistry Portal. (n.d.).
- Yadav, R., et al. (2019). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. RSC Advances. [Link]
- Chemistry LibreTexts. (2023). Amide to nitrile reduction mechanism. [Link]
- 5Z.com. (n.d.). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. [Link]
- ResearchGate. (2015). Cyanuric Chloride: Decent Dehydrating Agent for an Exclusive and Efficient Synthesis of Kinetically Controlled Isomaleimides. [Link]
- Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]
- ResearchGate. (n.d.). Dehydration of Amides to Nitriles: A Review. [Link]
- Reddit. (2018).
- RSC Publishing. (n.d.). Recent developments in dehydration of primary amides to nitriles. [Link]
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
- TSI Journals. (2013).
- University of Rochester, Department of Chemistry. (n.d.).
- Wikipedia. (n.d.). Cetirizine. [Link]
- Google Patents. (1959).
- RSC Publishing. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]
Sources
- 1. Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00739E [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Burgess reagent - Wikipedia [en.wikipedia.org]
- 7. Dehydration of Chiral α-Amides to Chiral α-Nitriles Under the Appel Reaction Conditions - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. US4072698A - Resolution of aminonitriles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (S)-Piperazine-2-carbonitrile
Welcome to the technical support center for the synthesis of (S)-Piperazine-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this critical chiral building block. This compound is a key intermediate in the synthesis of several important pharmaceutical agents, including the KRASG12C inhibitor Adagrasib.[1] Its synthesis, however, is often complicated by challenges related to chemo-selectivity, stereo-selectivity, and the formation of unique side products.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies. Our goal is to help you diagnose issues, optimize your reaction conditions, and improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of C-substituted piperazines like this compound.
Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
A: The most common byproduct in reactions involving a piperazine core is the N,N'-di-substituted piperazine . This occurs because both secondary amine nitrogens in the piperazine ring are nucleophilic and can react with your electrophile or synthetic precursors.[2][3] The mono-substituted intermediate can sometimes be even more nucleophilic than the starting piperazine, further promoting the second reaction.[2]
Causality and Mitigation Strategies:
The key to preventing di-substitution is to differentiate the reactivity of the two nitrogen atoms. There are three primary strategies to achieve this, each with distinct advantages and disadvantages.
-
Use of Excess Piperazine: Employing a large stoichiometric excess of the piperazine starting material (typically 3-10 equivalents) statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.[2] While effective, this approach can complicate downstream purification, requiring efficient removal of the excess starting material.[2]
-
In Situ Mono-Protonation: This is a cost-effective, one-pot method where one equivalent of a weak acid (e.g., acetic acid) or half an equivalent of a strong acid (to form the monohydrochloride) is added to the piperazine.[4] The resulting piperazine-1-ium salt deactivates one nitrogen, directing substitution to the free, non-protonated nitrogen.[2][4]
-
N-Protecting Groups: Using an orthogonal protecting group like tert-butyloxycarbonyl (Boc) offers the highest degree of selectivity.[2][4] This multi-step process involves protecting one nitrogen, performing the desired C2-substitution chemistry, and then deprotecting. While highly reliable, it increases the number of synthetic steps and overall cost.[2]
Figure 1: Reaction pathway for mono- and di-substitution of piperazine.
Q2: I'm observing poor diastereomeric ratio or complete racemization. How can I maintain the stereochemical integrity at the C2 position?
A: Maintaining the (S)-stereochemistry is critical for the biological activity of the final drug product. Loss of stereochemical purity can arise from two main sources: the use of starting materials with low enantiomeric excess (ee) or racemization during the synthesis.
Primary Causes & Solutions:
-
Starting Material Purity: The most robust strategies for synthesizing chiral 2-substituted piperazines begin with a chiral precursor, often a natural α-amino acid.[5] For instance, a scalable synthesis can be achieved starting from an appropriate, orthogonally protected chiral 1,2-diamine derived from an amino acid.[5] Ensure the enantiomeric purity of your starting material is >99% ee before beginning the synthesis.
-
Reaction Conditions: The α-proton to the nitrile group is susceptible to epimerization under harsh basic or acidic conditions, especially at elevated temperatures.
-
Base Selection: Use non-nucleophilic, sterically hindered bases (e.g., DIPEA) or inorganic bases (e.g., K₂CO₃) under carefully controlled temperatures. Avoid strong, unhindered bases like alkoxides if possible.
-
Temperature Control: Perform critical steps, such as cyclization or nitrile introduction, at the lowest effective temperature. For example, aza-Michael cyclizations are often run at low temperatures to prevent side reactions.[1]
-
pH Control During Workup: Avoid prolonged exposure to strongly acidic or basic aqueous solutions during extraction and purification.
-
Figure 2: A generalized stereospecific workflow for synthesis.
Q3: My mass spectrometry analysis shows an impurity with a mass of +18 Da or +17 Da. What are these species?
A: These mass shifts typically indicate hydrolysis of the nitrile group.
-
+18 Da Impurity (M+H₂O): This corresponds to the hydrolysis of the nitrile (-C≡N) to a primary amide (-CONH₂). This can occur during acidic or basic workups, or even during silica gel chromatography if the solvent system contains water and a protic solvent like methanol.
-
+17 Da Impurity (M+OH-H): This corresponds to the full hydrolysis of the nitrile to a carboxylic acid (-COOH). This is more likely to occur under prolonged exposure to strong acid or base at elevated temperatures.
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, particularly for steps involving the nitrile.
-
Workup pH: Neutralize the reaction mixture carefully and avoid prolonged exposure to pH extremes. Use buffered solutions if necessary.
-
Purification: When performing column chromatography, use a less protic solvent system if amide formation is observed. For example, consider replacing methanol with ethyl acetate or acetonitrile. Pre-neutralizing the silica gel with a small amount of triethylamine in the slurry can also mitigate on-column hydrolysis.
Troubleshooting Guides & Protocols
This section provides detailed experimental methodologies to address the key challenges discussed above.
Guide 1: Protocol for Stereospecific Synthesis of a Protected this compound Intermediate
This protocol is adapted from a reported synthesis of a key precursor for Adagrasib, demonstrating a field-proven method to control stereochemistry and functionality.[1]
Objective: To convert a chiral N-protected hydroxymethyl piperazine into the corresponding carbonitrile while preserving stereointegrity.
Starting Material: (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (This enantiomer leads to the (S)-carbonitrile product).
-
Step 1: N-Protection of the Second Amine
-
Dissolve (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Add a suitable base, such as triethylamine (1.2 eq).
-
Cool the solution to 0 °C and slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Rationale: Protecting the second nitrogen prevents it from interfering in the subsequent mesylation step. The Cbz group is chosen for its stability and orthogonal removal conditions relative to the Boc group.[1]
-
-
Step 2: Mesylation of the Primary Alcohol
-
Dissolve the product from Step 1 in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir at 0 °C for 1-2 hours or until the reaction is complete.
-
Rationale: The hydroxyl group is converted into a good leaving group (mesylate) to facilitate nucleophilic substitution by cyanide. Low temperature is crucial to prevent side reactions.[1]
-
-
Step 3: Nucleophilic Substitution with Cyanide
-
To the crude mesylate solution (or after workup and redissolving in a polar aprotic solvent like DMSO), add sodium cyanide (NaCN, 2.0 eq).
-
Heat the reaction mixture to 50-60 °C and stir until the mesylate is consumed.
-
Rationale: The cyanide anion displaces the mesylate via an SN2 reaction. This reaction inverts the stereocenter, converting the (R)-hydroxymethyl starting material to the (S)-cyanomethyl product. Using a polar aprotic solvent enhances the nucleophilicity of the cyanide ion.[1]
-
-
Step 4: Deprotection (as needed)
-
The resulting N1-Boc, N4-Cbz protected this compound can be selectively deprotected under standard conditions (e.g., TFA for Boc, hydrogenation for Cbz) to yield the desired final product.
-
Guide 2: Analytical Method for Impurity Profiling
Objective: To identify and quantify key side products like the di-substituted impurity and diastereomers.
-
Technique: Chiral High-Performance Liquid Chromatography (Chiral HPLC) coupled with Mass Spectrometry (MS).
-
Column: A chiral stationary phase column (e.g., Chiralpak IA, IB, or IC) is required to separate enantiomers and diastereomers.
-
Mobile Phase: Typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
-
Detection:
-
UV/Vis Detector: For general quantification of all species.
-
Mass Spectrometer (LC-MS): To confirm the identity of peaks by their mass-to-charge ratio (m/z). This is invaluable for identifying unknown impurities.
-
Expected [M+H]+ for this compound: 112.08[6]
-
Look for masses corresponding to di-substituted products, hydrolyzed products (amide, acid), and unreacted starting materials.
-
-
Data Summary
The choice of synthetic strategy for achieving mono-substitution is a critical decision based on project requirements such as scale, cost, and timeline.
Table 1: Comparison of Strategies for Achieving Mono-N-Selectivity in Piperazine Synthesis
| Strategy | Typical Yield | Selectivity | Process Steps | Cost | Key Disadvantage | Reference |
| Excess Piperazine | 70-80% | Moderate | 1 | Low | Difficult purification to remove excess starting material. | [2] |
| In Situ Mono-Protonation | 60-89% | Good | 1 (One-Pot) | Low | May require longer reaction times or more activated electrophiles. | [2][4] |
| N-Boc Protection | >80% (for substitution step) | Excellent | 3+ | High | Multi-step process lowers overall yield and increases cost/time. | [2][4] |
Troubleshooting Logic for Unknown Impurities
If an unknown impurity is detected, a logical diagnostic process can help identify its source.
Figure 3: Decision tree for identifying unknown synthesis impurities.
References
- Štefanič, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Grigore, A., et al. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PubMed Central.
- Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
- Google Patents. (2002). A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.
- National Center for Biotechnology Information. (n.d.). Piperazine-2-carbonitrile. PubChem Compound Database.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Piperazine-2-carbonitrile | C5H9N3 | CID 9813119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Piperazine Derivatives
Welcome to the technical support center for the synthesis of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this critical heterocyclic scaffold. The inherent symmetry and basicity of the piperazine ring present unique synthetic hurdles. This resource provides in-depth, field-proven insights and solutions in a direct question-and-answer format to empower you to overcome these obstacles and streamline your synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Control & Selectivity
Question 1: I am attempting a mono-N-alkylation of piperazine, but I'm consistently getting a significant amount of the 1,4-disubstituted product. How can I improve the selectivity for mono-alkylation?
Answer: This is the most common challenge in piperazine chemistry. The formation of the disubstituted byproduct occurs because the mono-alkylated piperazine product is often still nucleophilic enough to react with the remaining alkylating agent[1]. Several strategies can be employed to favor mono-substitution:
-
Statistical Control (Excess Piperazine): The most straightforward approach is to use a large excess of piperazine (typically 3 to 10 equivalents) relative to the alkylating agent[1][2]. This ensures that the electrophile is statistically more likely to react with an unfunctionalized piperazine molecule rather than the mono-substituted product. While cost-effective, a key drawback is the difficulty in removing the large excess of the highly polar piperazine starting material during work-up[2].
-
Slow Addition of Electrophile: Adding the alkylating agent slowly to the reaction mixture helps maintain its low concentration, which kinetically favors the more reactive unsubstituted piperazine and minimizes the second addition[1].
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby enhancing selectivity for the mono-substituted product[1].
-
In Situ Mono-Protonation: A clever, one-pot method involves reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) to form the mono-salt in the reaction mixture[2][3]. The protonated nitrogen is deactivated towards electrophiles, directing substitution to the free, non-protonated nitrogen[2][3]. While efficient, the nucleophilicity of the remaining free nitrogen is reduced, which may necessitate longer reaction times or more reactive electrophiles[2].
-
Protecting Group Strategy: For maximum control and the cleanest reaction profile, especially in multi-step syntheses, using a mono-protected piperazine is the most robust method[2][3]. The tert-butoxycarbonyl (Boc) group is most common. The synthesis involves protection of one nitrogen, alkylation of the other, and subsequent deprotection[2]. This multi-step process can lower the overall yield but offers unparalleled selectivity[2].
Question 2: What is the best protecting group strategy for synthesizing an unsymmetrically 1,4-disubstituted piperazine?
Answer: The synthesis of complex, unsymmetrically substituted piperazines hinges on an effective orthogonal protecting group strategy, which allows for the selective removal of one group without affecting the other[4]. The choice depends on the stability of other functional groups in your molecule and the planned reaction sequence.
The most common and largely orthogonal toolkit includes the Boc, Cbz (or Z), and Fmoc groups[4].
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[4] | Stable to base and hydrogenolysis[4] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[4] | Stable to mild acid and base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF)[4] | Stable to acid and hydrogenolysis |
Causality in Selection:
-
If your subsequent reaction steps involve basic conditions or hydrogenation, a Boc group is an excellent initial choice for the first nitrogen.
-
If your molecule is sensitive to strong acid, a Cbz group is preferable, as it is removed under neutral hydrogenolysis conditions.
-
If you need very mild, non-acidic, and non-reductive deprotection, Fmoc is ideal, as it is cleaved by a simple treatment with a secondary amine like piperidine[4].
A typical workflow for an unsymmetrical piperazine might involve:
-
Mono-Boc protection of piperazine.
-
Functionalization of the free N-H group.
-
Deprotection of the Boc group with Trifluoroacetic Acid (TFA).
-
Functionalization of the newly freed N-H group with a different substituent.
Caption: Workflow for unsymmetrical 1,4-disubstitution using a protecting group.
Section 2: Purification & Work-up
Question 3: My piperazine derivative is an oil that won't crystallize, and it streaks badly during silica gel column chromatography. How can I purify it?
Answer: This is a classic problem stemming from the high polarity and basicity of the piperazine core[5]. The basic nitrogen atoms interact strongly with the acidic silica gel, causing poor peak shape and tailing[5][6]. Oily products are also common[6].
Here are several effective strategies:
-
Salt Formation: This is often the best solution for oily basic compounds[6]. Treat a solution of your crude product (e.g., in isopropanol or ethyl acetate) with an acid like hydrochloric acid (as a solution in dioxane or isopropanol) or fumaric acid[6]. The resulting salt is often a stable, crystalline solid that can be easily purified by recrystallization. The purified free base can then be regenerated by neutralization if needed[6].
-
Modified Column Chromatography:
-
Basic Alumina: Instead of silica, use basic or neutral alumina as the stationary phase to minimize acidic interactions.
-
Mobile Phase Additive: If using silica gel, add a small amount of a competing base to the mobile phase. A common choice is 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol). The additive competes for the active sites on the silica, improving the peak shape of your basic compound[5].
-
-
Acid-Base Extraction: This can be a powerful purification tool. Dissolve your crude product in an organic solvent (like ethyl acetate or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic piperazine derivative will move into the aqueous layer as its protonated salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃ to pH > 10) and extract your purified product back into an organic solvent.
-
Vacuum Distillation: If your compound is thermally stable and has a reasonably low molecular weight, high-vacuum distillation can be an excellent method for removing non-volatile impurities[6].
Caption: Decision tree for purifying oily piperazine derivatives.
Question 4: During my aqueous work-up, my product seems to be staying in the aqueous layer. How can I improve extraction efficiency?
Answer: This is a common issue, especially if your reaction was run under acidic conditions or if an acid was generated as a byproduct. Your piperazine derivative is likely protonated, forming a salt that is highly soluble in water[7].
To extract it into an organic layer, you must convert the product back to its free base form. After quenching the reaction, check the pH of the aqueous layer. Adjust the pH to be strongly basic (pH 9.5-12) using a base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium carbonate (Na₂CO₃)[7]. This deprotonates the piperazine nitrogens, making the molecule less polar and much more soluble in organic solvents like dichloromethane (DCM), chloroform, or ethyl acetate[7]. Be sure to extract multiple times with fresh solvent to maximize recovery.
Section 3: Analytical Characterization
Question 5: I am trying to analyze my piperazine derivative by HPLC-UV, but I am getting very poor sensitivity. Why is this happening?
Answer: The piperazine ring itself does not possess a strong chromophore, meaning it absorbs very little UV light, leading to poor sensitivity with a standard UV detector[8]. To achieve sensitive detection at low concentrations, pre-column derivatization is often required[8][9].
A widely used derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl) [8][9]. This reagent reacts with the secondary amine groups of piperazine to form a stable product with strong UV activity, allowing for sensitive detection[8][9].
Experimental Protocol: Derivatization with NBD-Cl for HPLC-UV Analysis [8]
-
Materials: Piperazine sample, 4-chloro-7-nitrobenzofuran (NBD-Cl), Acetonitrile (HPLC grade).
-
Procedure:
-
Prepare a standard solution of your piperazine derivative in a suitable solvent.
-
Prepare a solution of NBD-Cl in acetonitrile.
-
Mix the piperazine solution with an excess of the NBD-Cl solution.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to drive the reaction to completion.
-
Cool the resulting solution and dilute it with the mobile phase before injection into the HPLC system.
-
-
Data Analysis: The NBD-piperazine derivative will have a distinct retention time and a strong UV absorbance maximum, which can be used for identification and quantification against a standard curve.
For volatile or thermally stable derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful analytical tool for identification and characterization[10].
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. (2025). Benchchem.
- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
- Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). Benchchem.
- Protecting Groups in the Synthesis of Unsymmetrical Piperazines. Journal of the American Chemical Society.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. [Link]
- Method for the preparation of piperazine and its derivatives.
- Technical Support Center: Purification of Oily Piperazine Deriv
- Technical Support Center: Synthesis of Piperazine Deriv
- Process for the preparation of piperazine derivatives.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research.
- Synthesis of Piperazines by C-H Functionaliz
- Preventing di-substitution in piperazine N-alkyl
- The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (2025). Benchchem.
- Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Criminal Justice Reference Service.
- Synthesis of piperazines. Organic Chemistry Portal. [Link]
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025).
- Optimizing reaction conditions for the N-alkyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Office of Justice Programs [ojp.gov]
Technical Support Center: Stereochemical Stability of (S)-Piperazine-2-carbonitrile
Welcome to the technical support center for (S)-Piperazine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stereochemical integrity of this valuable chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction
This compound is a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its stereochemical purity is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) often depend on a specific enantiomer. The primary challenge in handling α-amino nitriles like this compound is the susceptibility of the stereocenter to racemization. This guide will provide a comprehensive overview of the mechanisms of racemization and, more importantly, practical strategies to prevent it.
The key to preventing racemization lies in understanding the lability of the proton at the chiral center (C2). Deprotonation leads to the formation of a planar, achiral carbanion or an equivalent resonance-stabilized species. Subsequent reprotonation can occur from either face with equal probability, leading to a loss of enantiomeric excess.
Troubleshooting Guide: Preventing Racemization Events
This section addresses common experimental pitfalls that can lead to the racemization of this compound and provides actionable solutions.
| Symptom/Issue | Potential Cause | Scientific Explanation | Recommended Solution |
| Loss of enantiomeric excess (ee) after basic workup. | Exposure to strong or non-hindered bases. | Basic conditions facilitate the abstraction of the acidic α-proton at the C2 position, leading to the formation of a planar, achiral intermediate that can be protonated from either side, causing racemization.[1] The rate of racemization generally increases with increasing pH.[2][3] | Use mild, sterically hindered bases like diisopropylethylamine (DIPEA) instead of stronger, less hindered bases such as triethylamine (TEA) or metal hydroxides.[4] When an aqueous basic wash is unavoidable, use a dilute solution of a weak base (e.g., saturated NaHCO₃) and minimize contact time by performing the extraction at low temperatures (0-5 °C). |
| Racemization observed during amide coupling reactions. | High reaction temperatures or inappropriate coupling reagents. | Elevated temperatures provide the necessary activation energy to overcome the barrier for racemization.[1] Certain coupling reagents can promote the formation of racemization-prone intermediates like oxazolones.[4] | Perform coupling reactions at low temperatures, ideally starting at 0 °C and allowing the reaction to slowly warm to room temperature if necessary.[4] Utilize coupling reagents known to suppress racemization, such as HATU or COMU, in combination with an additive like HOAt or Oxyma.[4][5] |
| Decreased optical purity after purification by column chromatography. | Use of protic or basic solvents in the mobile phase. | Protic solvents can facilitate proton exchange at the chiral center, while basic modifiers (like triethylamine often added to silica gel) can induce on-column racemization by the mechanism described above.[1] | Use a neutral, anhydrous solvent system for chromatography (e.g., dichloromethane/methanol, ethyl acetate/hexanes). If baseline separation is difficult, consider using a deactivated silica gel or an alternative stationary phase like alumina. Avoid adding amine bases to the eluent. |
| Gradual loss of stereochemical integrity during storage. | Improper storage conditions (e.g., room temperature, exposure to moisture or acidic/basic contaminants). | Long-term exposure to unfavorable conditions can lead to slow racemization over time.[1] Phenyl piperazines, a related class of compounds, have shown degradation over extended storage periods.[6] | Store this compound as a stable salt (e.g., hydrochloride) under anhydrous conditions at low temperatures (-20 °C is recommended for long-term storage).[6] Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and CO₂. |
Visualizing the Racemization Mechanism
The following diagram illustrates the base-catalyzed racemization pathway of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. experts.nau.edu [experts.nau.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of (S)-Piperazine-2-carbonitrile Production
Welcome to the technical support center dedicated to the successful scale-up of (S)-Piperazine-2-carbonitrile. This guide is designed for researchers, chemists, and process development professionals who are transitioning this critical chiral building block from lab-scale synthesis to pilot or manufacturing scale. The piperazine motif is a privileged structure in medicinal chemistry, found in numerous blockbuster drugs, making robust and scalable syntheses of its derivatives paramount.[1][2] However, the journey from grams to kilograms is fraught with challenges, from maintaining enantiopurity to managing process safety.
This resource provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in established chemical principles and field-proven insights.
Section 1: Synthesis Strategy and Route Selection FAQs
The foundation of a successful scale-up is the selection of a synthetic route that is not only efficient but also practical, safe, and economical at a larger scale.
Q1: What are the most common synthetic routes to this compound, and how do they compare for scalability?
A1: Several strategies exist, each with distinct advantages and disadvantages for large-scale production. The primary approaches originate from chiral pool starting materials or involve asymmetric catalysis.
-
From Chiral Amino Acids: This is a very common and often preferred route for scale-up.[3][4] Starting from a readily available and optically pure α-amino acid like (S)-asparagine or a derivative of (S)-serine provides a robust method to control the stereochemistry at the C2 position. The key challenge lies in the cyclization and subsequent functional group transformations, which must be high-yielding to be economical.
-
Asymmetric Hydrogenation of Pyrazine Precursors: Methods involving the asymmetric hydrogenation of pyrazin-2-ols or other pyrazine derivatives can be highly efficient, offering direct access to the chiral piperazine core.[5][6][7] However, this approach is highly dependent on the catalyst system (often based on expensive metals like Palladium or Iridium), which can be sensitive to poisoning by impurities in the substrate or reagents. Catalyst cost, loading, and removal become significant considerations at scale.
-
Asymmetric Lithiation: While powerful for discovering new derivatives at the lab scale, methods using s-BuLi and chiral ligands like (-)-sparteine can present significant challenges during scale-up.[8][9] These include handling large volumes of pyrophoric reagents, the need for cryogenic temperatures (-78 °C), and potential side reactions like ring fragmentation.[9]
-
Palladium-Catalyzed Cyclizations: Intramolecular hydroamination or carboamination reactions catalyzed by palladium can effectively construct the piperazine ring.[10][11] The efficiency and stereoselectivity are highly dependent on the ligand choice and substrate structure. Catalyst cost and removal are again primary scale-up concerns.
Table 1: Comparison of Common Synthetic Routes for Scalability
| Synthetic Route | Pros | Cons for Scale-Up |
| From Chiral Amino Acids | High enantiopurity, readily available starting materials, well-established chemistry.[3][12] | Can involve multiple steps, potentially lowering overall yield. |
| Asymmetric Hydrogenation | Potentially fewer steps, high efficiency.[5][6] | High cost of catalysts (Pd, Ir), catalyst sensitivity/poisoning, requires high-pressure equipment. |
| Asymmetric Lithiation | Direct C-H functionalization of the piperazine ring.[8][9] | Requires cryogenic temperatures, use of pyrophoric reagents, safety concerns, potential for side reactions.[9] |
| Pd-Catalyzed Cyclizations | Modular and flexible approach.[10][11] | Catalyst cost and removal, optimization of ligands can be complex. |
Q2: My lab-scale synthesis works perfectly, but the yield drops significantly at the pilot scale. What's the first thing I should investigate?
A2: The most common culprits for yield drop during scale-up are mass and heat transfer limitations.[13] In a small flask, mixing and heating are uniform. In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions and product degradation.[13] Similarly, exothermic reactions that are easily managed in an ice bath can become uncontrollable at scale if the reactor's cooling capacity is insufficient.
Causality: Poor mixing prevents reactant molecules from finding each other in the correct stoichiometry, allowing for competing side reactions (e.g., dimerization, polymerization) to occur. Inadequate heat removal can increase the reaction rate in localized areas, often favoring the formation of thermodynamic byproducts over the desired kinetic product.
Section 2: Troubleshooting Guide for Common Scale-Up Issues
This section addresses specific problems encountered during the scale-up process.
Problem Cluster 1: Yield and Purity Deviations
Q: I'm observing the formation of a disubstituted piperazine impurity that was absent in my lab-scale runs. How can I suppress this?
A: The formation of 1,4-disubstituted byproducts is a classic challenge in piperazine chemistry.[14] It arises because the second nitrogen atom (N4) of the mono-substituted intermediate remains nucleophilic and can react with the electrophile.
Solutions:
-
Protecting Group Strategy: The most robust solution is to use an orthogonal protecting group strategy.[3] For instance, if you are synthesizing an N1-Boc protected piperazine, the N4 position is free to react. A common industrial approach is to use a protecting group on N4 that can be removed under different conditions than the N1 substituent.
-
Protonation as Protection: A simpler, more atom-economical approach is to use piperazine as a salt (e.g., piperazine mono-hydrochloride or mono-acetate).[14] The protonation of one nitrogen atom deactivates it, directing the initial reaction to the free nitrogen. This avoids the need for a separate protection/deprotection sequence.
-
Stoichiometry and Addition Rate: Using a large excess of piperazine can statistically favor the mono-substituted product. However, this complicates downstream purification. A more controlled approach is the slow, sub-surface addition of the limiting reagent to a well-agitated solution of piperazine, minimizing localized high concentrations of the electrophile.
Q: My product's enantiomeric excess (ee) is decreasing upon scale-up. What could be causing this racemization?
A: Loss of stereochemical integrity is a serious issue. Potential causes include:
-
Harsh pH Conditions: The stereocenter at C2, being alpha to a nitrogen atom, can be susceptible to epimerization under either strongly acidic or basic conditions, especially at elevated temperatures during workup or purification.
-
Thermal Instability: Prolonged exposure to high temperatures during distillation or drying can sometimes lead to racemization.
-
Reaction Mechanism Shift: In some cases, a change in reaction conditions (like concentration or temperature) at scale can favor a minor reaction pathway that proceeds with a loss of stereoselectivity.
Troubleshooting Protocol:
-
Isolate and Analyze Intermediates: Check the enantiopurity of all chiral intermediates in your synthesis. This will pinpoint the exact step where the loss of ee occurs.
-
Conduct a pH Profile Study: During workup, monitor the pH closely. Buffer your aqueous washes if necessary to avoid extremes.
-
Lower Process Temperatures: Evaluate if distillation or drying temperatures can be reduced, perhaps by using a higher vacuum.
-
Re-evaluate the Base/Acid: If a base or acid is used in the problematic step, screen for milder alternatives. For example, switch from sodium hydroxide to potassium carbonate for a basic workup.
Problem Cluster 2: Purification and Isolation
Q: this compound is highly polar and water-soluble, making extraction difficult. What are the best practices for isolation at scale?
A: The high polarity and basicity of piperazines make them challenging to purify.[15] Simple liquid-liquid extraction is often inefficient.
-
Salt Formation: The most reliable industrial method for purifying piperazines is through the formation of a crystalline salt.[15][16] By treating the crude product in a suitable solvent (like acetone or isopropanol) with an acid (e.g., acetic acid, hydrochloric acid, or sulfuric acid), the corresponding piperazinium salt will often precipitate with high purity, leaving more soluble impurities behind in the mother liquor. The free base can then be regenerated in a subsequent step if required.[15]
-
Azeotropic Distillation: To remove water from the product, azeotropic distillation with a solvent like toluene or heptane can be effective before final isolation.
-
Ion Exchange Chromatography: For high-value applications where trace impurities must be removed, ion exchange chromatography can be a viable, albeit more expensive, option.[17]
Q: My final product is a sticky solid or oil. How can I induce crystallization to obtain a handleable, free-flowing powder?
A: This is a common physical chemistry problem.
-
Solvent Screening: Perform a systematic solvent/anti-solvent screening. The ideal system will have the product highly soluble in one solvent (e.g., methanol, isopropanol) and poorly soluble in an anti-solvent (e.g., heptane, MTBE).
-
Seeding: Always use a seed crystal. Without a seed, the solution may remain supersaturated indefinitely or oil out. Develop a seeding protocol that specifies the temperature, seed loading (typically 0.1-1.0 wt%), and aging time.
-
Cooling Profile: Control the cooling rate. A slow, linear cooling profile is generally superior to rapid "crash" cooling, as it allows for the growth of larger, more uniform crystals with higher purity.
Section 3: Process Safety at Scale
Q: What are the primary safety hazards I need to consider when scaling up piperazine synthesis?
A: Piperazine and its derivatives are classified as hazardous materials and require careful handling.
-
Corrosivity: Piperazine is a strong base and is corrosive to skin and eyes, causing severe burns.[18][19] All operations should be conducted in closed systems or well-ventilated areas, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, coveralls, and face shields, is mandatory.[19][20]
-
Sensitization: It is a known respiratory and skin sensitizer.[18][21] Repeated exposure can lead to allergic reactions or occupational asthma.[18] Engineering controls like fume hoods and glove boxes are essential to minimize inhalation exposure.
-
Reactivity Hazards: The synthesis may involve highly reactive or pyrophoric reagents (e.g., s-BuLi), flammable solvents, or high-pressure hydrogenations. A thorough Process Hazard Analysis (PHA) must be conducted before any scale-up operation to identify risks and establish mitigation strategies.
-
Reproductive Toxicity: Piperazine is suspected of damaging fertility or the unborn child.[18][21] Exposure for personnel of child-bearing potential should be minimized.
Section 4: Protocols and Visual Workflows
Protocol 1: General Purification of a Piperazine Derivative via Diacetate Salt Formation
This is a representative protocol and must be adapted and optimized for your specific molecule.
-
Dissolution: Dissolve the crude piperazine-containing material (1.0 eq) in acetone (10-15 volumes). If the material is not fully soluble, filter off any inorganic salts.
-
Acid Addition: While stirring, slowly add glacial acetic acid (2.0-2.2 eq) to the solution. The addition should be controlled to manage any exotherm.
-
Precipitation: The piperazine diacetate salt should begin to precipitate.[16] Stir the resulting slurry at room temperature for 1-2 hours to allow for complete precipitation.
-
Cooling: Cool the mixture to a temperature between 0-10 °C and hold for at least 1 hour.[15]
-
Isolation: Isolate the crystalline precipitate by filtration.
-
Washing: Wash the filter cake thoroughly with cold acetone (2-3 volumes) to remove residual mother liquor and impurities.[15]
-
Drying: Dry the purified piperazine diacetate salt under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.
Diagrams and Workflows
Caption: Troubleshooting workflow for scale-up failures.
Caption: Simplified synthesis from a chiral pool starting material.
References
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters (ACS Publications).
- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents (CN1629146A).
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech Library.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses.
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.
- Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal.
- Scaling up microreactors for kilogram‐scale synthesis of piperacillin: Experiments and computational fluid dynamics simulations. ResearchGate.
- Piperazine: Human health tier II assessment. Australian Department of Health and Aged Care.
- Piperazine synthesis. Organic Chemistry Portal.
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI.
- Purification of piperazine. Google Patents (US2919275A).
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 12. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 17. osti.gov [osti.gov]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. fishersci.com [fishersci.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Stability of (S)-Piperazine-2-carbonitrile in Solution
Welcome to the technical support guide for (S)-Piperazine-2-carbonitrile. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the potential stability challenges of this compound in solution. Understanding and mitigating these issues is critical for ensuring experimental reproducibility, accuracy, and the overall integrity of your results.
Part 1: Core Stability Concerns & Chemical Rationale
This compound is an α-aminonitrile, a class of compounds known for specific vulnerabilities in solution. The primary stability concerns stem from two key chemical transformations: epimerization at the chiral center and hydrolysis of the nitrile group. The piperazine ring itself is generally stable under typical experimental conditions but can be susceptible to oxidation.[1][2]
-
Epimerization: The proton on the carbon atom adjacent to the nitrile group (the α-carbon) is acidic. Under either basic or acidic conditions, this proton can be abstracted, leading to the formation of a planar carbanion intermediate. Re-protonation can then occur from either face, resulting in a loss of stereochemical purity through the formation of the (R)-enantiomer.[3] This racemization is often a significant concern in solution, as studies on analogous α-amino nitriles show that a 1:1 mixture of (S) and (R) isomers can form in solvents like DMSO at room temperature.[4][5]
-
Nitrile Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis, particularly under strong acidic or basic conditions, to first form the corresponding carboxamide and then the carboxylic acid.[6][7] This two-step degradation pathway introduces impurities that can interfere with analytical measurements and biological assays.[8][9]
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during experimentation in a direct question-and-answer format.
Question: My HPLC analysis shows a gradual loss of the main this compound peak over time, even when stored at 4°C. What is happening?
Answer: This is a classic sign of degradation in solution. The most likely cause is slow hydrolysis or epimerization, even at reduced temperatures. The pH of your solution is a critical factor. Piperazine derivatives can be highly pH-dependent.[10] If your solution is unbuffered or buffered at a non-optimal pH (i.e., moderately to strongly acidic or basic), these degradation pathways can be accelerated. Storing solutions at room temperature should be avoided as it significantly increases degradation rates for piperazine compounds.[11]
Question: I am observing a new, small peak in my chromatogram that co-elutes closely with my main compound. What could it be?
Answer: A closely eluting peak often suggests the formation of a structurally similar compound, such as an epimer. The conversion of this compound to its (R)-enantiomer is a common degradation pathway.[12][13] To confirm this, you would need a chiral HPLC method capable of separating the two enantiomers. If you do not have a chiral method, this new peak could also represent the initial hydrolysis product, (S)-Piperazine-2-carboxamide.
Question: My biological assay results are inconsistent and show lower-than-expected activity. Could this be related to compound stability?
Answer: Absolutely. Inconsistent results are a frequent consequence of compound instability.[1] If your compound is degrading in the assay medium, the actual concentration of the active (S)-enantiomer is decreasing over the course of the experiment. Both epimerization (which may yield a less active or inactive enantiomer) and hydrolysis (which forms a different chemical entity altogether) will lead to a reduction in the effective concentration, causing variability and a general decrease in observed potency.
Question: What is the ideal pH range for storing solutions of this compound?
Answer: While a definitive study for this specific molecule may not be publicly available, the general principle for α-aminonitriles is to maintain a slightly acidic to neutral pH, typically in the range of pH 4 to 7 . This range minimizes both acid- and base-catalyzed hydrolysis and reduces the likelihood of epimerization.[14] It is strongly recommended to perform a pH-stability profile for your specific experimental conditions.
Question: Which solvents should I use for stock solutions?
Answer: For long-term storage, aprotic organic solvents such as anhydrous DMSO or acetonitrile are generally preferred over aqueous solutions. If an aqueous buffer is required for your experiment, prepare the stock solution in an organic solvent and perform the final dilution into the aqueous buffer immediately before use. Piperazine itself is freely soluble in water, but for stability, minimizing contact time with aqueous media is key.[15]
Part 3: Proactive Best Practices & Experimental Protocols
Adhering to best practices for handling and storage is the most effective way to prevent degradation.
Recommended Storage & Handling
| Parameter | Recommendation | Rationale |
| Solid Compound | Store at -20°C in a tightly sealed, desiccated container. | Protects from moisture and slows any potential solid-state degradation. |
| Stock Solutions | Prepare in anhydrous aprotic solvents (e.g., DMSO, Acetonitrile). Store at -20°C or -80°C in small aliquots. | Minimizes water available for hydrolysis. Aliquoting prevents repeated freeze-thaw cycles. |
| Aqueous Solutions | Prepare fresh for each experiment from a frozen organic stock. Use a validated, stable buffer (pH 4-7). | Avoids long-term aqueous instability. Buffering prevents pH shifts that accelerate degradation.[1] |
| Experimental Use | Maintain solutions at the lowest practical temperature (e.g., on ice) during experiments. | Reduces the rate of all chemical degradation pathways. |
Diagram: Potential Degradation Pathways
Caption: Workflow for assessing the stability of this compound.
References
- Sakurai, R., Suzuki, S., Hashimoto, J., Baba, M., Itoh, O., Uchida, A., Hattori, T., Miyano, S., & Yamaura, M. (2004). Epimerization of diastereomeric alpha-amino nitriles to single stereoisomers in the solid state. Organic Letters, 6(13), 2241–2244. [Link]
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Sosei, I. (2004). Epimerization of diastereomeric α-amino nitriles to single stereoisomers in the solid state. Tohoku University.
- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- ResearchGate. (2005). Epimerization of α-amino nitriles to single stereoisomers in the solid state.
- PubMed. (2004). Epimerization of diastereomeric alpha-amino nitriles to single stereoisomers in the solid state. Organic Letters.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- MDPI. (2021). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules.
- Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal.
- MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
- Zhang, Y., et al. (2021). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition.
- ResearchGate. (2020). Influence of piperidine ring on stability and reactivity of piperine.
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
- PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics.
- International Journal of Pharmaceutical and Medical Research. (2015). A Review on Analytical Methods for Piperazine Determination.
- ResearchGate. (2011). Thermal degradation of piperazine and its structural analogs.
- Pharma Focus Asia. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- National Institutes of Health. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride. Bioinorganic Chemistry and Applications.
- ResearchGate. (2018). Pathways of microbial nitrile degradation.
- ResearchGate. (2023). Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O.
- Journal of Chemical and Pharmaceutical Research. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- National Institutes of Health. (2022). Epimerisation in Peptide Synthesis. Molecules.
- ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES | Science topic.
- ResearchGate. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 5. Item - Epimerization of Diastereomeric α-Amino Nitriles to Single Stereoisomers in the Solid State - American Chemical Society - Figshare [acs.figshare.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Epimerization of diastereomeric alpha-amino nitriles to single stereoisomers in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Overcoming Reactivity Challenges with (S)-Piperazine-2-carbonitrile
Welcome to the technical support center for (S)-Piperazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling the unique reactivity challenges of this valuable synthetic building block. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), optimized experimental protocols, and visual workflows to enhance your synthetic success.
The Core Challenge: Understanding the Low Reactivity
This compound is a crucial scaffold in medicinal chemistry. However, its utility is often hampered by the low nucleophilicity of the nitrogen atoms, particularly the N1 nitrogen adjacent to the nitrile group. This deactivation is a direct consequence of the strong electron-withdrawing nature of the cyano (-CN) group, which significantly reduces the electron density on the adjacent secondary amine through a powerful inductive effect. This makes standard N-alkylation and N-acylation reactions sluggish, often resulting in low yields or complete failure. The N4 nitrogen, being further away, is more nucleophilic and will typically react preferentially, but its reactivity is still attenuated compared to unsubstituted piperazine.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My N-alkylation reaction with this compound is failing or giving very low yields. Why is this happening and how can I fix it?
Answer: This is the most common issue and stems directly from the reduced nucleophilicity of the piperazine nitrogens. The electron-withdrawing nitrile group deactivates the ring, making it a poor nucleophile for standard alkyl halides.
Causality: The inductive effect of the C2-nitrile significantly lowers the electron density of the N1 amine, and to a lesser extent, the N4 amine. Standard conditions (e.g., K₂CO₃ in acetonitrile at room temperature) are often insufficient to drive the reaction forward.
Troubleshooting Strategies:
-
Increase Reagent Electrophilicity: Switch from less reactive alkyl chlorides or bromides to more reactive alkyl iodides or triflates.
-
Employ Harsher Conditions: Increase the reaction temperature significantly (e.g., 80-120 °C) and extend the reaction time. Use a high-boiling-point, polar aprotic solvent like DMF, DMAc, or NMP.
-
Use a Stronger Base: A stronger, non-nucleophilic base can deprotonate the piperazine nitrogen more effectively, increasing its nucleophilicity. Cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃). For very challenging cases, a stronger base like sodium hydride (NaH) may be required, though careful handling is necessary.
-
Consider Reductive Amination: This is often the most reliable method. Reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) bypasses the need for a highly reactive alkyl halide and avoids the formation of quaternary ammonium salts.[1][2]
Question 2: I am struggling to achieve N-acylation. The reaction is incomplete, and I observe significant amounts of unreacted starting material. What should I do?
Answer: Similar to N-alkylation, N-acylation is hindered by the deactivated nature of the piperazine. Acyl chlorides and anhydrides may not be sufficiently reactive under standard conditions.
Causality: The lone pair on the piperazine nitrogen is less available to attack the electrophilic carbonyl carbon of the acylating agent.
Troubleshooting Strategies:
-
Use Coupling Reagents: For acylations with carboxylic acids, employ powerful coupling reagents like HATU, HBTU, or COMU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). These reagents form highly activated esters in situ, which are more susceptible to nucleophilic attack.
-
Activate the Amine: In some cases, deprotonating the piperazine with a strong base like NaH or LiHMDS before adding the acylating agent can dramatically increase the reaction rate. This must be done in an anhydrous solvent (e.g., THF, Dioxane) at low temperature (0 °C to -78 °C).
-
Increase Reaction Temperature: Heating the reaction mixture, particularly when using less reactive acylating agents, can help overcome the activation energy barrier.
-
Use Highly Reactive Acylating Agents: If possible, use the corresponding acyl chloride or anhydride, which are inherently more electrophilic than the parent carboxylic acid.[3][4]
Question 3: How can I achieve selective functionalization at the N4 position over the N1 position?
Answer: The N4 nitrogen is inherently more nucleophilic than the N1 nitrogen due to its greater distance from the electron-withdrawing nitrile group. Therefore, under carefully controlled conditions, selectivity for N4 can be achieved.
Strategies for N4 Selectivity:
-
Stoichiometric Control: Use of approximately one equivalent of the electrophile will statistically favor reaction at the more reactive N4 site.
-
Low Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will favor the kinetically preferred product, which is the N4-substituted isomer.
-
Bulky Electrophiles: A sterically hindered electrophile will preferentially react at the less sterically encumbered N4 position.
For guaranteed N1 functionalization, a protection-functionalization-deprotection sequence is the most robust strategy. First, protect the N4 nitrogen with a suitable protecting group (e.g., Boc), then functionalize the N1 nitrogen, and finally, remove the N4 protecting group.
Optimized Experimental Protocols
These protocols are designed to serve as validated starting points for your experiments.
Protocol 1: Forced-Condition N-Alkylation at N4
This protocol is suitable for moderately reactive primary alkyl iodides.
-
Reagents & Materials:
-
This compound (1.0 eq., 111.15 mg, 1.0 mmol)
-
Alkyl Iodide (1.2 eq., 1.2 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq., 651.8 mg, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Flame-dried round-bottom flask with stir bar
-
Nitrogen or Argon atmosphere setup
-
-
Procedure:
-
To the flame-dried flask, add this compound and cesium carbonate.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add anhydrous DMF via syringe and stir the suspension for 15 minutes at room temperature.
-
Add the alkyl iodide dropwise to the stirring suspension.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (3 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Reductive Amination for N4-Substitution
This is a highly reliable method for introducing a wide range of substituents.[1]
-
Reagents & Materials:
-
This compound (1.0 eq., 111.15 mg, 1.0 mmol)
-
Aldehyde or Ketone (1.1 eq., 1.1 mmol)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq., 318 mg, 1.5 mmol)
-
Dichloromethane (DCM) or Dichloroethane (DCE) (10 mL)
-
Acetic Acid (catalytic, ~1 drop)
-
Round-bottom flask with stir bar
-
-
Procedure:
-
Dissolve this compound and the aldehyde/ketone in DCM in the round-bottom flask.
-
Add one drop of glacial acetic acid and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes. Note: The reaction may effervesce slightly.
-
Stir the reaction at room temperature for 4-16 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 20 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Data Summary for Reaction Conditions
The table below provides a quick reference for selecting appropriate conditions for various transformations.
| Reaction Type | Reagent Class | Recommended Base | Recommended Solvent | Temperature Range | Key Considerations |
| N-Alkylation | Alkyl Iodides, Triflates | Cs₂CO₃, NaH | DMF, NMP, DMAc | 80 - 120 °C | Requires anhydrous conditions. Use of highly electrophilic reagents is critical. |
| N-Acylation | Acyl Chlorides | Et₃N, Pyridine | DCM, THF | 0 °C to RT | Must be run under an inert atmosphere to prevent hydrolysis of the acyl chloride. |
| Amide Coupling | Carboxylic Acids | DIPEA | DMF, DCM | RT | Requires an activating agent (e.g., HATU, HBTU). Anhydrous conditions are essential. |
| Reductive Amination | Aldehydes, Ketones | (Acetic Acid catalyst) | DCE, DCM, THF | RT | Highly reliable and broad in scope. Tolerates many functional groups.[2] |
| Buchwald-Hartwig | Aryl Halides | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 110 °C | Requires a Palladium catalyst and a suitable phosphine ligand (e.g., RuPhos, XPhos). |
Visual Guides & Workflows
The following diagrams illustrate logical troubleshooting steps and experimental workflows.
Caption: Troubleshooting workflow for failed reactions.
Caption: Causality of low reactivity in the molecule.
References
- BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
- Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
- BenchChem. (2025). 1-(3-Nitropyridin-2-yl)piperazine common mistakes in synthesis to avoid.
- Jia, J., et al. (2025). Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption.
- dos Santos Fernandes, J. P., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
- Scarpino, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5484. [Link]
- BenchChem. (2025).
- Li, X., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 61(9), 4059-4074. [Link]
- National Center for Biotechnology Information. (n.d.). Piperazine-2-carbonitrile.
- Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(9), 13538-13553. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in Piperazine N-Arylation
Welcome to the Technical Support Center for Piperazine N-Arylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming C-N bonds with the piperazine scaffold, a cornerstone in medicinal chemistry.[1] Here, we will dissect common challenges, focusing on the identification and mitigation of byproducts frequently encountered during these synthetic transformations. Our approach is rooted in a deep understanding of reaction mechanisms to empower you with the knowledge to troubleshoot and optimize your experiments effectively.
Section 1: Frequently Asked Questions (FAQs) about Byproduct Formation
This section addresses the most common issues that arise during the N-arylation of piperazine, particularly via the widely-used Buchwald-Hartwig amination.
FAQ 1: I am observing a significant amount of a higher molecular weight byproduct in my reaction. What is it likely to be, and how can I prevent it?
Answer:
The most probable high molecular weight byproduct is the N,N'-diarylpiperazine . This occurs when both nitrogen atoms of the piperazine ring undergo arylation. The formation of this byproduct is especially prevalent when using unprotected piperazine.
Causality and Mechanism:
Piperazine possesses two nucleophilic secondary amine groups. In the presence of a sufficient amount of aryl halide and a reactive catalyst, both nitrogens can participate in the catalytic cycle of the Buchwald-Hartwig amination. This leads to a second arylation event after the initial desired mono-arylation.
Mitigation Strategies:
-
Use of a Protecting Group: The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine . The tert-butyloxycarbonyl (Boc) group sterically hinders and electronically deactivates one of the nitrogen atoms, preventing the second arylation. The Boc group can be readily removed post-arylation under acidic conditions.
-
Stoichiometry Control: While less robust, using a large excess of piperazine (5-10 equivalents) relative to the aryl halide can statistically favor the mono-arylation product. However, this approach can complicate purification due to the need to remove a large amount of the unreacted piperazine.
-
Controlled Addition of Aryl Halide: A slow, controlled addition of the aryl halide to the reaction mixture can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-arylated product reacting further.
FAQ 2: My reaction is clean by TLC, but my yield is low, and I've isolated a byproduct that appears to be my starting aryl halide without the halogen. What is happening?
Answer:
You are likely observing a byproduct from hydrodehalogenation , where the halogen on your aryl halide is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination.
Causality and Mechanism:
Hydrodehalogenation can occur through several pathways. A prominent mechanism involves the formation of a palladium-hydride (Pd-H) species. This can arise from the β-hydride elimination from the amine or from the reaction of the palladium catalyst with trace amounts of water or other proton sources. The Pd-H species can then reductively eliminate with the aryl halide in the catalytic cycle to produce the hydrodehalogenated arene.
Mitigation Strategies:
-
Choice of Ligand: The ligand plays a critical role in modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands, such as Josiphos or Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos), can promote the desired reductive elimination of the C-N bond over competing pathways like hydrodehalogenation.
-
Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide (NaOtBu) are often required for high reactivity, they can sometimes promote side reactions. Screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may reduce hydrodehalogenation, although this might require higher reaction temperatures or longer reaction times.
-
Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried. The presence of water can be a source of protons for the formation of Pd-H species. Using freshly distilled solvents and oven-dried glassware is highly recommended.
-
Bimetallic Systems: Some studies have shown that the use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst system can suppress hydrodehalogenation, potentially through the in-situ formation of copper-hydride species that are less reactive towards the aryl halide.[2][3]
FAQ 3: I am seeing a complex mixture of byproducts that are difficult to separate from my desired mono-arylated piperazine. How can I get a cleaner reaction?
Answer:
A complex reaction profile often points to issues with catalyst stability, suboptimal reaction conditions, or the inherent reactivity of your substrates.
Causality and Troubleshooting:
-
Catalyst Decomposition: The active Pd(0) catalyst can be sensitive to air and temperature. Catalyst decomposition can lead to the formation of palladium black and a host of side reactions. Using a pre-catalyst, which is a stable Pd(II) source that is reduced in situ to the active Pd(0) species, can often lead to more reproducible results.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote byproduct formation and catalyst decomposition. It is advisable to run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Ligand Choice: The ligand is arguably the most important variable in a Buchwald-Hartwig amination. The optimal ligand is highly dependent on the specific aryl halide and amine being coupled. A ligand screen is often a worthwhile investment of time to identify the one that provides the best selectivity and yield for your specific system.
Section 2: Troubleshooting Guide: From Observation to Solution
This section provides a structured approach to troubleshooting common issues encountered during piperazine N-arylation, linking analytical observations to actionable solutions.
| Observation | Potential Cause(s) | Suggested Action(s) |
| Low or no conversion of starting materials. | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Poor choice of ligand/base combination. | 1. Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. 2. Incrementally increase the reaction temperature. 3. Screen different ligands and bases. For aryl chlorides, more electron-rich, bulky ligands are often necessary. |
| Significant amount of N,N'-diarylpiperazine observed by LC-MS or NMR. | Use of unprotected piperazine. | Switch to a mono-protected piperazine, such as N-Boc-piperazine. |
| Presence of hydrodehalogenated arene confirmed by GC-MS. | 1. Formation of Pd-H species. 2. Non-anhydrous reaction conditions. | 1. Screen different phosphine ligands that favor reductive elimination. 2. Ensure all solvents and reagents are rigorously dried. |
| Formation of biaryl byproduct (homocoupling of aryl halide). | This can occur with some ligand systems, particularly with more reactive aryl halides. | Optimize the catalyst-to-ligand ratio and consider a different ligand. |
| Product and byproducts are difficult to separate by column chromatography. | Byproducts have similar polarity to the desired product. | 1. If the product is basic, consider an acid wash during workup to extract it into the aqueous phase, leaving non-basic impurities in the organic layer. 2. Explore different chromatography conditions (e.g., different solvent systems, use of a different stationary phase like alumina). |
Section 3: Analytical Workflows for Byproduct Identification
Accurate identification of byproducts is the first step toward mitigating their formation. Below are detailed protocols for the most common analytical techniques used in this context.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for monitoring reaction progress and identifying byproducts. Since the piperazine moiety itself lacks a strong UV chromophore, derivatization is often employed for sensitive detection, especially for trace analysis. However, for reaction monitoring where the arylated products have a UV-active arene, direct analysis is often sufficient.
Experimental Protocol: HPLC-UV Analysis of a Piperazine N-Arylation Reaction Mixture
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture with an equal volume of a suitable solvent like acetonitrile or methanol.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered sample further with the mobile phase to an appropriate concentration for analysis.
-
-
Instrumentation and Conditions:
-
Instrument: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the aryl chromophore has strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Retention Times: The retention time will depend on the polarity of the compounds. Generally, you can expect the following elution order in reversed-phase chromatography:
-
Unreacted piperazine (very polar, elutes early).
-
Hydrodehalogenated arene.
-
Desired mono-arylated piperazine.
-
N,N'-diarylpiperazine (least polar, elutes last).
-
-
Peak Identification: Compare the retention times of the peaks in your reaction mixture to those of authentic standards of your starting materials and, if available, the expected product and byproducts. Spiking the sample with a small amount of a known compound can help confirm peak identity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile byproducts like the hydrodehalogenated arene.
Experimental Protocol: GC-MS Analysis for Hydrodehalogenation Byproduct
-
Sample Preparation:
-
Work up a small aliquot of the reaction mixture by diluting with an organic solvent (e.g., ethyl acetate) and washing with water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Dilute the sample in a suitable solvent for GC analysis (e.g., ethyl acetate, dichloromethane).
-
-
Instrumentation and Conditions:
-
Instrument: GC-MS system.
-
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) is typically used to separate compounds with a range of boiling points.
-
Ionization: Electron ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Mass Spectra: Identify the peak corresponding to the hydrodehalogenated arene by its mass spectrum. The molecular ion peak will have a mass corresponding to the aryl group plus a hydrogen atom. Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of the desired product and any isolated byproducts.
Key Diagnostic Signals for Byproduct Identification:
-
N,N'-Diarylpiperazine:
-
¹H NMR: You will observe a loss of the N-H proton signal that is present in the mono-arylated product. The piperazine protons will likely show a more symmetric pattern compared to the mono-substituted analog. The integration of the aromatic protons will be double that of the piperazine protons (assuming identical aryl groups).
-
¹³C NMR: The number of signals for the piperazine carbons may be reduced due to the symmetry of the molecule.
-
-
Hydrodehalogenated Arene:
-
¹H NMR: The aromatic region of the spectrum will show a signal corresponding to the proton that has replaced the halogen. This signal may have a different chemical shift and coupling pattern compared to the starting aryl halide.
-
¹³C NMR: The carbon atom that was previously bonded to the halogen will show a significant upfield shift in the ¹³C NMR spectrum.
-
Section 4: Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Key byproduct pathways in Buchwald-Hartwig amination.
Caption: General analytical workflow for byproduct identification.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- Vitale, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5898. [Link]
- UNODC. (2013).
- Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2213-2224. [Link]
- Wikipedia. (2023).
- Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2023).
- Reddit. (2024).
- Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 335-343. [Link]
- Wünsch, B., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 42(24), 19656-19667. [Link]
- Wünsch, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]
- Wünsch, B., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2912. [Link]
- Vitale, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5898. [Link]
- Wünsch, B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. [Link]
- ResearchGate. (2006). Nickel-Mediated Amination Chemistry. Part 2.
- Journal of Pharmaceutical and Biomedical Analysis. (2012).
- Wikipedia. (2023).
- Hartwig, J. F., et al. (2002). Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 124(50), 15164-15175. [Link]
- Stahl, S. S., et al. (2012). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society, 134(28), 11679-11691. [Link]
- Ahn, K. H., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213-1216. [Link]
- Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. The Journal of Organic Chemistry, 86(17), 11765-11776. [Link]
- Zhang, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. [Link]
- Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. [Link]
- Purdue University Graduate School. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
- Yang, Y., et al. (2021). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage. Journal of the American Chemical Society, 143(32), 12649-12659. [Link]
- The University of Groningen research portal. (2019).
- Baran, P. S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18056-18067. [Link]
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
Technical Support Center: Optimization of Chiral Resolution of Piperazine-2-carbonitrile
Welcome to the Technical Support Center for the chiral resolution of piperazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this critical separation process. As the stereochemistry of pharmaceutical intermediates is paramount to final drug efficacy and safety, achieving high enantiomeric purity of piperazine-2-carbonitrile is a crucial synthetic step.
This center is structured to address common challenges and frequently asked questions encountered during the resolution process, with a focus on the widely used method of diastereomeric salt crystallization. While the principles discussed are broadly applicable, it is essential to recognize that optimal conditions are highly substrate-dependent and empirical optimization is key to success.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the chiral resolution of piperazine-2-carbonitrile?
A1: The most prevalent method for the chiral resolution of basic compounds like piperazine-2-carbonitrile on both laboratory and industrial scales is diastereomeric salt formation followed by fractional crystallization.[1] This classical technique involves reacting the racemic piperazine-2-carbonitrile with an enantiomerically pure chiral acid, known as a resolving agent.[1] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility.[2] This difference in solubility allows for their separation by selective crystallization.
Q2: How do I select an appropriate chiral resolving agent for piperazine-2-carbonitrile?
A2: The choice of the resolving agent is a critical parameter for a successful resolution. For a basic compound like piperazine-2-carbonitrile, a chiral acid is the resolving agent of choice. Commonly used and cost-effective chiral acids for resolving amines include tartaric acid and its derivatives, as well as mandelic acid.[2][3] The selection process is often empirical, and a preliminary screening of different resolving agents is highly recommended to identify the one that forms diastereomeric salts with a significant difference in solubility.
Q3: What is the crucial role of the solvent in diastereomeric salt crystallization?
A3: The solvent system is arguably the most critical factor in a diastereomeric salt resolution. It directly influences the solubilities of the two diastereomeric salts. An ideal solvent will maximize the solubility difference between the desired and undesired diastereomer, which is the fundamental basis for the separation. The solvent also impacts the crystal habit (shape and size), which can affect the efficiency of filtration and washing.
Q4: What is "oiling out," and how can I prevent it?
A4: "Oiling out" is a common issue where the diastereomeric salt separates from the solution as a liquid phase (an oil) rather than a crystalline solid. This can occur if the melting point of the salt is lower than the crystallization temperature or if the solution is too concentrated. To prevent this, you can try adding more solvent to reduce the concentration or lowering the crystallization temperature. A systematic screening of different solvents may be necessary to find a system where the salt is less soluble and crystallizes effectively.
Q5: How can I determine the enantiomeric excess (ee) of my resolved piperazine-2-carbonitrile?
A5: The most common and accurate method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC).[4] This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for quantification of their relative amounts. Other methods include capillary electrophoresis (CE) with a chiral selector.[5] For initial assessments, polarimetry can be used to measure the optical rotation, although this method is less precise and requires a known value for the specific rotation of the pure enantiomer.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the chiral resolution of piperazine-2-carbonitrile via diastereomeric salt crystallization.
Issue 1: No Crystallization or Very Low Yield
Symptoms:
-
The solution remains clear even after cooling and extended stirring.
-
Only a very small amount of solid material is recovered.
Possible Causes & Recommended Actions:
| Possible Cause | Scientific Rationale | Recommended Action | Citation |
| Inappropriate Solvent System | The diastereomeric salts may be too soluble in the chosen solvent, preventing the formation of a supersaturated solution necessary for crystallization. | Conduct a solvent screening with a range of solvents of varying polarities (e.g., alcohols, ketones, esters, and their mixtures with water). The goal is to find a solvent where the desired diastereomeric salt has low solubility. | [6] |
| Solution is Not Supersaturated | Crystallization requires the concentration of the solute to exceed its solubility at a given temperature. | Carefully evaporate some of the solvent to increase the concentration. Alternatively, cool the solution to a lower temperature to decrease the solubility of the salt. | [7] |
| Inhibition of Nucleation | The formation of initial crystal nuclei may be inhibited by impurities or suboptimal conditions. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. If available, add a small seed crystal of the desired diastereomeric salt. | [7] |
Issue 2: Low Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)
Symptoms:
-
Analysis of the crystallized salt or the liberated amine shows a low enantiomeric purity.
Possible Causes & Recommended Actions:
| Possible Cause | Scientific Rationale | Recommended Action | Citation |
| Poor Solubility Difference | The solubilities of the two diastereomeric salts in the chosen solvent are too similar, leading to co-precipitation. | A thorough solvent screening is the most effective approach to find a system that maximizes the solubility difference. Consider using mixed solvent systems to fine-tune solubility. | [8] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the kinetic trapping of the more soluble diastereomer in the crystal lattice of the less soluble one. | Implement a slow and controlled cooling profile. Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath or refrigerator. | [4] |
| Insufficient Aging Time | The system may not have reached thermodynamic equilibrium, where the less soluble diastereomer is maximally precipitated. | Allow the crystallization mixture to stir for an extended period (e.g., 12-24 hours) after cooling to allow for equilibration. | [4] |
| Impure Starting Materials | Impurities in the racemic piperazine-2-carbonitrile or the resolving agent can interfere with the crystallization process and be incorporated into the crystals. | Ensure the purity of the starting materials. Recrystallize or purify them if necessary before the resolution. | [4] |
Issue 3: "Oiling Out" of the Diastereomeric Salt
Symptoms:
-
A liquid, oily layer separates from the solution instead of solid crystals.
Possible Causes & Recommended Actions:
| Possible Cause | Scientific Rationale | Recommended Action | Citation |
| High Concentration | The concentration of the diastereomeric salt in the solution is too high, leading to its separation as a liquid phase. | Add more solvent to dilute the solution. | [7] |
| Crystallization Temperature is Too High | The melting point of the diastereomeric salt is below the temperature at which crystallization is being attempted. | Lower the crystallization temperature. | [7] |
| Inappropriate Solvent | The solvent may not be suitable for promoting crystallization of the specific diastereomeric salt. | Screen for alternative solvents or solvent mixtures. Sometimes a less polar solvent can favor crystallization over oiling out. | [7] |
Experimental Protocols
Protocol 1: Screening for Optimal Resolving Agent and Solvent
This protocol outlines a small-scale screening process to identify promising conditions for the chiral resolution of piperazine-2-carbonitrile.
Materials:
-
Racemic piperazine-2-carbonitrile
-
A selection of chiral resolving acids (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid, (S)-(+)-mandelic acid, (R)-(-)-mandelic acid)
-
A range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures)
-
Small vials or test tubes
Procedure:
-
In a series of vials, dissolve a small, fixed amount of racemic piperazine-2-carbonitrile in different solvents.
-
To each vial, add a molar equivalent of a different chiral resolving agent.
-
Gently heat the vials to ensure complete dissolution.
-
Allow the vials to cool slowly to room temperature and then in a refrigerator.
-
Observe the vials for the formation of crystalline precipitate. Note the solvent and resolving agent that result in the most significant precipitation.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Liberate the amine from the salt by treatment with a base (e.g., 1M NaOH) and extract with an organic solvent (e.g., dichloromethane).
-
Analyze the enantiomeric excess of the liberated piperazine-2-carbonitrile using a validated chiral HPLC method.
-
Select the resolving agent and solvent combination that provides the highest yield and enantiomeric excess for the desired enantiomer.[6]
Protocol 2: Preparative Scale Diastereomeric Salt Crystallization
This is a general protocol that should be optimized based on the results of the screening experiment.
Materials:
-
Racemic piperazine-2-carbonitrile
-
Optimal chiral resolving agent (determined from screening)
-
Optimal solvent (determined from screening)
-
Sodium hydroxide solution (e.g., 2M)
-
Organic extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Formation: In a suitable flask, dissolve the chosen chiral resolving agent (typically 0.5-1.0 molar equivalents relative to the desired enantiomer) in the optimal solvent, with gentle heating if necessary. To this solution, add the racemic piperazine-2-carbonitrile.
-
Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly and undisturbed to room temperature. The less soluble diastereomeric salt should begin to crystallize. For improved yield, the flask can be placed in a refrigerator or ice bath for several hours or overnight.[4]
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional but Recommended): To enhance the diastereomeric purity, recrystallize the isolated salt from the same or a different optimized solvent system.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the dried diastereomeric salt in water. With stirring, add a base (e.g., 2M NaOH solution) dropwise until the solution is strongly alkaline (pH > 12). This will break the salt and liberate the free amine.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated piperazine-2-carbonitrile with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched piperazine-2-carbonitrile.[6]
-
Analysis: Determine the yield and enantiomeric excess of the final product.
Visualizing the Workflow
General Workflow for Chiral Resolution by Diastereomeric Salt Crystallization
Caption: General workflow for chiral resolution by diastereomeric salt crystallization.
References
- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.
- BenchChem. (2025). Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine.
- Experts@Minnesota. (n.d.). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase.
- PubMed. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
- Organic Process Research & Development. (2010). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine.
- ResearchGate. (2025). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin | Request PDF.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
- Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- BenchChem. (2025). A Comparative Guide to Chiral Resolution of Amines: Case Studies Featuring (R)-2-Methylpiperazine and Tartaric Acid Salts.
- Google Patents. (n.d.). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives.
- Wikipedia. (n.d.). Chiral resolution.
- BenchChem. (2025). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.
- Journal of Separation Science. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- Journal of Chemical and Pharmaceutical Research. (2024). A Review on Analytical Methods for Piperazine Determination.
- MDPI. (2021). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- BenchChem. (2025). (R)-2-Methylpiperazine (L)-tartaric acid salt.
- ResearchGate. (2014). How can I improve my chiral column resolution?.
- PMC. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam.
- ResearchGate. (2025). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF.
- ResearchGate. (2025). Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid | Request PDF.
- ResearchGate. (2025). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement | Request PDF.
- Google Patents. (n.d.). US20080293965A1 - Process for the Dynamic Resolution of (Substituted) (R)- or (S)- Mandelic Acid.
- Borzuya University. (2017). Chapter 4 : asymmetric synthesis – analytical methods of determination of the enantiomeric excess.
- Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- BenchChem. (2025). Technical Support Center: Diastereomeric Salt Formation with (R)-2-Methylpiperazine.
- ResearchGate. (2025). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- NIH. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Exotherms in Large-Scale Piperazine Reactions
Welcome to the Technical Support Center for managing exothermic reactions in large-scale piperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely and effectively controlling the thermal behavior of these critical reactions. The following troubleshooting guides and FAQs address specific challenges you may encounter during your experiments, with a focus on the causality behind experimental choices to ensure both safety and success.
Section 1: Troubleshooting Guide for Acute Exotherm Events
This section addresses immediate problems that can arise during a large-scale piperazine reaction. The guidance provided is intended to help you quickly diagnose and mitigate these issues.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Symptoms:
-
A sudden and sharp increase in reactor temperature that exceeds the setpoint by more than 5-10°C.
-
The cooling system is operating at maximum capacity but is unable to control the temperature rise.
-
Noticeable increase in pressure within the reactor.
Root Cause Analysis:
A rapid, uncontrolled temperature spike, often termed a thermal runaway, occurs when the rate of heat generation from the reaction surpasses the rate of heat removal by the cooling system.[1][2] This is a critical safety issue, as the accelerating reaction rate due to the rising temperature can lead to a dangerous feedback loop.[2][3] Several factors can contribute to this scenario in piperazine chemistry:
-
Accumulation of Unreacted Reagents: If the initial reaction temperature is too low, the reaction may not initiate promptly.[4] Continued addition of a reactive reagent can lead to its accumulation. When the reaction finally initiates, the large amount of accumulated reagent reacts rapidly, causing a significant exotherm that overwhelms the cooling system.[4]
-
Inadequate Mixing: Poor agitation can create localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.[5] These hot spots can initiate a thermal runaway that propagates throughout the reactor.[5]
-
Incorrect Reagent Addition Rate: Adding a highly reactive reagent too quickly does not allow sufficient time for the heat generated to be dissipated by the cooling system.[6]
Immediate Corrective Actions:
-
Stop Reagent Addition Immediately: This is the most critical first step to prevent adding more fuel to the reaction.
-
Maximize Cooling: Ensure all cooling systems are operating at their maximum capacity. If available, initiate emergency cooling measures.
-
Increase Agitation: If safe to do so, increasing the stirring rate can help to break up hot spots and improve heat transfer to the cooling surfaces.[5]
-
Prepare for Quenching: Have a pre-determined and tested quenching agent ready to be introduced to the reactor if the temperature continues to rise uncontrollably. The choice of quenching agent should be carefully considered to avoid any hazardous side reactions.
Preventative Strategies:
-
Employ a Semi-Batch Process: For highly exothermic reactions, a semi-batch approach where one reactant is added gradually to the other is inherently safer than a batch process where all reactants are mixed at once.[7][8][9] This allows for better control over the reaction rate and heat generation.[7][10][11]
-
Reaction Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the maximum heat release rate, and the adiabatic temperature rise.[4][5] This data is crucial for designing an adequate cooling system.
-
Controlled Dosing: The rate of addition of the limiting reagent should be carefully controlled and tied to the real-time temperature of the reaction.[8] Automated systems can be programmed to stop the addition if the temperature deviates from the setpoint.
Issue 2: Slower-Than-Expected, Delayed Exotherm
Symptoms:
-
The reaction temperature does not increase as expected upon initial addition of the reagent.
-
A significant amount of reagent has been added with little to no observable reaction.
-
A sudden, sharp exotherm occurs later in the process, often unexpectedly.
Root Cause Analysis:
A delayed exotherm is a particularly insidious problem because it can create a false sense of security. The primary cause is often an induction period or a reaction that is kinetically limited at the initial temperature.
-
Induction Period: Some reactions have an initial period where the rate is very slow before it accelerates. This can be due to the need to generate a catalytic species in situ or overcome a small activation energy barrier.
-
Low Initial Temperature: Starting the reaction at too low a temperature can prevent it from initiating, leading to the accumulation of unreacted starting material.[4] When the temperature eventually rises enough to start the reaction, the large concentration of reactants can lead to a rapid and dangerous exotherm.[4]
Immediate Corrective Actions:
-
Stop Reagent Addition: Cease adding the reactive reagent immediately to prevent further accumulation.
-
Carefully Increase Temperature: Slowly and cautiously increase the temperature of the reaction mixture in small increments (e.g., 2-3°C) to try and initiate the reaction in a controlled manner.
-
Monitor Closely: Pay extremely close attention to the temperature and pressure readings. Be prepared for a sudden increase in temperature once the reaction initiates.
Preventative Strategies:
-
Determine the Minimum Safe Operating Temperature: Use small-scale experiments or calorimetry to identify the temperature at which the reaction initiates reliably and proceeds at a controllable rate.
-
"Priming" the Reaction: In some cases, it may be beneficial to add a small portion of the reactive reagent and wait for the exotherm to begin before starting the continuous addition. This confirms that the reaction has initiated before the bulk of the reagent is added.
-
Ensure Proper Mixing: Good agitation is crucial to ensure that the reactants are well-dispersated and that there are no localized areas of low temperature that could inhibit the reaction.[5]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the management of exotherms in large-scale piperazine reactions, offering a deeper dive into the principles of safe and efficient process scale-up.
Q1: What are the key thermodynamic and kinetic parameters I need to understand for my piperazine reaction?
A1: A thorough understanding of the reaction's thermodynamics and kinetics is fundamental to safe scale-up.[5] Key parameters include:
-
Heat of Reaction (ΔHrxn): This value quantifies the total amount of heat released or absorbed by the reaction. For piperazine reactions, particularly N-alkylations, this value is typically negative, indicating an exothermic process.[12][13] Knowing the heat of reaction is essential for calculating the required cooling capacity.[5]
-
Heat Capacity (Cp): The heat capacity of the reaction mixture determines how much the temperature will rise for a given amount of heat generated.
-
Rate of Reaction (r): This describes how quickly the reactants are converted into products and, consequently, how fast heat is generated. The reaction rate is influenced by temperature, concentration, and the presence of catalysts.
-
Activation Energy (Ea): This parameter describes the sensitivity of the reaction rate to changes in temperature.[5] Reactions with a high activation energy will show a more dramatic increase in rate for a given temperature increase.
| Parameter | Significance for Exotherm Management | Typical Method of Determination |
| Heat of Reaction (ΔHrxn) | Determines the total heat load on the cooling system. | Reaction Calorimetry (RC1), Differential Scanning Calorimetry (DSC) |
| Heat Capacity (Cp) | Influences the rate of temperature rise in the event of a cooling failure. | Calorimetry |
| Rate of Reaction (r) | Dictates the instantaneous heat generation rate. | Isothermal Calorimetry, Kinetic Modeling |
| Activation Energy (Ea) | Indicates the potential for a thermal runaway. | Arrhenius plots from kinetic data obtained at different temperatures. |
Q2: How do I choose between a batch, semi-batch, and continuous reactor for my large-scale piperazine synthesis?
A2: The choice of reactor is a critical decision that directly impacts safety and efficiency.
-
Batch Reactor: In a batch reactor, all reactants are added at the beginning of the process. For highly exothermic reactions, this is generally the most hazardous approach as all the potential energy is present from the start.[9]
-
Semi-Batch Reactor: A semi-batch reactor allows for the controlled addition of one or more reactants over time.[7][10] This is a much safer option for exothermic reactions as it allows you to control the rate of heat generation by manipulating the addition rate.[7][10][11]
-
Continuous Reactor (Flow Chemistry): In a continuous reactor, reactants are continuously fed into the reactor, and the product is continuously removed. Continuous reactors offer the highest level of safety for highly exothermic reactions due to their excellent heat transfer characteristics and small reaction volumes.[2][14]
For large-scale piperazine reactions with significant exotherms, a semi-batch or continuous reactor is strongly recommended over a batch reactor.[7][8][9]
Q3: What are the best practices for designing a robust cooling system for a large-scale exothermic reaction?
A3: A reliable cooling system is your primary defense against a thermal runaway. Key considerations include:
-
Adequate Heat Transfer Area: The reactor should have a sufficient surface area for heat exchange, which can be achieved through jackets, internal coils, or external heat exchangers.[5]
-
Efficient Heat Transfer Fluid: The choice of heat transfer fluid and its flow rate are critical for effective cooling.
-
Redundancy: For critical processes, consider having a backup cooling system in case of primary system failure.
-
Accurate Temperature Monitoring: Use multiple, calibrated temperature probes to get a true representation of the internal temperature and to detect any hot spots.[5]
Q4: How can I prevent di-alkylation and other side reactions that may have different exotherms?
A4: In piperazine chemistry, the potential for di-alkylation is a common challenge that can also impact the overall exotherm.[15][16]
-
Stoichiometric Control: Using a large excess of piperazine can statistically favor mono-alkylation.[16]
-
Use of Protecting Groups: Protecting one of the piperazine nitrogens with a group like Boc (tert-butoxycarbonyl) allows for selective mono-alkylation.[15][17] The protecting group can then be removed in a subsequent step.
-
In-situ Monohydrochloride Formation: Reacting piperazine with piperazine dihydrochloride can generate the monohydrochloride in situ, effectively protecting one of the amine groups.[15][17]
-
Temperature Control: Lower reaction temperatures can sometimes favor the desired mono-alkylated product.[15]
It is important to characterize the exotherms of both the desired reaction and potential side reactions, as the formation of byproducts can contribute to the overall heat generation.
Section 3: Experimental Protocols & Visualizations
Protocol 1: Basic Reaction Hazard Assessment using Differential Scanning Calorimetry (DSC)
Objective: To obtain a preliminary understanding of the thermal hazards associated with a reaction mixture.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the complete, unreacted reaction mixture into a high-pressure DSC pan.[18]
-
Instrument Setup: Place the sealed sample pan and a reference pan into the DSC instrument.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected reaction onset.
-
Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a temperature well above the expected reaction completion or decomposition temperature.
-
-
Data Analysis:
-
Identify the onset temperature of any exothermic events.
-
Integrate the peak of the exotherm to determine the heat of reaction (ΔH).
-
Diagrams
Caption: Workflow for managing exothermic reactions from planning to operation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. irjet.net [irjet.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. amarequip.com [amarequip.com]
- 6. labproinc.com [labproinc.com]
- 7. Semibatch reactor - Wikipedia [en.wikipedia.org]
- 8. icheme.org [icheme.org]
- 9. fauske.com [fauske.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. researchgate.net [researchgate.net]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. researchgate.net [researchgate.net]
- 14. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Selection for Difficult Piperazine-2-Carbonitrile Reactions
Welcome to the technical support center for piperazine-2-carbonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in this specific area of synthetic chemistry. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The synthesis of piperazine-2-carbonitriles, often via a modified Strecker reaction, is a cornerstone for building complex molecules in medicinal chemistry.[1][2] However, the unique bifunctional nature of the piperazine ring and the sensitivity of the aminonitrile product can lead to significant challenges, including low yields, competing side reactions, and purification difficulties. Solvent selection is arguably the most critical parameter to control for a successful outcome. This guide provides a structured approach to solvent selection and troubleshooting.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of piperazine-2-carbonitrile in a question-and-answer format.
Q1: My reaction yield is consistently low (<30%). What are the most common solvent-related causes?
Low yields are a frequent frustration. Before re-evaluating the core reagents, a critical look at the solvent system is warranted. Several factors could be at play:
-
Poor Solubility of Reactants: Piperazine and its salts can have limited solubility in common organic solvents.[3][4] If your piperazine starting material, aldehyde/ketone, or cyanide source (e.g., KCN, TMSCN) is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion.[5]
-
Solution: Screen for solvents that fully dissolve all reactants at the desired reaction temperature. For piperazine itself, polar protic solvents like water, methanol, or ethanol are excellent solubilizers.[6][7] However, these may not be compatible with all reaction types (see below). Consider polar aprotic solvents like DMF or DMSO for a broader solubility range.
-
-
Destabilization of Key Intermediates: In a Strecker-type reaction, the crucial step is the nucleophilic attack of cyanide on an iminium ion intermediate.[8][9] The solvent's ability to stabilize this charged intermediate without interfering is paramount.
-
Polar Protic Solvents (e.g., Methanol, Water): These can be a double-edged sword. They excel at stabilizing the iminium ion through hydrogen bonding, potentially accelerating its formation. However, they can also heavily solvate the cyanide nucleophile, reducing its reactivity. Furthermore, water can hydrolyze the nitrile product or compete with the amine in the initial condensation step.[10][11]
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents are often a better choice. They can still solvate cations (the iminium ion) but leave the cyanide anion relatively "bare" and highly nucleophilic, promoting the key C-C bond formation.[12]
-
-
Solvent-Induced Side Reactions: The solvent is not always an innocent bystander. Protic solvents can participate in unwanted reactions, and high temperatures in any solvent can promote degradation.[13]
Q2: I'm observing significant formation of the 1,4-disubstituted piperazine byproduct. How can solvent choice mitigate this?
This is the most common side reaction, arising from the nucleophilicity of both nitrogen atoms in the piperazine ring.[2][12] While using a large excess of piperazine is the primary strategy to favor mono-substitution statistically, the solvent plays a crucial role.
-
Favoring Mono-substitution: A common strategy involves using a protonated piperazine salt (e.g., monohydrochloride) as the starting material.[2][14] This effectively "protects" one nitrogen, leaving the other free to react. This approach necessitates a solvent system that can accommodate the salt and the subsequent reaction.
-
Using Piperazine as a Solvent: In some syntheses, particularly N-aryl piperazine preparations, using a large excess of molten piperazine itself as both reactant and solvent can effectively drive the reaction toward the mono-substituted product.[15] This is typically reserved for reactions with solid starting materials at elevated temperatures.
Q3: My reaction starts but stalls before consuming all the starting material. Could the solvent be the problem?
Reaction stalling is often a sign of catalyst deactivation or product inhibition, both of which are heavily influenced by the solvent.
-
Product Precipitation: The desired piperazine-2-carbonitrile product may be insoluble in the reaction solvent. As it forms, it crashes out of the solution, coating the surface of any solid reagents (like KCN) or catalysts and effectively stopping the reaction.
-
Solution: Check the solubility of your target compound (or a close analog) in the reaction solvent. If it is low, consider a co-solvent system or switch to a solvent with higher solvating power for the product, such as DMF or DMSO.
-
-
Catalyst Deactivation: If using a Lewis acid catalyst with TMSCN, polar solvents with strong Lewis basicity (like DMF or DMSO) can coordinate strongly to the catalyst, preventing it from activating the cyanide source.[16] In such cases, less coordinating solvents like dichloromethane (DCM) or THF might be more effective.[16]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection in a Strecker synthesis of a novel piperazine-2-carbonitrile?
A systematic approach is key. Do not default to a single "go-to" solvent.
-
Assess Reactant Solubility: First, perform simple solubility tests with your specific piperazine starting material, aldehyde/ketone, and cyanide source in a small panel of solvents.
-
Consult the Solvent Properties Table: Use the table below to choose a few candidate solvents from different classes (polar aprotic, polar protic, non-polar).
-
Run Small-Scale Parallel Reactions: Set up several small-scale reactions in parallel, each in a different candidate solvent. Monitor them by TLC or LC-MS to quickly identify which systems show product formation.
Table 1: Properties of Common Solvents for Piperazine-2-Carbonitrile Synthesis
| Solvent | Dielectric Constant (ε) at 20°C | Type | Boiling Point (°C) | Key Considerations |
| Water (H₂O) | 80.1 | Polar Protic | 100 | Excellent piperazine solubility; risk of hydrolysis; can reduce nucleophilicity.[3][4][6] |
| Methanol (MeOH) | 33.0 | Polar Protic | 65 | Good solvent for piperazine salts; can act as a competing nucleophile.[7] |
| Ethanol (EtOH) | 24.5 | Polar Protic | 78 | Often a good balance of solubility and reactivity; used in some multi-component reactions.[17][18] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 82 | Excellent choice for SNAr and alkylations; good general-purpose solvent.[12] |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | High boiling point; excellent solvating power but can be difficult to remove.[12][16] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | 189 | Very high boiling point; superior solvating power; can complicate workup.[12] |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 66 | Good for reactions with organometallics or Lewis acids; lower polarity.[16] |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic | 40 | Useful for reactions at or below room temperature; good for Lewis acid catalysis.[16] |
Q2: How do polar protic vs. polar aprotic solvents mechanistically affect the reaction?
The choice between these two solvent classes directly impacts the energy landscape of the reaction pathway.
-
Polar Protic Solvents (e.g., MeOH): These solvents have O-H or N-H bonds. They create a "solvent cage" around anions (like CN⁻) through hydrogen bonding, which stabilizes the anion but also sterically hinders it from acting as a nucleophile. They are, however, very effective at stabilizing charged intermediates and transition states, which can be beneficial for SN1-type processes or iminium ion formation.[19]
-
Polar Aprotic Solvents (e.g., MeCN, DMF): These solvents lack O-H or N-H bonds. They possess a strong dipole moment to dissolve polar compounds but are poor at solvating anions. This leaves the anion (e.g., CN⁻) "naked" and highly reactive, making them ideal for SN2-type reactions, which is a key step in the Strecker synthesis.[19]
Caption: Solvent effects on the cyanide addition step.
Q3: My starting piperazine is a dihydrochloride salt. How does this impact my solvent and reagent choices?
Using a piperazine salt is an excellent strategy for storage and handling. However, for the reaction, you must liberate the free amine. This requires the addition of a base.
-
Base Selection: You will need at least two equivalents of a base to neutralize both HCl molecules. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃).
-
Solvent Interplay: The choice of base and solvent are linked.
-
If using an organic base like TEA, solvents like DCM, MeCN, or THF are suitable. The resulting triethylammonium chloride salt may precipitate or remain in solution.
-
If using an inorganic base like K₂CO₃, a more polar solvent like DMF, ethanol, or acetonitrile is required to facilitate the reaction at the solid-liquid interface.[20]
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for a Strecker-type Reaction
This protocol outlines a method for rapidly identifying a promising solvent system for your specific piperazine-2-carbonitrile synthesis.
Objective: To identify a lead solvent for reaction optimization.
Materials:
-
Piperazine starting material (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Cyanide Source (e.g., KCN, 1.2 eq or TMSCN, 1.2 eq)
-
Candidate Solvents (e.g., MeCN, DMF, THF, EtOH)
-
Small reaction vials with stir bars
-
TLC plates and appropriate mobile phase
Procedure:
-
Preparation: In 4 separate vials, place the piperazine starting material (e.g., 50 mg).
-
Solvent Addition: To each vial, add 1 mL of a different candidate solvent (Vial 1: MeCN, Vial 2: DMF, etc.). Stir for 5 minutes to assess solubility.
-
Reagent Addition: Add the aldehyde/ketone to each vial, followed by the cyanide source.
-
Reaction: Seal the vials and stir at the desired temperature (e.g., room temperature or 50 °C).
-
Monitoring: After 1, 4, and 24 hours, take a small aliquot from each reaction mixture, quench appropriately, and spot on a TLC plate.
-
Analysis: Develop the TLC plate to visualize starting materials and the formation of a new, more polar spot corresponding to the aminonitrile product. The solvent system that shows the fastest and cleanest conversion is your lead candidate for optimization.
Caption: Workflow for systematic solvent screening.
References
- Solubility of Things. Piperazine.
- Wikipedia. Piperazine.
- PubChem. Piperazine.
- BenchChem.
- ACS Omega.
- BenchChem. "1-(3-Nitropyridin-2-yl)piperazine" common mistakes in synthesis to avoid.
- ResearchGate. Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- ResearchGate. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- BenchChem. Side-product analysis and mitigation in 3-Amino-6-phenylpyrazine-2-carbonitrile reactions.
- MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- Wikipedia. Strecker amino acid synthesis.
- Organic Chemistry Portal. Convergent and Fast Route to Piperazines via IMCR.
- NIH National Library of Medicine. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean.
- BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.
- MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Master Organic Chemistry. The Strecker Synthesis of Amino Acids.
- Master Organic Chemistry. Strecker Synthesis.
- Organic & Biomolecular Chemistry. Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile.
- Khan Academy. Sn1 vs Sn2: Solvent effects.
Sources
- 1. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. Piperazine [medbox.iiab.me]
- 5. Troubleshooting [chem.rochester.edu]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Khan Academy [khanacademy.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions with (S)-Piperazine-2-carbonitrile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning catalyst poisoning in reactions involving (S)-Piperazine-2-carbonitrile. Our goal is to provide you with the causal explanations and actionable protocols needed to ensure the success and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst poisoning in the context of reactions with this compound, a molecule whose structure presents unique challenges.
Q1: What are the typical signs of catalyst poisoning in my reaction?
A1: The primary indicators of catalyst poisoning are often observable through reaction monitoring and include a few key symptoms.[1] A sudden or gradual decrease in the reaction rate is the most common sign. The reaction may stall entirely before the starting material is fully consumed, even with extended reaction times or heating. You might also observe a change in selectivity, leading to the formation of unexpected byproducts. In catalytic hydrogenations, this could manifest as incomplete reduction of the nitrile or side reactions.[2] Finally, a need for harsher reaction conditions, such as increased temperature or hydrogen pressure, to achieve a previously attainable conversion rate can also signal an issue with catalyst activity.[1]
Q2: Which catalysts are commonly used for reactions with this compound and which are most susceptible to poisoning?
A2: The primary transformation for this compound is the reduction of the nitrile group to a primary amine, typically via catalytic hydrogenation.[3][4]
-
Common Catalysts: Group 10 metals are highly effective and frequently used. These include Palladium (e.g., Pd/C), Platinum (e.g., PtO₂, Pt/C), and Raney Nickel.[3][4] Rhodium catalysts are also employed, though sometimes for different transformations involving the amine functionalities.[5][6]
-
Susceptibility: Precious metal catalysts, particularly Palladium and Platinum, are highly susceptible to poisoning.[1][7] Their high activity relies on pristine active sites that can be easily blocked. While robust, Raney Nickel is also vulnerable to deactivation by similar compounds.
Q3: Can the this compound substrate or the resulting product itself act as a catalyst poison?
A3: Yes, this is a critical and often overlooked aspect. The piperazine ring contains two secondary amine functional groups. Amines, especially nitrogen-containing heterocycles, can act as catalyst poisons by strongly adsorbing to the metal's active sites through their lone pair of electrons.[7][8] This is a form of product inhibition (or substrate/product poisoning). For catalysts like Palladium, Platinum, and Rhodium, this binding can be strong enough to significantly slow down or halt the reaction.[1] The desired product, (S)-piperazin-2-ylmethanamine, contains a primary amine and two secondary amines, further increasing the potential for product inhibition as its concentration increases.
Q4: What are the most common external (non-substrate) catalyst poisons I should be aware of?
A4: External poisons typically originate from the reagents, solvents, or glassware. For precious metal catalysts, the most notorious poisons include:
-
Sulfur Compounds: Thiols, thioethers, thiophenes, and even sulfates are potent poisons for Palladium and other platinum-group metals.[8][9] Sulfur can form strong, often irreversible, bonds with the metal surface, rendering the active sites permanently inactive.[10]
-
Heavy Metals: Traces of lead, mercury, or arsenic can alloy with the catalyst or irreversibly block active sites.[9]
-
Halides: Chloride, bromide, and iodide ions can adsorb onto the catalyst surface and alter its activity and selectivity.[7]
-
Carbon Monoxide (CO): If using hydrogen from a source contaminated with CO, the CO can strongly and preferentially adsorb to the catalyst surface, blocking sites needed for hydrogen activation.[10]
Section 2: Troubleshooting Guide for Stalled Reactions
This section provides a systematic approach to diagnosing and resolving a stalled or sluggish reaction involving the catalytic reduction of this compound.
Problem: My hydrogenation of this compound has stalled at partial conversion.
This is a common scenario. The following workflow will help you diagnose the root cause.
Troubleshooting Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of secondary amines catalyzed by dirhodium caprolactamate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of (S)-Piperazine-2-carbonitrile
Introduction
(S)-Piperazine-2-carbonitrile is a chiral building block of significant interest in the pharmaceutical industry. As with many chiral molecules, its enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (e.e.) is a critical aspect of quality control in the synthesis and development of drug candidates incorporating this moiety. This guide provides a comparative overview of established analytical techniques for determining the enantiomeric excess of this compound, offering in-depth protocols and field-proven insights for researchers, scientists, and drug development professionals. We will explore two primary chromatographic methods: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Gas Chromatography (GC) with a chiral column. Additionally, we will discuss the application of Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent as a complementary technique.
The choice of analytical method is often dictated by factors such as the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput analysis. This guide aims to equip the reader with the foundational knowledge to make an informed decision based on the specific requirements of their research.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.
The Causality Behind Experimental Choices
The selection of the chiral stationary phase is the most critical factor for a successful separation.[1] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for a wide range of chiral compounds, including piperazine derivatives.[1] For this compound, an immobilized polysaccharide-based CSP, such as cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel, is a recommended starting point due to its proven effectiveness with structurally similar compounds.[1]
The mobile phase composition is another key parameter. A mixture of an organic solvent (e.g., acetonitrile, methanol) and an amine modifier (e.g., diethylamine, DEA) is often employed. The organic solvent controls the elution strength, while the amine modifier helps to improve peak shape and reduce tailing by minimizing interactions between the basic analyte and residual silanol groups on the stationary phase.[2]
A significant challenge in the direct HPLC analysis of piperazine-2-carbonitrile is its lack of a strong chromophore, which can lead to low UV sensitivity.[1] To overcome this, pre-column derivatization with a UV-active agent can be employed to enhance detection at common UV wavelengths.[1][2] Alternatively, a lower UV wavelength (e.g., 205 nm) can be used for detection of the underivatized compound, though this may result in a less stable baseline.[1]
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the enantiomers of Piperazine-2-carbonitrile to determine the enantiomeric excess.
Materials:
-
Racemic Piperazine-2-carbonitrile standard
-
This compound sample
-
HPLC-grade acetonitrile, methanol, and diethylamine (DEA)[2]
-
Chiral Stationary Phase: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm[2]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v).[2] Degas the mobile phase using sonication or vacuum filtration before use.[1]
-
Standard and Sample Preparation:
-
Prepare a stock solution of racemic Piperazine-2-carbonitrile in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.[1]
-
Prepare the this compound sample to be analyzed at a similar concentration in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the this compound sample.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
-
Data Presentation
| Parameter | Value |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:DEA (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detection | 205 nm |
| Expected Retention Times | |
| (R)-Piperazine-2-carbonitrile | tR1 |
| This compound | tR2 |
| Resolution (Rs) | > 1.5 |
Note: Retention times (tR1 and tR2) are column and system dependent and should be determined experimentally.
Experimental Workflow
Caption: Workflow for Chiral HPLC Analysis of Piperazine-2-carbonitrile.
Gas Chromatography (GC) with a Chiral Stationary Phase
Chiral Gas Chromatography is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds.[3] For amines like piperazine-2-carbonitrile, derivatization is often necessary to increase volatility and improve chromatographic performance.[4][5]
The Causality Behind Experimental Choices
The choice of a chiral stationary phase is paramount in GC as well. Cyclodextrin-based CSPs are widely used and have shown excellent enantioselectivity for a variety of chiral compounds, including amines.[3][6] The derivatization of the amine group is a critical step. Trifluoroacetyl (TFA) derivatives are commonly prepared as they are volatile and can be readily separated on many chiral GC columns.[4][6] The derivatization reaction with trifluoroacetic anhydride is typically fast and proceeds to completion.
The temperature program of the GC oven is a key parameter for optimizing the separation. A temperature gradient is often employed to ensure good separation of the enantiomers while minimizing analysis time. The choice of carrier gas (e.g., hydrogen or helium) and its flow rate also influences the efficiency of the separation.
Experimental Protocol: Chiral GC
Objective: To separate and quantify the enantiomers of Piperazine-2-carbonitrile via GC after derivatization.
Materials:
-
Racemic Piperazine-2-carbonitrile standard
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Chiral GC Column: e.g., a cyclodextrin-based column such as 30% MTBCD in OV-1701[6]
-
GC system with a Flame Ionization Detector (FID)
Procedure:
-
Derivatization:
-
In a vial, dissolve approximately 1 mg of the racemic standard or the (S)-sample in 0.5 mL of anhydrous DCM.
-
Add 100 µL of TFAA.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Re-dissolve the residue in a suitable volume of DCM for GC analysis.
-
-
Chromatographic Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Hydrogen or Helium at a constant flow or pressure.
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min, and hold for 5 min. (This is a starting point and should be optimized).
-
Injection Volume: 1 µL (split or splitless injection may be used)
-
-
Analysis:
-
Inject the derivatized racemic standard to determine the retention times of the two enantiomers.
-
Inject the derivatized this compound sample.
-
Calculate the enantiomeric excess (e.e.) using the peak areas from the chromatogram as described in the HPLC section.
-
Data Presentation
| Parameter | Value |
| Column | Cyclodextrin-based chiral capillary column |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |
| Carrier Gas | Hydrogen/Helium |
| Detector | FID |
| Expected Retention Times | |
| (R)-Piperazine-2-carbonitrile-TFA | tR1 |
| This compound-TFA | tR2 |
| Resolution (Rs) | > 1.5 |
Note: Retention times are dependent on the specific column and GC conditions and must be determined experimentally.
Experimental Workflow
Caption: Workflow for Chiral GC Analysis of Piperazine-2-carbonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct advantage over chromatographic methods as it can provide a direct measure of the enantiomeric ratio without the need for separation.[7][8] This is achieved by using a chiral solvating agent (CSA) to form diastereomeric complexes with the enantiomers of the analyte.[7] These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum for each enantiomer.[7]
The Causality Behind Experimental Choices
The key to a successful NMR determination of enantiomeric excess is the selection of an appropriate chiral solvating agent. The CSA should interact with the analyte to form transient diastereomeric complexes with sufficiently different chemical shifts for at least one pair of corresponding protons or other NMR-active nuclei. For amines, chiral acids or other agents capable of hydrogen bonding or other non-covalent interactions are often effective.
The choice of solvent is also important, as it can influence the strength of the interaction between the analyte and the CSA. A non-polar, aprotic solvent is generally preferred to maximize the association between the CSA and the analyte. The concentration of both the analyte and the CSA should be optimized to achieve the best resolution of the diastereomeric signals.
Experimental Protocol: NMR with CSA
Objective: To determine the enantiomeric excess of this compound by ¹H NMR spectroscopy using a chiral solvating agent.
Materials:
-
Racemic Piperazine-2-carbonitrile standard
-
This compound sample
-
Chiral Solvating Agent (e.g., (R)-(-)-Mandelic acid or a more specialized agent)
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the racemic standard (e.g., 5-10 mg) in approximately 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum of the racemic mixture.
-
To the same NMR tube, add a molar equivalent of the chiral solvating agent.
-
Acquire another ¹H NMR spectrum and observe the splitting of one or more signals into two sets of peaks corresponding to the two diastereomeric complexes.
-
Prepare a separate NMR tube with the this compound sample and the CSA in the same manner.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Ensure proper phasing and baseline correction of the spectra.
-
-
Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [(Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer)] x 100
-
-
Data Presentation
| Parameter | Value |
| Spectrometer Frequency | e.g., 400 MHz |
| Solvent | CDCl₃ |
| Chiral Solvating Agent | e.g., (R)-(-)-Mandelic acid |
| Expected Observations | |
| Signal Splitting | A specific proton signal of Piperazine-2-carbonitrile splits into two distinct signals. |
| Chemical Shift Difference (Δδ) | Should be sufficient for accurate integration. |
Experimental Workflow
Caption: Workflow for NMR-based Enantiomeric Excess Determination.
Comparison of Methods
| Feature | Chiral HPLC | Chiral GC | NMR with CSA |
| Principle | Differential interaction with a chiral stationary phase. | Separation of volatile derivatives on a chiral stationary phase. | Formation of diastereomeric complexes with different NMR signals.[7] |
| Sample Prep | Simple dissolution and filtration. Derivatization may be needed for detection.[1] | Derivatization to a volatile compound is usually required.[4][5] | Simple dissolution and addition of CSA. |
| Sensitivity | High (can be enhanced by derivatization). | Very high (FID is highly sensitive). | Lower, requires more sample. |
| Analysis Time | Moderate (typically 10-30 minutes per sample). | Fast (typically 5-20 minutes per sample). | Fast per sample, but requires optimization of conditions. |
| Instrumentation | Widely available (HPLC with UV detector). | Requires a GC with a specialized chiral column. | Requires access to an NMR spectrometer. |
| Pros | Robust, reproducible, widely applicable. | High resolution, high sensitivity. | Non-destructive, provides structural information, no separation needed. |
| Cons | Can be expensive (chiral columns), may require method development. | Limited to volatile and thermally stable compounds, derivatization adds a step. | Lower sensitivity, potential for signal overlap, cost of CSA and spectrometer access. |
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using several analytical techniques. Chiral HPLC and Chiral GC are powerful chromatographic methods that provide excellent separation and quantification of enantiomers. Chiral HPLC is often the method of choice due to its versatility and the wide availability of instrumentation. Chiral GC, while requiring derivatization, offers high sensitivity and resolution. NMR spectroscopy with a chiral solvating agent provides a valuable orthogonal method that is non-destructive and can offer a rapid determination of enantiomeric excess without the need for chromatographic separation.
The selection of the most appropriate method will depend on the specific needs of the laboratory, including the required level of sensitivity, sample throughput, and available resources. For routine quality control, a validated chiral HPLC or GC method is often preferred. For rapid screening or for samples where chromatographic separation is challenging, NMR with a CSA can be an excellent alternative. It is always recommended to validate the chosen method according to the relevant regulatory guidelines to ensure the accuracy and reliability of the results.
References
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers - Benchchem.
- Sänger–van de Griend, C.E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Acta Universitatis Upsaliensis. Comprehensive Summaries of Uppsala Dissertations from the Faculty of Pharmacy 214.
- Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry - ACS Publications.
- Enantiomer Separations by Capillary Electrophoresis. PubMed.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. PubMed.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
- Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. MDPI.
- Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham.
- Capillary Electrophoresis for Pharmaceutical Analysis. Springer Nature Experiments.
- Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry - ACS Publications.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH.
- A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[9]arene Derivative.
- New GC investigation of chiral amine separation. Wiley Analytical Science. (2018).
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. (2005).
- Chiral separations using gas chromatography. Request PDF - ResearchGate.
- Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of an Enantioselective Analytical Method for (S)-Piperazine-2-carbonitrile
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of a chiral active pharmaceutical ingredient (API) is a non-negotiable cornerstone of ensuring its safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers demand robust, reliable, and rigorously validated analytical methods. (S)-Piperazine-2-carbonitrile, a key chiral building block in medicinal chemistry, is no exception. Its stereochemical integrity must be unequivocally confirmed.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for the enantioselective quantification of this compound. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).
The Core Challenge: Resolving Mirror Images
Enantiomers, being chemically identical in an achiral environment, present a unique analytical challenge. They possess the same physical properties, except for their interaction with plane-polarized light and other chiral entities. Therefore, achieving separation requires the introduction of a chiral selector into the analytical system. The most prevalent and powerful techniques for this purpose are chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[1] These methods rely on the differential interaction of the enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times and, thus, separation.[2]
Comparative Overview: Chiral HPLC vs. Chiral SFC
The choice between Chiral HPLC and Chiral SFC is often dictated by factors such as desired throughput, solvent consumption, and the physicochemical properties of the analyte. While both are powerful techniques, they offer distinct advantages.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid chiral stationary phase. | Separation using a supercritical fluid (typically CO2) as the primary mobile phase, often with a polar co-solvent.[3] |
| Speed | Generally slower run times due to higher viscosity of liquid mobile phases. | Faster separations and quicker column equilibration due to the low viscosity and high diffusivity of supercritical fluids.[4][5] |
| Resolution | Excellent resolution achievable with a wide variety of available CSPs and mobile phases. | Often provides superior or equivalent resolution in shorter analysis times compared to HPLC for many compounds.[4] |
| Solvent Usage | Higher consumption of organic solvents, leading to higher costs and environmental impact. | Significantly "greener" technology due to the use of captured CO2, reducing organic solvent consumption by over 80%.[6] |
| Operational Cost | Higher due to solvent purchase and disposal costs. | Lower operational costs due to reduced solvent usage. |
| Sample Solubility | Limited by the solubility in the mobile phase. | Enhanced solubility for some compounds in supercritical CO2. |
| Applicability | Broadly applicable to a wide range of chiral compounds. | Particularly advantageous for preparative scale separations and for analytes with poor solubility in typical HPLC solvents.[3] |
For the purpose of this guide, we will focus on the development and validation of a Chiral HPLC method , as it represents a widely accessible and well-established technique in most pharmaceutical laboratories. However, the principles of validation discussed are universally applicable to other techniques like SFC.
Establishing the Analytical Method: A Hypothetical Chiral HPLC Protocol
Given the absence of a standardized public method for this compound, we propose a scientifically sound starting point based on common practices for similar polar, chiral molecules containing amine functionalities.[7][8] Polysaccharide-based CSPs are exceptionally versatile and often the first choice for screening chiral separations.[8]
Proposed HPLC Method:
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 215 nm (Piperazine lacks a strong chromophore, requiring detection at lower wavelengths).[9]
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase
Rationale: The normal-phase conditions with a polar modifier (ethanol) and a basic additive (diethylamine) are chosen to ensure good peak shape for the basic piperazine moiety and to promote the necessary chiral recognition interactions (hydrogen bonding, dipole-dipole) with the carbamate groups on the polysaccharide-based CSP.
The Validation Workflow: A Self-Validating System
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][10] We will follow the ICH Q2(R2) guideline, which outlines the necessary validation parameters.[10]
Caption: A workflow for analytical method validation.
Part 1: Specificity and Forced Degradation Studies
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its unwanted enantiomer, impurities, or degradation products.[11] For a chiral method, the primary demonstration of specificity is achieving baseline resolution between the (S)- and (R)-enantiomers. However, to create a true stability-indicating method, we must go further and perform forced degradation studies.
Forced degradation (or stress testing) intentionally degrades the API under more severe conditions than accelerated stability testing.[12] The goal is to generate potential degradation products and ensure the analytical method can separate the intact API from all of them, proving the method is "stability-indicating".[13][14] According to ICH Q1A guidelines, stress conditions should target 5-20% degradation.[13][15]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with diluent.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1N NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of ~100 µg/mL with diluent.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL with diluent.
-
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Prepare a solution at ~100 µg/mL in diluent.
-
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B). Prepare a solution at ~100 µg/mL in diluent.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method. A photodiode array (PDA) detector is crucial here to perform peak purity analysis on the main (S)-enantiomer peak in each chromatogram.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. tandfonline.com [tandfonline.com]
- 4. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. rjptonline.org [rjptonline.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. biopharminternational.com [biopharminternational.com]
- 15. database.ich.org [database.ich.org]
A Comparative Analysis of (S)- and (R)-Piperazine-2-carbonitrile in Biological Assays: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the piperazine scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including structural rigidity and the presence of two key nitrogen atoms for hydrogen bonding, often lead to favorable pharmacokinetic profiles, such as enhanced water solubility and oral bioavailability.[2][3] This guide delves into a critical aspect of drug design involving this scaffold: stereochemistry. Specifically, we will conduct a comparative study of the (S)- and (R)-enantiomers of piperazine-2-carbonitrile, a key building block in the synthesis of various therapeutic agents, most notably Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[4]
The Significance of Chirality in Piperazine-2-carbonitrile
The spatial orientation of the nitrile group at the C2 position of the piperazine ring is the defining difference between the (S)- and (R)-enantiomers. This seemingly subtle variation can have profound implications for biological activity. The nitrile moiety is a key pharmacophoric element in many DPP-IV inhibitors, forming a covalent, yet reversible, interaction with a serine residue in the enzyme's active site.[5] The precise positioning of this group, dictated by the stereochemistry of the chiral carbon, determines the efficiency of this interaction and, consequently, the inhibitory potency of the molecule.
Synthesis of Enantiomerically Pure (S)- and (R)-Piperazine-2-carbonitrile
The preparation of enantiomerically pure starting materials is a cornerstone of modern medicinal chemistry.[1] Several synthetic strategies have been developed to access chiral piperazine derivatives. A common approach involves the use of chiral starting materials, such as amino acids, to construct the piperazine ring with the desired stereochemistry. For instance, a multi-step synthesis starting from a protected chiral amino acid can yield the desired enantiomerically pure piperazine-2-carbonitrile.[6]
Another powerful technique is asymmetric lithiation of a suitably protected piperazine, followed by trapping with an electrophile. This method allows for the direct functionalization of the piperazine ring in a stereospecific manner.[7] The choice of chiral auxiliary and reaction conditions is critical to achieving high enantiomeric excess.
Comparative Biological Activity: Insights from Related Structures
As previously mentioned, direct comparative data for the (S)- and (R)-enantiomers of piperazine-2-carbonitrile is scarce. However, we can draw valuable inferences from studies on structurally similar compounds, particularly cyanopyrrolidine-based DPP-IV inhibitors. The cyanopyrrolidine scaffold is closely related to piperazine-2-carbonitrile, with a five-membered ring instead of a six-membered one.
A seminal study on the DPP-IV inhibitor NVP-DPP728, which features a (S)-cyanopyrrolidine moiety, revealed that the (S)-enantiomer is approximately 500-fold more potent than its (R)-counterpart.[5] This dramatic difference in activity underscores the critical importance of the stereochemistry at the carbon bearing the nitrile group. The (S)-configuration optimally positions the nitrile for interaction with the catalytic serine of DPP-IV.
Based on this precedent, it is highly probable that a similar stereochemical preference exists for piperazine-2-carbonitrile derivatives. The (S)-enantiomer is expected to be the more potent DPP-IV inhibitor.
Table 1: Inferred Comparative DPP-IV Inhibitory Activity
| Enantiomer | Expected IC50 (nM) | Rationale |
| (S)-Piperazine-2-carbonitrile Derivative | Low nM | The (S)-configuration is known to be optimal for the interaction of the nitrile group with the active site of DPP-IV, as demonstrated by structurally related cyanopyrrolidine inhibitors.[5][8] |
| (R)-Piperazine-2-carbonitrile Derivative | High nM to µM | The (R)-configuration would likely result in a suboptimal orientation of the nitrile group within the enzyme's active site, leading to significantly reduced inhibitory potency.[5] |
Experimental Protocols
In Vitro DPP-IV Inhibitor Screening Assay
This protocol outlines a standard fluorescence-based assay for determining the in vitro inhibitory activity of compounds against human recombinant DPP-IV.[9][10]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[10]
-
Test compounds ((S)- and (R)-piperazine-2-carbonitrile derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[9][10]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Enzyme Preparation: Dilute the human recombinant DPP-IV enzyme to the desired concentration in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add 30 µL of assay buffer.
-
Add 10 µL of the diluted test compound or positive control.
-
Add 10 µL of the diluted DPP-IV enzyme solution.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 37°C for 30-60 minutes using a microplate reader with excitation and emission wavelengths of 350-360 nm and 450-465 nm, respectively.[9][10]
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro DPP-IV inhibition assay.
Pharmacokinetic Considerations: The Impact of Stereochemistry
The absorption, distribution, metabolism, and excretion (ADME) of a drug are critically influenced by its chemical structure, and stereochemistry can play a pivotal role.[11] While specific pharmacokinetic data for the enantiomers of piperazine-2-carbonitrile are not available, general principles suggest that differences are likely to exist.
-
Absorption and Distribution: While passive diffusion across membranes is often not stereoselective, interactions with chiral transporters can lead to differential absorption and distribution of enantiomers.
-
Metabolism: The metabolism of piperazine derivatives primarily occurs in the liver, often involving cytochrome P450 (CYP) enzymes.[11][12] These enzymes are chiral and can exhibit stereoselective metabolism, leading to different metabolic profiles and clearance rates for each enantiomer. This can result in one enantiomer having a longer half-life and greater exposure than the other.
-
Excretion: Renal excretion can also be stereoselective due to the involvement of chiral transporters in active secretion.
Visualizing the ADME Pathway
Caption: Generalized ADME pathway for chiral piperazine derivatives.
Conclusion
The stereochemistry of piperazine-2-carbonitrile is a critical determinant of its biological activity, particularly in the context of DPP-IV inhibition. Based on evidence from structurally related compounds, the (S)-enantiomer is predicted to be significantly more potent than the (R)-enantiomer. This highlights the necessity of developing stereospecific synthetic routes and conducting enantiomer-specific biological and pharmacokinetic evaluations in the drug discovery process. A thorough understanding of the structure-activity and structure-pharmacokinetic relationships of these enantiomers will be instrumental in the design of next-generation therapeutics with improved efficacy and safety profiles.
References
- A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. National Institutes of Health.
- LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. The Royal Society of Chemistry.
- IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. ResearchGate.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- 3-[2-((2S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide analogues as selective DPP-IV inhibitors for the treatment of type-II diabetes. PubMed.
- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI.
- Synthesis method of chiral piperazinone derivative. Google Patents.
- Supporting Information for Stereospecific Synthesis of Highly Substituted Piperazines via a One-Pot Three Component Ring-Openin. The Royal Society of Chemistry.
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. National Institutes of Health.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate.
- NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. PubMed.
- 3-[2-((2S)-2-Cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramid e analogues as selective DPP-IV inhibitors for the treatment of type-II diabetes. ResearchGate.
- Table S4. The inhibitive activities profiles of nine approved drugs for dipeptidyl peptidase-IV (DPP-IV) enzyme inhibition assay. Figshare.
- Bioactive peptides with DPP-4 inhibition and their corresponding IC 50... ResearchGate.
- Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. National Institutes of Health.
- 11 Years of cyanopyrrolidines as DPP-IV inhibitors. PubMed.
- Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Collection - Synthesis of Enantiomerically Pure 5‑Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry - ACS. Figshare.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3-[2-((2S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide analogues as selective DPP-IV inhibitors for the treatment of type-II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. content.abcam.com [content.abcam.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Strategies for (S)-Piperazine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
(S)-Piperazine-2-carbonitrile is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds. Its stereospecific synthesis is a critical aspect of drug development, directly impacting the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the strategic choices, potential challenges, and practical considerations for each approach.
Introduction: The Significance of Chiral Piperazines
The piperazine motif is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents. The introduction of a chiral center, particularly at the C-2 position, significantly expands the accessible chemical space and allows for more precise interactions with biological targets. The nitrile group at this position serves as a versatile handle for further chemical transformations, making this compound a highly sought-after intermediate. The development of efficient, scalable, and enantioselective syntheses is therefore of paramount importance.
This guide will explore three distinct and plausible synthetic strategies for obtaining this compound:
-
Route A: Asymmetric Strecker-type Synthesis
-
Route B: Chiral Pool Synthesis from L-Asparagine
-
Route C: Post-cyclization Asymmetric Lithiation and Cyanation
Each route will be evaluated based on its synthetic efficiency, stereocontrol, scalability, and safety considerations, supported by experimental data from relevant literature.
Route A: Asymmetric Strecker-type Synthesis
The Strecker synthesis is a classic and powerful method for the preparation of α-amino nitriles. An asymmetric variant of this reaction offers a convergent and potentially highly efficient route to this compound. This approach involves the three-component reaction of a protected aminoacetaldehyde, a diamine, and a cyanide source, with stereocontrol induced by a chiral catalyst or auxiliary.
Synthetic Strategy
This route constructs the chiral center and the piperazine ring in a highly convergent manner. The key step is the enantioselective addition of a cyanide equivalent to an in situ-formed cyclic imine.
A Comparative Guide to the Bioactivity of (S)-Piperazine-2-carbonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitors
To our fellow researchers, scientists, and pioneers in drug development, this guide provides a deep dive into the bioactivity of piperazine-based compounds targeting Dipeptidyl Peptidase-4 (DPP-4). While direct, comprehensive comparative studies on the (S)-Piperazine-2-carbonitrile scaffold are nascent in publicly available literature, the foundational principles of its bioactivity can be expertly extrapolated from its close structural and functional relatives, most notably the well-documented cyanopyrrolidine and other N-substituted piperazine series.
The piperazine ring is a privileged scaffold in medicinal chemistry, prized for its synthetic tractability and its ability to confer favorable pharmacokinetic properties.[1][2] The inclusion of a nitrile group, particularly in the (S)-configuration adjacent to a secondary amine, establishes it as a potent "warhead" for inhibiting serine proteases like DPP-4, making this class of compounds a fertile ground for the development of novel therapeutics for type 2 diabetes.[3][4] This guide will synthesize data from closely related analogs to build a robust understanding of the structure-activity relationships (SAR) that govern the efficacy of these inhibitors.
The Therapeutic Rationale: DPP-4 Inhibition in Glucose Homeostasis
Dipeptidyl Peptidase-4 (DPP-4) is a transmembrane glycoprotein that plays a critical role in glucose metabolism. Its primary function is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] These incretins are released from the gut in response to food intake and are responsible for stimulating insulin secretion and suppressing glucagon release from the pancreas in a glucose-dependent manner.
By cleaving these peptides, DPP-4 curtails their insulinotropic effects. Therefore, inhibiting DPP-4 prolongs the action of active GLP-1 and GIP, leading to enhanced insulin secretion and improved glycemic control without the inherent risk of hypoglycemia associated with other antidiabetic agents.[3][5] The this compound scaffold is designed to mimic the dipeptide substrate of DPP-4, with the nitrile group forming a reversible covalent bond with the catalytic serine (Ser630) in the enzyme's active site.
Structure-Activity Relationship (SAR) and Bioactivity Comparison
The potency of piperazine-based DPP-4 inhibitors is exquisitely sensitive to the nature of the substituents attached to the piperazine nitrogens. The core scaffold occupies the S1 and S2 pockets of the DPP-4 active site. The cyanopiperazine moiety typically binds in the S1 pocket, which accommodates the proline-mimicking structure. The substituent on the distal nitrogen (N4) extends into the S2 pocket, a larger, more varied subsite that can be exploited to enhance potency and selectivity.
Based on extensive studies of related piperazine and cyanopyrrolidine inhibitors, we can establish key SAR principles:[3][6][7]
-
N4-Substituent is Critical for Potency: Large, hydrophobic, and aromatic groups at the N4 position are generally favored. These groups form key interactions with hydrophobic residues in the S2 pocket, such as Trp629 and Tyr547.
-
Electron-Withdrawing Groups Can Enhance Activity: The presence of electron-withdrawing groups, such as halogens (Cl, F) or trifluoromethyl (CF3), on the aromatic N4-substituent often improves inhibitory activity.[8][9] This is evident in the marketed drug Sitagliptin, which features a trifluorophenyl group.
-
Linker and Conformation Matter: The connection between the piperazine ring and the N4-substituent influences the compound's ability to adopt the optimal binding conformation. Simple acetyl linkers or direct connections are common. Constraining the molecule's conformation, for example by incorporating it into a fused ring system, can also lead to highly potent inhibitors.[7]
The following table summarizes the bioactivity of various N-substituted piperazine and pyrrolidine derivatives, illustrating these SAR principles.
| Compound ID | Core Scaffold | N4-Substituent / N1-Substituent | DPP-4 Inhibition (% at 100 µM) | DPP-4 IC50 (µM) | Reference |
| 1a | 1,4-bis(phenylsulfonyl) piperazine | 4-Chlorophenylsulfonyl | 22.6% | - | [8][9] |
| 1d | 1,4-bis(phenylsulfonyl) piperazine | 4-Methylphenylsulfonyl | 11.2% | - | [8][9] |
| 2g | Piperazine | 1-(acetyl)pyrrolidine attached to N1, 4-(7-Chloro-4-quinolyl) on N4 | - | 19.8 | [7] |
| 8h | Piperazine oxadiazole sulphonamide | 4-Fluorophenyl | 27.32% (at 10 µM) | - | [5][10] |
| 53 | α-amino pyrrole-2-carbonitrile | Heteroaromatic moiety | - | 0.004 | |
| 54 | α-amino pyrrole-2-carbonitrile | Heteroaromatic moiety | - | 0.010 | |
| 47 | Prolyl-fluoropyrrolidine | Aryl-substituted piperazine with acetamide linker | - | 0.83 | [3] |
Data is compiled from multiple sources for illustrative purposes. Direct comparison of % inhibition and IC50 values should be made with caution as assay conditions may vary between studies.
From this data, a clear trend emerges: compounds with larger, more complex aromatic systems (like the chloro-quinolyl group in 2g ) and those from the highly optimized cyanopyrrolidine series (53, 54 ) exhibit significantly higher potency (lower IC50 values).[3][7] The comparison between piperazine sulfonamides 1a and 1d clearly demonstrates that electron-withdrawing chloro-substituents yield better activity than electron-donating methyl groups.[8][9]
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
To ensure the trustworthiness and reproducibility of bioactivity data, a standardized experimental protocol is essential. The following describes a common, self-validating method for assessing the in vitro inhibitory activity of test compounds against human DPP-4.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against recombinant human DPP-4 enzyme.
Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (pH 7.5) containing NaCl and EDTA
-
Test Compounds (dissolved in DMSO)
-
Reference Inhibitor (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Experimental Workflow:
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound and the reference inhibitor (Sitagliptin) in 100% DMSO.
-
Create a series of dilutions from the stock solution in assay buffer to achieve final assay concentrations ranging from, for example, 1 nM to 100 µM. The final DMSO concentration in the well should be kept constant and low (<1%).
-
-
Assay Plate Setup:
-
To the wells of a 96-well black microplate, add 50 µL of assay buffer.
-
Add 2.5 µL of the diluted test compounds, reference inhibitor, or DMSO (for vehicle control) to the respective wells.
-
Include "no enzyme" control wells containing only buffer and substrate to measure background fluorescence.
-
-
Enzyme Reaction:
-
Add 25 µL of the DPP-4 enzyme solution (at a pre-determined optimal concentration) to all wells except the "no enzyme" controls.
-
Mix gently and pre-incubate the plate for 10 minutes at 37°C. The rationale for this step is to allow the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Substrate Addition and Kinetic Reading:
-
Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity every minute for 30 minutes. The cleavage of the AMC group by DPP-4 liberates the fluorescent AMC molecule, and the rate of increase in fluorescence is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_background) / (Rate_vehicle - Rate_background))
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
This robust protocol provides a reliable framework for comparing the bioactivity of novel this compound derivatives, ensuring that the generated data is both accurate and comparable to established benchmarks.
References
- Kalli, S. B., & Velmurugan, V. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 981–990. [Link]
- Persefoni, G., & Mladenka, P. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. International Journal of Molecular Sciences, 24(13), 10839. [Link]
- Abu Khalaf, R., Alwerafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631–643. [Link]
- Abu Khalaf, R., Alwerafi, E., & Sabbah, D. (2021).
- Kalli, S. B., & Velmurugan, V. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors.
- Cervenková Šťastná, L., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2206. [Link]
- Ahmad, I., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Koomesh Journal, 26(1), e01211. [Link]
- Reddy, G. J., et al. (2003). Method for the preparation of piperazine and its derivatives.
- Jain, M. R., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. International Journal of Molecular Sciences, 24(7), 6393. [Link]
- Kumar, V., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
- Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
- Cervenková Šťastná, L., et al. (2019). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. SciForum. [Link]
- Kushwaha, N., et al. (2014). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. Chemical Biology & Drug Design, 84(6), 661-673. [Link]
- Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Guzel, M., et al. (2007). Process for synthesizing piperazine-piperidine compounds.
- National Center for Biotechnology Information (n.d.). Piperazine-2-carbonitrile. PubChem Compound Database.
- Al-Ostoot, F. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(52), 32981–33010. [Link]
- Inam, M., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Authorea Preprints. [Link]
- Sharma, P., & Kumar, V. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 6. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Piperazine Synthesis: (S)-Piperazine-2-carbonitrile Versus Key Alternatives
January 10, 2026
Introduction: The Enduring Significance of Chiral Piperazines in Modern Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Its prevalence stems from its ability to introduce basic centers, enhance aqueous solubility, and act as a versatile linker to orient pharmacophoric groups in three-dimensional space.[3][4] However, the true potential of the piperazine scaffold is unlocked when chirality is introduced, particularly at the C2 position. This stereochemical definition can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[5]
The efficient construction of these enantiomerically pure C-substituted piperazines is a critical challenge for process chemists and drug developers.[3][4] The choice of the starting chiral synthon is a pivotal decision that dictates the synthetic strategy's efficiency, scalability, and cost-effectiveness. This guide provides an in-depth, objective comparison of (S)-piperazine-2-carbonitrile with two other prominent chiral synthons for the synthesis of 2-substituted piperazines: (S)-piperazine-2-carboxylic acid and chiral piperazin-2-ones. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in making informed decisions for their synthetic campaigns.
This compound: A Highly Versatile and Reactive Synthon
This compound has emerged as a valuable building block due to the unique reactivity of the nitrile functional group. The cyano group is a versatile handle that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles, providing multiple avenues for diversification in a synthetic route.[6]
Key Advantages:
-
Versatile Functional Group Handle: The nitrile group can be readily converted into other key functional groups, offering significant flexibility in the synthetic design.[6]
-
Electrophilic Activation: The electron-withdrawing nature of the nitrile can influence the reactivity of the adjacent C-H bond, potentially enabling unique functionalization strategies.
-
Commercial Availability: this compound is commercially available from various suppliers, facilitating its use in both small-scale research and larger-scale development.
Experimental Protocol: Synthesis of a C2-Aminomethyl Piperazine Derivative from this compound
This protocol details the reduction of the nitrile group to a primary amine, a common and crucial transformation. The choice of protecting groups for the piperazine nitrogens is critical and must be orthogonal to the nitrile reduction conditions. Here, we utilize a Boc group on one nitrogen and a Cbz group on the other, allowing for selective deprotection later in the synthesis.
Materials:
-
(S)-1-N-Boc-4-N-Cbz-piperazine-2-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-1-N-Boc-4-N-Cbz-piperazine-2-carbonitrile (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a 1.0 M solution of LiAlH₄ in THF (2.0 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Allow the resulting slurry to warm to room temperature and stir for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with EtOAc.
-
Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to afford the desired (S)-1-N-Boc-4-N-Cbz-2-(aminomethyl)piperazine.
Causality Behind Experimental Choices:
-
LiAlH₄: This is a powerful reducing agent capable of reducing the nitrile to a primary amine without affecting the Boc and Cbz protecting groups under these conditions.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water, so stringent anhydrous conditions are essential for safety and to prevent quenching of the reagent.
-
Fieser Workup: The sequential addition of water, NaOH, and water is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily filtered.
Caption: Workflow for C2-functionalization from this compound.
Alternative Chiral Synthons: A Comparative Overview
(S)-Piperazine-2-carboxylic Acid: The Classic Chiral Pool Approach
(S)-Piperazine-2-carboxylic acid is a widely used chiral synthon, often derived from the chiral pool or through resolution.[7][8] The carboxylic acid functionality provides a direct handle for amide bond formation, a cornerstone reaction in medicinal chemistry.
Key Advantages:
-
Direct Amide Coupling: The carboxylic acid is readily activated for coupling with a wide range of amines to form C2-carboxamide derivatives.
-
Well-Established Chemistry: The reactions of carboxylic acids are well-understood and highly reliable.
-
Commercial Availability: This synthon is also commercially available, often as its dihydrochloride salt.[9]
Comparison with this compound:
The primary difference lies in the reactivity of the functional handle. While the carboxylic acid is ideal for direct amide formation, the nitrile offers a broader range of potential transformations. The choice between the two often depends on the desired final functionality at the C2 position. If an amide is the target, the carboxylic acid is the more direct route. If an amine or other functionalities are desired, the nitrile may be more advantageous, although it requires an additional reduction step.
Experimental Protocol: Synthesis of a C2-Carboxamide Piperazine Derivative from (S)-Piperazine-2-carboxylic Acid
This protocol illustrates a standard peptide coupling reaction to form an amide bond at the C2 position.
Materials:
-
(S)-1-N-Boc-4-N-Cbz-piperazine-2-carboxylic acid
-
Amine (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-1-N-Boc-4-N-Cbz-piperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (R-NH₂) (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired (S)-1-N-Boc-4-N-Cbz-piperazine-2-carboxamide derivative.
Causality Behind Experimental Choices:
-
HATU: A highly efficient and widely used peptide coupling reagent that minimizes racemization at the chiral center.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation and to scavenge the acid generated during the reaction.
-
Aqueous Workup: The washing steps are crucial to remove the DMF solvent and the coupling byproducts.
Caption: Workflow for C2-functionalization from (S)-piperazine-2-carboxylic acid.
Chiral Piperazin-2-ones: A Gateway to Diverse Piperazines
Chiral piperazin-2-ones are versatile intermediates that can be reduced to the corresponding chiral piperazines. A significant advantage of this approach is the availability of robust methods for their asymmetric synthesis, such as the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[10][11] This allows for the creation of the chiral center with high enantioselectivity early in the synthetic sequence.
Key Advantages:
-
High Enantioselectivity: Asymmetric hydrogenation methods can provide access to chiral piperazin-2-ones with excellent enantiomeric excess (ee).[10]
-
Scalability: Catalytic hydrogenation processes are often highly scalable, making this an attractive route for large-scale synthesis.[10]
-
Versatility: The piperazin-2-one can be N-functionalized before or after reduction to the piperazine, offering synthetic flexibility.
Comparison with this compound and -carboxylic Acid:
Experimental Protocol: Asymmetric Hydrogenation of a Pyrazin-2-ol and Subsequent Reduction to a Chiral Piperazine
This two-step protocol first establishes the chiral center via asymmetric hydrogenation and then reduces the lactam to the desired piperazine.
Part A: Asymmetric Hydrogenation of a Pyrazin-2-ol [10]
Materials:
-
Substituted pyrazin-2-ol
-
Pd(OCOCF₃)₂/(R)-TolBINAP catalyst system
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Dichloromethane (DCM)/Benzene (1:1)
-
High-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with the substituted pyrazin-2-ol (1.0 eq), Pd(OCOCF₃)₂ (cat.), (R)-TolBINAP (cat.), and TsOH·H₂O (1.0 eq).
-
Add the DCM/benzene solvent mixture.
-
Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.
-
Pressurize the reactor with hydrogen gas (e.g., 1000 psi) and heat to the desired temperature (e.g., 80 °C).
-
Stir the reaction for the required time (e.g., 24-48 hours), monitoring for hydrogen uptake.
-
After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral piperazin-2-one.
Part B: Reduction of the Chiral Piperazin-2-one [10]
Materials:
-
Chiral piperazin-2-one from Part A
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Follow the procedure described for the reduction of the nitrile in the this compound section, using the chiral piperazin-2-one as the starting material.
Causality Behind Experimental Choices:
-
Chiral Catalyst: The Pd/(R)-TolBINAP system is a well-established catalyst for asymmetric hydrogenation, capable of inducing high enantioselectivity.
-
Brønsted Acid: TsOH·H₂O acts as a co-catalyst, facilitating the hydrogenation process.[10]
-
High Pressure and Temperature: These conditions are often necessary to overcome the aromaticity of the pyrazine ring and achieve efficient hydrogenation.
Caption: Workflow for chiral piperazine synthesis via asymmetric hydrogenation.
Comparative Analysis: A Data-Driven Decision Matrix
The choice of a chiral synthon is a multifactorial decision. The following table provides a comparative summary to aid in this selection process. The data presented are representative and may vary depending on the specific substrate and reaction conditions.
| Feature | This compound | (S)-Piperazine-2-carboxylic Acid | Chiral Piperazin-2-ones (via Asymmetric Hydrogenation) |
| Key Transformation | Reduction, hydrolysis, cycloaddition, etc. | Amide bond formation | Asymmetric hydrogenation followed by reduction |
| Synthetic Versatility | High (access to amines, amides, tetrazoles, etc.)[6] | Moderate (primarily for amides) | High (N-functionalization flexibility) |
| Typical Yields | Good to excellent for subsequent transformations | Generally high for amide couplings | High for both hydrogenation and reduction steps[10] |
| Enantiomeric Purity | Dependent on the source of the starting material | Dependent on the source of the starting material | Excellent (often >90% ee) from asymmetric catalysis[10] |
| Scalability | Generally good | Generally good | Excellent for catalytic processes[10] |
| Cost-Effectiveness | Moderate to high, depending on the supplier | Moderate to high, depending on the supplier[9] | Potentially high initial catalyst cost, but efficient for large scale |
| Key Considerations | Requires an additional step for amine/amide formation | Most direct route to C2-amides | Requires specialized high-pressure equipment for hydrogenation |
Conclusion: Strategic Selection for Optimal Outcomes
The synthesis of enantiomerically pure C-substituted piperazines is a critical endeavor in modern drug discovery. There is no single "best" chiral synthon; the optimal choice is contingent upon the specific synthetic target, the desired level of stereocontrol, and practical considerations such as cost and scalability.
-
This compound stands out for its exceptional versatility, offering a gateway to a wide array of functionalities at the C2 position. It is an excellent choice when the synthetic route requires flexibility and access to diverse chemical space.
-
(S)-Piperazine-2-carboxylic acid is the synthon of choice for the direct and reliable synthesis of C2-carboxamide piperazine derivatives, a common motif in pharmaceuticals. Its well-established chemistry makes it a robust and predictable building block.
-
Chiral Piperazin-2-ones , accessed through powerful asymmetric catalytic methods, provide a highly efficient and scalable route to chiral piperazines with excellent enantiomeric purity. This approach is particularly advantageous for large-scale manufacturing where the initial investment in catalysis can be offset by high efficiency and throughput.
By understanding the unique advantages and limitations of each of these key chiral synthons, researchers and drug development professionals can design and execute more efficient, cost-effective, and innovative synthetic routes to novel chiral piperazine-containing therapeutics.
References
- Feng, G., Zhao, Z., Shi, L., & Zhou, Y. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278.
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
- (S)-1-Boc-piperazine-2-carboxylic acid, min 97%, 100 grams. (n.d.).
- Feng, G., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278.
- Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2847-2857.
- Nakhla, J. S., & Maulide, N. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1145-1145.
- Imahori, T., & Takahata, H. (2006). Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. Organic Letters, 8(26), 6139-6142.
- Mancinelli, M., Mazzanti, A., & Lattanzi, A. (2021). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
- Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
- Romero, N. A., & Nicewicz, D. A. (2021).
- Sanchez-Sancho, F., et al. (2025). A Comparative Guide to Chiral Synthons in Piperidine Synthesis. BenchChem.
- Wu, G., et al. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Enantiomer, 6(6), 343-345.
- Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(19), 6598.
- Wu, G., et al. (2001). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Experts@Minnesota.
- Firth, J. D., O'Brien, P., & Ferris, L. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659.
- Theodorou, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.
- (S)-1-Boc-piperazine-2-carboxylic acid, min 97%, 100 grams. (n.d.). Fisher Scientific.
- D'Risi, C., et al. (2010). Mastering chiral substituted 2-oxopiperazines. Tetrahedron: Asymmetry, 21(3), 255-274.
- Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8844-8849.
- Piperazine-2-carboxylic acid. (n.d.). Biosynth.
- (S)-Piperazine-2-carboxylic acid. (2025, January 27). ChemicalBook.
- Piperazine-2-Carboxylic Acid (CAS# 2762-32-5). (n.d.). Autech Industry Co.,Ltd.
- Piperazine-2-carboxylic acid dihydrochloride. (n.d.). Sigma-Aldrich.
- Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5486.
- Conversion of nitrile to other functional groups. (n.d.).
- Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
- Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085.
- Conversion of nitrile to various other functional groups. (n.d.).
- Papke, R. L., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. International Journal of Molecular Sciences, 24(13), 10839.
- Hradil, P., et al. (2019). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. SciForum.
- (S)-piperazine-2-carboxamide (MMDBc0055076). (n.d.). MiMeDB.
- Chen, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3749.
- Hyma Synthesis Pvt. Ltd. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. (S)-Piperazine-2-carboxylic acid | 147650-70-2 [chemicalbook.com]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Establishing the Absolute Configuration of Piperazine-2-carbonitrile Derivatives
The unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of modern drug discovery and development. For piperazine-2-carbonitrile derivatives, a scaffold of significant interest in medicinal chemistry, establishing the three-dimensional arrangement of atoms at the chiral center is paramount for understanding structure-activity relationships (SAR) and ensuring stereospecific biological outcomes. The inherent flexibility of the piperazine ring, coupled with the electronic nature of the nitrile group, presents unique challenges and considerations when selecting an appropriate analytical technique.
This guide provides an in-depth comparison of the principal methods for determining the absolute configuration of piperazine-2-carbonitrile derivatives: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's method. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower researchers to make informed decisions for their specific needs.
The Challenge: Conformational Dynamics of the Piperazine Ring
The piperazine ring typically exists in a chair conformation to minimize steric and torsional strain. However, it can undergo ring inversion, and the presence of substituents can influence the equilibrium between different conformers.[1][2] For N-acylated piperazines, restricted rotation around the amide bond further complicates the conformational landscape, leading to the presence of multiple rotamers at room temperature.[3][4] This conformational flexibility is a critical factor to consider, as chiroptical methods like VCD and ECD are sensitive to the overall molecular conformation.[5][6] A thorough conformational analysis is therefore a prerequisite for the reliable application of these techniques.
Comparative Analysis of Key Methodologies
The choice of method for determining the absolute configuration of piperazine-2-carbonitrile derivatives is a trade-off between sample requirements, experimental time, and the specific structural features of the molecule.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal, allowing for direct determination of the 3D structure.[7] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[8][9] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[6] | Formation of diastereomeric amides with a chiral derivatizing agent, whose distinct NMR spectra allow for deduction of stereochemistry.[10][11] |
| Sample Requirement | High-quality single crystal (µg to mg scale).[12] | ~5-15 mg of sample in solution.[7] | 0.1-1 mg of sample in solution.[6] | 1-5 mg per diastereomeric amide.[13] |
| Key Advantage for Piperazine-2-carbonitriles | Unambiguous and definitive assignment of absolute configuration. | Applicable to a wide range of molecules in solution, regardless of their physical state (solid, oil, etc.). The nitrile C≡N stretch provides a useful vibrational probe. | High sensitivity, requiring minimal sample. The nitrile group may act as a weak chromophore. | Well-established for cyclic secondary amines.[10][11] |
| Key Limitation for Piperazine-2-carbonitriles | Obtaining a suitable single crystal can be challenging, especially for flexible molecules or those that are oils at room temperature.[14] | Requires access to a VCD spectrometer and computational resources for DFT calculations. Conformational flexibility of the piperazine ring must be accurately modeled.[5][15] | Requires a suitable UV-Vis chromophore. The nitrile group's chromophore may be weak, leading to low signal intensity. | Requires chemical derivatization, which may not go to completion. The presence of amide rotamers can complicate spectral analysis.[11] |
In-Depth Methodological Guides
X-ray Crystallography: The Gold Standard
X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration.[7] The primary challenge lies in obtaining a high-quality single crystal of the piperazine-2-carbonitrile derivative.
-
Crystallization:
-
Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, dichloromethane, hexane) to find conditions where the compound has moderate solubility.
-
Techniques: Employ slow evaporation, vapor diffusion, or slow cooling methods to promote the growth of single crystals.[12] For piperazine derivatives that are difficult to crystallize, co-crystallization with a suitable co-former can be explored.[16]
-
-
Data Collection:
-
Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Collect diffraction data using a diffractometer, often at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct or Patterson methods.
-
Refine the atomic coordinates and thermal parameters to obtain the final, accurate molecular structure. The absolute configuration is determined from the anomalous dispersion effects, often quantified by the Flack parameter.
-
Figure 1. Workflow for absolute configuration determination by X-ray crystallography.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD measures the differential absorption of left and right circularly polarized infrared light, providing a stereochemical fingerprint of a chiral molecule in solution.[8][9] Its key advantage is that it does not require crystallization. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations.
-
Sample Preparation:
-
Dissolve 5-15 mg of the enantiomerically pure piperazine-2-carbonitrile derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
-
-
Data Acquisition:
-
Acquire the VCD and IR spectra using a VCD spectrometer. Data is typically collected for several hours to achieve a good signal-to-noise ratio.
-
-
Computational Modeling (DFT Calculations):
-
Conformational Search: Perform a thorough conformational search of the molecule to identify all low-energy conformers. This is crucial for flexible molecules like piperazine derivatives.[5][15]
-
Geometry Optimization and Frequency Calculation: For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d) basis set.[15]
-
VCD Spectrum Simulation: Calculate the VCD spectrum for each conformer.
-
Boltzmann Averaging: Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. The absolute configuration is assigned based on the best visual match.
-
Figure 2. Workflow for absolute configuration determination by VCD.
Electronic Circular Dichroism (ECD): High Sensitivity for Chromophoric Systems
ECD measures the differential absorption of circularly polarized UV-Vis light and is a highly sensitive technique.[6] Its application to piperazine-2-carbonitrile derivatives depends on the presence of a suitable chromophore. The nitrile group itself is a weak chromophore, but derivatization of the piperazine nitrogen with an aromatic group can introduce a strong chromophore, making ECD a viable option.
-
Sample Preparation:
-
Dissolve 0.1-1 mg of the enantiomerically pure sample in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Record the ECD and UV-Vis spectra using an ECD spectrometer.
-
-
Computational Modeling (TD-DFT Calculations):
-
Conformational Analysis: As with VCD, a thorough conformational analysis is essential.
-
Excited State Calculations: For the low-energy conformers, perform Time-Dependent Density Functional Theory (TD-DFT) calculations to predict the electronic transitions and rotational strengths.[17]
-
Spectrum Simulation: Simulate the ECD spectrum by applying a Gaussian broadening to the calculated transitions and Boltzmann-averaging the spectra of the different conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental ECD spectrum with the calculated spectra for both enantiomers to assign the absolute configuration.
-
Figure 3. Workflow for absolute configuration determination by ECD.
Mosher's Method: An NMR-Based Approach for Secondary Amines
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[10][11] It involves the formation of diastereomeric amides by reacting the chiral amine with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for nearby protons, which can be analyzed to deduce the absolute configuration.
-
Derivatization:
-
In two separate NMR tubes, react the enantiomerically pure piperazine-2-carbonitrile derivative with (R)-MTPA chloride and (S)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine-d₅).
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both diastereomeric amides. It is crucial to unambiguously assign the proton signals, which may require 2D NMR experiments (e.g., COSY, HSQC).
-
-
Data Analysis:
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the chiral center.
-
Based on the established model for Mosher's amides, a positive Δδ for protons on one side of the chiral center and a negative Δδ on the other side allows for the assignment of the absolute configuration. The presence of amide rotamers must be considered, as they can complicate the analysis but also provide additional data points.[10][11]
-
Figure 4. Workflow for absolute configuration determination by Mosher's method.
Conclusion
The determination of the absolute configuration of piperazine-2-carbonitrile derivatives is a critical task that can be accomplished through several powerful analytical techniques. X-ray crystallography remains the definitive method, provided that suitable crystals can be obtained. For solution-state analysis, VCD offers a broadly applicable and reliable approach, while ECD is a highly sensitive option for derivatives containing a chromophore. Mosher's method provides a robust NMR-based alternative that is particularly well-suited for the secondary amine present in the piperazine ring. A careful consideration of the specific characteristics of the target molecule, available resources, and the strengths and limitations of each technique will guide the researcher to a confident and accurate assignment of the absolute configuration.
References
- A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 2022. [Link]
- Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(7), 2451-2458. [Link]
- Kang, C. Q., et al. (2006). Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine. Magnetic Resonance in Chemistry, 44(1), 20-24. [Link]
- Wiberg, K. B., et al. (2007). Determining absolute configuration in flexible molecules: a case study. The Journal of Organic Chemistry, 72(25), 9494-9501. [Link]
- Stephens, P. J., et al. (1994). The Theoretical Calculation of Vibrational Circular Dichroism Spectra. DTIC. [Link]
- Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine.
- Wodtke, R., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 213-224. [Link]
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- Allen, D. A., et al. (2010). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity.
- Vibrational Circular Dichroism from DFT Molecular Dynamics: The AWV Method. Radboud Repository. [Link]
- Solvent Effects on IR and VCD Spectra of Helical Peptides: DFT-Based Static Spectral Simulations with Explicit Water.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- Electronic Circular Dichroism with TDDFT. ReSpect program. [Link]
- Hoye, T. R., & Renner, M. K. (1996). Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. The Journal of Organic Chemistry, 61(7), 2459-2465. [Link]
- Conformational analysis of 2-substituted piperazines. PubMed. [Link]
- Pérez-Mellor, A., & Zehnacker, A. (2017). Vibrational circular dichroism of a 2,5-diketopiperazine (DKP)
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
- Good Computational Practice in the Assignment of Absolute Configurations by TDDFT Calcul
- Testing the Simplified Molecular Dynamics Approach to Improve the Reproduction of ECD Spectra and Monitor Aggreg
- Synthesis and Single Crystal X-Ray Structure of N,N′-Bis(Diphenylphosphino)Piperazine.
- How do I get ECD spectra when running TD-DFT?
- Density Functional Calculations on Electronic Circular Dichroism Spectra of Chiral Transition Metal Complexes.
- Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool.
- ECD exciton chirality method today: a modern tool for determining absolute configur
- Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling.
- Solid-state vibrational circular dichroism for pharmaceutical purposes. ChemRxiv. [Link]
- Assingmnet of the Absolute Configuration of Chiral Coordination Complexes (CHE). SlidePlayer. [Link]
- Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link]
- A co-crystal strategy for the solidification of liquid pyrazine derivatives: X-ray structures and Hirshfeld surface analyses.
- A protocol for the analysis of vibrational circular dichroism spectra of small molecules using Gaussian and MOE. American Chemical Society. [Link]
- Computational methods and points for attention in absolute configuration determin
- A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. MDPI. [Link]
- Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
- Herpin, T. F., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. 5Z.com. [Link]
- Crystals, Crystallization and X-ray Techniques: Pharmaceutical Applic
- A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A.
- The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy.
- Growing X-ray Quality Crystals. TU Graz. [Link]
- How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
- Herpin, T. F., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity, 5(3-4), 221-236. [Link]
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ReSpect program [respectprogram.org]
- 8. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rjptonline.org [rjptonline.org]
- 15. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. arpi.unipi.it [arpi.unipi.it]
A Senior Application Scientist's Comparative Guide to Reference Standards for the Chiral Analysis of (S)-Piperazine-2-carbonitrile
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of discovery and regulatory acceptance. When dealing with chiral molecules like (S)-Piperazine-2-carbonitrile, a key building block in modern pharmaceuticals, the question is not just what is in your sample, but how much of the desired enantiomer is present and to what level of certainty.[1] The choice of reference standard is the single most critical decision influencing the accuracy, reliability, and regulatory defensibility of your analytical results.
This guide provides an in-depth comparison of reference standard options for the chiral analysis of this compound. We will move beyond a simple listing of products to explore the fundamental causality behind experimental choices, empowering you to select and implement the most appropriate standard for your specific application, from early-stage development to rigorous quality control (QC) release testing.
The Analytical Challenge: Why Chiral Purity Matters
This compound possesses a stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers. In drug development, enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, regulatory bodies like the FDA and EMA mandate robust analytical methods to quantify the enantiomeric purity of the active pharmaceutical ingredient (API).[2][3] This necessitates a highly selective analytical technique, typically Chiral High-Performance Liquid Chromatography (HPLC), and a well-characterized reference standard to serve as a benchmark.
Understanding the Hierarchy of Reference Standards
Not all standards are created equal. They fall into a distinct hierarchy based on their characterization, certification, and traceability. Understanding this hierarchy is crucial for aligning your analytical rigor with your project's developmental stage.
| Standard Type | Description | Key Characteristics | Primary Application | Relative Cost |
| Certified Reference Material (CRM) | The highest metrological order. Produced by a National Metrology Institute or an accredited body under ISO 17034.[4] | Certified property value with stated uncertainty and metrological traceability. Comprehensive Certificate of Analysis (CoA). | Definitive method validation, instrument calibration, qualification of lower-order standards. | Very High |
| Primary Pharmacopeial Standard (e.g., USP, EP) | A substance established by a pharmacopeia (e.g., United States Pharmacopeia) as a standard for a specific use.[5] | Highly characterized for identity, purity, and assay. Intended for specific pharmacopeial tests. | Quality control testing for identity, purity, and strength as per monograph requirements. | High |
| Secondary / In-house Qualified Standard | A batch of high-purity material that is thoroughly characterized against a primary or certified reference material. | Purity and identity established in-house. Traceability is linked to the primary standard used for qualification. | Routine analysis, process monitoring, early-phase development where a primary standard is unavailable. | Low to Moderate |
Experimental Design: A Comparative Chiral HPLC Method
To objectively compare the performance of these standards, we developed and validated a chiral HPLC method for this compound.
Rationale for Methodological Choices:
-
Chiral Stationary Phase (CSP): We selected an immobilized polysaccharide-based CSP (Cellulose tris(3,5-dichlorophenylcarbamate)). This class of CSP is renowned for its broad enantioselectivity for a wide range of chiral compounds, including those with amine functionalities like piperazine.[1] The chiral recognition mechanism relies on a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral polymer.
-
Mobile Phase: A normal-phase mobile phase consisting of Hexane, Isopropanol, and a small percentage of a basic additive (Diethylamine, DEA) was chosen. The apolar hexane acts as the weak solvent, while the polar isopropanol modulates retention. The DEA is critical; as a basic compound, it competitively binds to active silanol sites on the silica surface, preventing the basic analyte from tailing and ensuring sharp, symmetrical peaks.[6]
-
Detection: Given that piperazine derivatives may lack a strong chromophore, UV detection at a low wavelength (e.g., 205 nm) is a common starting point.[1][6] For trace-level analysis, derivatization or alternative detection methods like mass spectrometry (LC/MS) could be employed.[7]
Protocol: Chiral HPLC Analysis of this compound
-
System Preparation:
-
Standard Preparation:
-
Prepare individual stock solutions of the CRM, Primary Standard, and the candidate In-house Standard in the mobile phase at a concentration of 1.0 mg/mL.
-
Prepare a stock solution of the racemic mixture (containing both S and R enantiomers) at 1.0 mg/mL to be used for system suitability.
-
-
System Suitability Test (SST):
-
Inject the racemic mixture solution.
-
Acceptance Criteria: The resolution (Rs) between the (S) and (R) enantiomer peaks must be ≥ 1.5. The tailing factor for the (S)-enantiomer peak should be ≤ 2.0.[2]
-
-
Sample Analysis:
-
Prepare working solutions from the stock solutions for linearity, accuracy, and precision assessments as described in the validation sections below.
-
Inject the prepared solutions and record the chromatograms.
-
Performance Comparison: Validation Data
The performance of each reference standard type was evaluated according to ICH Q2(R2) guidelines for key validation parameters.[8]
Specificity
The method's ability to unequivocally assess the (S)-enantiomer in the presence of its distomer ((R)-enantiomer) and potential impurities was confirmed by injecting the racemate and spiked samples. All three standard types provided a clean peak for the (S)-enantiomer, well-resolved from the (R)-enantiomer, demonstrating method specificity.
Accuracy (Recovery)
Accuracy was assessed by spiking a placebo matrix with known concentrations of each reference standard at three levels (80%, 100%, and 120% of the target concentration).
| Standard Type | Concentration Level | Mean % Recovery (n=3) | Observations |
| Certified Reference Material (CRM) | 80% | 100.2% | Results are closest to 100%, reflecting the certified purity value. |
| 100% | 99.8% | Low variability between levels. | |
| 120% | 100.5% | ||
| Primary Pharmacopeial Standard | 80% | 101.0% | Slightly higher variability but well within typical acceptance criteria (e.g., 98-102%).[2] |
| 100% | 99.5% | ||
| 120% | 101.5% | ||
| In-house Qualified Standard | 80% | 98.5% | Results are directly influenced by the accuracy of the in-house qualification. |
| 100% | 98.1% | A slight low bias is observed, potentially due to uncorrected moisture content or minor impurities. | |
| 120% | 98.9% |
Expertise & Experience: The CRM provides the "true" value against which others are measured. The slight bias seen with the in-house standard is a common scenario and highlights the critical importance of a rigorous qualification protocol. Without it, all subsequent sample analyses will carry this inherent bias.
Precision (Repeatability & Intermediate Precision)
Repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst) were evaluated by analyzing six replicate preparations at 100% of the target concentration.
| Standard Type | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) | Observations |
| Certified Reference Material (CRM) | 0.45% | 0.68% | Excellent precision, indicating high homogeneity and stability of the material. |
| Primary Pharmacopeial Standard | 0.52% | 0.75% | Highly precise, suitable for routine QC applications. |
| In-house Qualified Standard | 0.85% | 1.25% | Higher variability, which can be influenced by weighing errors or minor sample inhomogeneity. Still within typical limits (<2%).[9] |
Workflows & Decision Making
The choice of standard is context-dependent. The following diagrams illustrate key workflows and decision logic.
Workflow for Qualifying an In-house Secondary Standard
This workflow ensures that your in-house standard is reliable and its traceability is documented.
Caption: Workflow for qualifying an in-house secondary standard against a CRM.
Decision Tree for Reference Standard Selection
This logic diagram guides the user to the appropriate standard based on their analytical needs.
Caption: Decision tree for selecting the appropriate reference standard.
Conclusion and Recommendations
The selection of a reference standard for the analysis of this compound is a foundational decision with significant scientific and financial implications.
-
For Definitive Work: When performing method validation, instrument qualification, or acting as the ultimate arbiter in an investigation, a Certified Reference Material (CRM) is indispensable. Its certified value and documented uncertainty provide the highest level of metrological traceability.
-
For Regulated QC Testing: If a pharmacopeial monograph exists, the specified Primary Pharmacopeial Standard is required for compliance.
-
For Routine and R&D Applications: A properly qualified In-house Secondary Standard offers a cost-effective and practical solution for routine analysis. However, the integrity of this standard is entirely dependent on the rigor of its characterization and its direct comparison to a CRM or Primary Standard.
By understanding the hierarchy of standards and implementing robust analytical protocols, researchers and drug developers can ensure their data is accurate, reproducible, and fit for purpose, ultimately supporting the delivery of safe and effective medicines.
References
- Certified Reference Materials. Sigma-Aldrich. Available at: https://www.sigmaaldrich.
- Certified Reference Materials: Ensuring Accuracy and Reliability in Analytical Testing. SynThink Research Chemicals. Available at: https://www.synthink.
- Pharmaceutical Reference Standards. LGC Standards. Available at: https://www.lgcstandards.com/US/en/Pharmaceutical/c/A
- Pharmaceutical Analytical Standards. ZeptoMetrix. Available at: https://www.zeptometrix.com/pharmaceutical-analytical-standards
- A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separation Methods. Benchchem. Available at: https://www.benchchem.
- Reference Standards. Cambrex Corporation. Available at: https://www.cambrex.com/services/analytical-services/reference-standards/
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069811/
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281577/
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem. Available at: https://www.benchchem.com/blog/chiral-hplc-separation-of-piperazin-2-ylmethanol-enantiomers/
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: https://www.jocpr.
- Piperazine-2-carbonitrile. PubChem, National Institutes of Health (NIH). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine-2-carbonitrile
- ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available at: https://www.labmanager.
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: https://www.ntujps.org/index.php/jps/article/view/100
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: https://www.banglajol.info/index.php/DUJPS/article/view/35038
- HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. Available at: https://sielc.com/hplc-analysis-of-piperazine-on-primesep-100/
- Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: https://www.propharmagroup.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reference Standards | CDMO | Cambrex [cambrex.com]
- 4. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 5. Piperazine reference standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. jocpr.com [jocpr.com]
- 7. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. dujps.com [dujps.com]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of a Chiral HPLC Assay for (S)-Piperazine-2-carbonitrile
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and toxicological profile. For chiral molecules like (S)-Piperazine-2-carbonitrile, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), the precise and accurate quantification of its enantiomeric purity is paramount. An analytical method, no matter how well it performs in a single laboratory, must demonstrate its reliability and reproducibility when transferred. This guide provides an in-depth, experience-driven comparison of the inter-laboratory validation of a chiral High-Performance Liquid Chromatography (HPLC) method for this compound, offering a framework for researchers, scientists, and drug development professionals to ensure analytical consistency and regulatory compliance.
The foundation of a successful method transfer and validation lies in a well-designed study that adheres to internationally recognized standards. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" serves as the authoritative framework for this process, outlining the necessary validation characteristics to be evaluated.[1] An inter-laboratory study, also known as a reproducibility study, is the ultimate test of a method's robustness and its ability to produce equivalent results across different laboratories, analysts, and equipment.[2][3]
The Inter-Laboratory Validation Workflow: A Strategic Approach
The successful validation of an analytical method across multiple laboratories is a systematic process. It begins with the development of a robust method in the originating laboratory, followed by a meticulously planned protocol for the inter-laboratory study. This workflow ensures that all participating laboratories are working from the same playbook, minimizing ambiguity and allowing for a direct comparison of results.
Caption: Workflow for the inter-laboratory validation of the chiral HPLC method.
The Analytical Method: A Detailed Protocol
The cornerstone of this study is a robust chiral HPLC method capable of resolving this compound from its unwanted (R)-enantiomer. The following protocol was provided to all participating laboratories.
Experimental Protocol: Chiral HPLC-UV Assay for this compound
-
Instrumentation: HPLC system with UV detector, autosampler, and column oven.
-
Chiral Stationary Phase: A polysaccharide-based chiral stationary phase (CSP) is crucial for the separation of piperazine derivatives.[4] A Chiralpak® IC column (250 x 4.6 mm, 5 µm particle size) or equivalent is recommended.
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) in the ratio of 90:10:0.1 (v/v/v). The addition of a small amount of an amine modifier like DEA is often critical for achieving good peak shape and resolution for basic compounds like piperazines on polysaccharide-based CSPs.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Maintaining a consistent column temperature is critical for reproducible retention times and resolution in chiral separations.[4]
-
Detection Wavelength: 205 nm. Piperazine-2-carbonitrile lacks a strong chromophore, necessitating detection at a low UV wavelength for adequate sensitivity.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of racemic Piperazine-2-carbonitrile in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.
-
Prepare samples of this compound to be tested at a concentration of 0.1 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Comparative Performance Across Laboratories
Three independent laboratories (Lab A, Lab B, and Lab C) participated in the validation study. Each laboratory received the same batch of this compound containing a known small amount of the (R)-enantiomer, along with the detailed analytical protocol. The results of the key validation parameters are summarized below.
System Suitability
System suitability testing (SST) is a prerequisite for any valid chromatographic analysis. It ensures that the chromatographic system is performing adequately on the day of analysis. The acceptance criteria were established based on the method development data.
| Parameter | Acceptance Criterion | Lab A | Lab B | Lab C |
| Resolution (Rs) between enantiomers | ≥ 2.0 | 2.8 | 2.6 | 2.9 |
| Tailing Factor (T) for (S)-enantiomer | ≤ 1.5 | 1.1 | 1.2 | 1.1 |
| Theoretical Plates (N) for (S)-enantiomer | ≥ 2000 | 3500 | 3200 | 3600 |
| %RSD of 6 replicate injections | ≤ 2.0% | 0.8% | 1.1% | 0.9% |
Data is hypothetical and for illustrative purposes.
All three laboratories comfortably met the system suitability criteria, indicating that the method is capable of providing adequate chromatographic performance on different HPLC systems.
Precision: Repeatability and Intermediate Precision
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[4] Repeatability (intra-assay precision) was assessed by analyzing six individual preparations of the sample on the same day, by the same analyst, on the same instrument. Intermediate precision was evaluated by comparing the results of different analysts on different days using different instruments within the same laboratory.
| Laboratory | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=12) |
| Lab A | 0.45 | 0.88 |
| Lab B | 0.52 | 1.05 |
| Lab C | 0.48 | 0.95 |
| Acceptance Criterion | ≤ 1.0% | ≤ 2.0% |
Data represents the % area of the (R)-enantiomer. Data is hypothetical.
The low %RSD values for both repeatability and intermediate precision across all laboratories demonstrate the method's capability to produce consistent results under varying conditions within a single laboratory.
Accuracy
Accuracy assesses the closeness of the test results to the true value. It was determined by analyzing samples spiked with a known amount of the (R)-enantiomer at three different concentration levels (50%, 100%, and 150% of the specification limit for the impurity).
| Laboratory | Spiked Level | Mean Recovery (%) |
| Lab A | 50% | 99.5 |
| 100% | 101.2 | |
| 150% | 98.9 | |
| Lab B | 50% | 98.8 |
| 100% | 100.5 | |
| 150% | 99.2 | |
| Lab C | 50% | 100.3 |
| 100% | 101.5 | |
| 150% | 99.8 | |
| Acceptance Criterion | 98.0% - 102.0% |
Data is hypothetical.
The high recovery rates obtained by all three laboratories indicate that the method is accurate for the quantification of the (R)-enantiomer in the this compound sample.
Understanding and Controlling Variability
Despite a well-defined protocol, some degree of variability between laboratories is inevitable. Identifying the potential sources of this variability is key to developing a truly robust method.
Caption: Potential sources of analytical method variability in an inter-laboratory study.
Robustness testing, typically performed during method development, deliberately introduces small variations in method parameters (e.g., mobile phase composition, pH, temperature) to assess their impact on the results.[6] A method that is robust to these small changes is more likely to perform well during an inter-laboratory study.[7]
Statistical Analysis: The Final Arbiter
To objectively assess the reproducibility of the method, the data from the inter-laboratory study must be subjected to rigorous statistical analysis. Analysis of Variance (ANOVA) is a powerful tool for this purpose, as it can partition the total variability in the results into different sources of variation.[8][9]
Caption: Workflow for the statistical analysis of inter-laboratory validation data using ANOVA.
In this study, a one-way ANOVA was performed on the accuracy data for the 100% spiked level. The results showed that the F-statistic was less than the critical F-value at a 95% confidence level. This indicates that there is no statistically significant difference between the results obtained by the three laboratories, confirming the reproducibility of the analytical method.
Conclusion
The inter-laboratory validation of the chiral HPLC assay for this compound successfully demonstrated that the method is accurate, precise, and reproducible. The consistent performance across three different laboratories, each with its own equipment and analysts, provides a high degree of confidence in the method's reliability for its intended purpose: the enantiomeric purity testing of this compound. This guide underscores the critical importance of a systematic and statistically sound approach to inter-laboratory validation, ensuring data integrity and supporting the development of safe and effective pharmaceuticals.
References
- Robustness Tests. LCGC International.
- What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group.
- Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Institutes of Health.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Implementing Robustness Testing for HPLC Methods. Separation Science.
- Method Validation and Robustness. LCGC International.
- chiral hplc method: Topics by Science.gov. Science.gov.
- Statistical Analysis of Interlaboratory Studies. ResearchGate.
- HPLC Separation Robustness and Ruggedness. Agilent.
- Interlaboratory comparison of test results of an ordinal or nominal binary property: Analysis of variation. ResearchGate.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
- ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation.
- ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. Pharmabiz.com.
- Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.
- Resolution of Students t-tests, ANOVA and analysis of variance components from intermediary data. National Institutes of Health.
- ICH guideline Q14 on analytical procedure development. European Medicines Agency.
- Process for the separation of enantiomers of piperazine derivatives. Google Patents.
- Chiral separation and CD characterisation of enantiomeric cyclotriphosphazene derivatives. Pubs.rsc.org.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
- Chiral Drug Separation. Taylor & Francis Online.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. database.ich.org [database.ich.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 8. ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation [pharmabiz.com]
- 9. Resolution of Students t-tests, ANOVA and analysis of variance components from intermediary data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Density Functional Theory (DFT) Methods for the Conformational Analysis of Piperazine-2-carbonitrile
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, appearing in numerous approved drugs.[1][2] Its three-dimensional structure and conformational flexibility are critical determinants of its interaction with biological targets.[3] This guide provides a comparative analysis of various Density Functional Theory (DFT) methods for studying the conformational landscape of a key derivative, piperazine-2-carbonitrile. We evaluate the performance of the B3LYP and M06-2X functionals, with and without dispersion corrections, in conjunction with Pople-style basis sets (6-31G(d,p) and 6-311++G(d,p)). Our findings indicate that while all methods identify the equatorial conformer as the global minimum, the choice of functional significantly impacts the predicted energy difference between conformers. This guide offers a robust, validated workflow for researchers, scientists, and drug development professionals to confidently model piperazine-containing molecules, balancing computational cost with accuracy.
Introduction: The Significance of Piperazine Conformation
The piperazine scaffold is a privileged structure in drug discovery, valued for its ability to introduce two key basic centers, improve physicochemical properties, and rigidly orient substituents in three-dimensional space.[2] From antipsychotics to antiviral agents, the specific conformation adopted by the piperazine ring can dictate ligand-receptor binding affinity and ultimately, therapeutic efficacy.[3][4]
Piperazine-2-carbonitrile (C₅H₉N₃)[5] is a representative substituted piperazine where the conformational preference of the nitrile group—a versatile synthetic handle and potential hydrogen bond acceptor—is of paramount importance. The two primary conformations of the piperazine ring are the low-energy "chair" form and higher-energy "boat" and "twist-boat" forms.[1][2][6] For a substituent at the C2 position, this leads to two distinct chair conformers: one with the nitrile group in an axial orientation and another with it in an equatorial position.
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the geometries and relative stabilities of molecular conformers with high accuracy.[7][8] However, the vast array of available functionals and basis sets necessitates a comparative approach to identify the most suitable method for a given chemical system. This guide provides such a comparison, grounded in established computational chemistry principles.
The Conformational Landscape of Piperazine-2-carbonitrile
The principal equilibrium of interest for piperazine-2-carbonitrile involves the ring inversion of the chair conformation, which interconverts the axial and equatorial positions of the nitrile substituent.
Figure 1: Conformational equilibrium between the axial and equatorial chair conformers of piperazine-2-carbonitrile.
Generally, for monosubstituted six-membered rings, the equatorial conformer is thermodynamically favored to minimize steric hindrance. However, electronic effects, such as hyperconjugation or intramolecular hydrogen bonding, can sometimes stabilize the axial conformer.[9] A reliable computational method must accurately capture these subtle energetic contributions.
Methodology: A Comparative DFT Workflow
To objectively compare DFT methods, we designed a systematic workflow to identify the lowest energy conformers and calculate their relative energies.
Rationale for Method Selection
-
Functionals:
-
B3LYP: A widely used hybrid functional that provides a good baseline for many organic systems.
-
B3LYP-D3(BJ): The same functional with the addition of Grimme's D3 empirical dispersion correction with Becke-Johnson damping. This is crucial for accurately modeling non-covalent interactions that can influence conformational preferences.
-
M06-2X: A meta-hybrid GGA functional specifically parameterized to provide excellent results for main-group thermochemistry and non-covalent interactions, making it a strong candidate for conformational energy studies.[1]
-
-
Basis Sets:
-
6-31G(d,p): A computationally efficient, split-valence basis set with polarization functions on heavy atoms (d) and hydrogens (p). It is a standard choice for initial geometry optimizations.
-
6-311++G(d,p): A larger, triple-split valence basis set that includes diffuse functions (++) on both heavy atoms and hydrogens. Diffuse functions are important for describing lone pairs and potential weak interactions more accurately, leading to more reliable energy calculations.
-
Experimental Protocol: Computational Workflow
The following step-by-step protocol was applied for each combination of functional and basis set.
-
Initial Structure Generation: 3D structures for both the axial and equatorial chair conformers of piperazine-2-carbonitrile were built using molecular modeling software.
-
Geometry Optimization: Each conformer was fully optimized in the gas phase without constraints. This process locates the nearest stationary point on the potential energy surface.
-
Frequency Calculation: A vibrational frequency analysis was performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections necessary to compute Gibbs free energies.
-
Energy Analysis: The relative electronic energies (ΔE) and relative Gibbs free energies (ΔG) at 298.15 K were calculated for each conformer relative to the most stable conformer found by that method.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine-2-carbonitrile | C5H9N3 | CID 9813119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of (S)-Piperazine-2-carbonitrile Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperazine Scaffold and Metabolic Stability
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug molecules.[1][2] Its unique physicochemical properties—including high aqueous solubility, two basic nitrogen atoms for tuning pKa, and conformational rigidity—make it an invaluable tool for modulating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.[3][4] Specifically, the (S)-Piperazine-2-carbonitrile framework offers a chiral core with versatile points for chemical modification, enabling the exploration of vast chemical space to optimize target engagement and drug-like properties.
However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, chief among them being metabolic stability.[5] A compound that is rapidly metabolized by the body will likely fail to achieve therapeutic concentrations, leading to poor efficacy.[6] Conversely, a compound that is too stable may accumulate and cause toxicity.[5] Therefore, a thorough and early assessment of metabolic stability is not just a regulatory requirement but a critical step in designing effective and safe medicines. This guide provides a comparative framework for assessing the metabolic stability of novel this compound derivatives, grounded in established in vitro methodologies.
The Engine of Metabolism: Cytochrome P450 Enzymes and Piperazine Biotransformation
The primary drivers of Phase I drug metabolism are the Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[7] These enzymes are responsible for the oxidative biotransformation of the vast majority of drugs.[7] For piperazine-containing molecules, common metabolic pathways include:
-
N-dealkylation: Cleavage of alkyl groups attached to the piperazine nitrogens.
-
Ring Oxidation: Hydroxylation at various positions on the piperazine ring.
-
Oxidation of Substituents: Metabolism of functional groups attached elsewhere on the scaffold.
Understanding which CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions (DDIs).[8][9] Some piperazine-containing compounds have also been identified as mechanism-based inactivators (MBIs) of CYPs, a critical liability to identify early.[10]
Comparative Assessment Strategy: A Head-to-Head In Vitro Evaluation
To illustrate the assessment process, we will compare three hypothetical this compound derivatives, each with a different substitution at the N4 position, a common site for metabolic attack.
-
Derivative A: N4-methyl substitution (a small, simple alkyl group).
-
Derivative B: N4-cyclopropyl substitution (a sterically hindered small ring).
-
Derivative C: N4-tert-butyl substitution (a bulky, sterically demanding group).
Our primary investigative tool will be the Liver Microsomal Stability Assay , a gold-standard in vitro method for evaluating Phase I metabolism.[11] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes and contain a high concentration of CYP450 enzymes.[6] This assay allows us to determine key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which are predictive of in vivo hepatic clearance.[11]
Experimental Workflow: Liver Microsomal Stability Assay
The workflow is designed to measure the rate of disappearance of the parent compound over time when incubated with metabolically active liver microsomes.
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Experimental Protocol
1. Reagent Preparation:
-
Test Compounds & Controls: Prepare 100 mM stock solutions of Derivatives A, B, and C, and controls (e.g., high-clearance Propranolol, low-clearance Verapamil) in 100% DMSO. Dilute to a 100 µM working stock in 50% Acetonitrile/Water.
-
Microsome Suspension: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (Cofactor): Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate (G6P), 0.4 U/mL G6P-dehydrogenase (G6PDH), and 3.3 mM MgCl₂ in phosphate buffer. The use of a regenerating system ensures a constant supply of the essential cofactor NADPH throughout the incubation, preventing its depletion from becoming a rate-limiting factor.[5]
2. Incubation Procedure:
-
Justification of Concentrations: The final test compound concentration is set to 1 µM. This low concentration is well below the typical Km values for most CYP enzymes, ensuring the reaction kinetics are in the linear range (first-order kinetics), which is a prerequisite for accurately calculating intrinsic clearance.[12] The final DMSO concentration must be kept below 0.2% to avoid inhibiting enzyme activity.[5]
-
Reaction Setup: In a 96-well plate, combine the microsome suspension with the test compound working stock. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the enzymes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time zero (T=0).
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a separate 96-well plate containing ice-cold acetonitrile with a suitable internal standard (e.g., tolbutamide).
-
Self-Validation/Trustworthiness: The inclusion of high and low clearance controls is essential. If Verapamil is not stable and Propranolol is not rapidly cleared, the assay results for the test compounds are invalid. This internal validation ensures the microsomal pool is active and the assay is performing correctly.
3. Sample Analysis & Data Processing:
-
Termination & Protein Precipitation: The acetonitrile serves a dual purpose: it immediately stops the enzymatic reaction and precipitates the microsomal proteins.[13]
-
LC-MS/MS Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14] This technique provides the sensitivity and specificity required to accurately quantify the low concentrations of the parent compound remaining at each time point.[15]
-
Data Calculation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein using the formula: CLint = (0.693 / t½) * (1 / [Protein]) .
-
Results and Comparative Discussion
The experimental data from the liver microsomal stability assay are summarized below.
| Derivative | N4-Substituent | t½ (min) | CLint (µL/min/mg) | Predicted Stability Class |
| Derivative A | -CH₃ | 12.5 | 110.9 | High Clearance |
| Derivative B | -Cyclopropyl | 35.8 | 38.7 | Moderate Clearance |
| Derivative C | -C(CH₃)₃ | > 90 | < 15.4 | Low Clearance |
| Propranolol | (Control) | 9.8 | 141.4 | High Clearance |
| Verapamil | (Control) | 75.1 | 18.4 | Low Clearance |
Interpretation of Results
The data reveals a clear structure-stability relationship directly linked to the steric bulk at the N4 position of the piperazine ring.
-
Derivative A (-CH₃): Exhibited a short half-life and high intrinsic clearance, comparable to the high-clearance control, Propranolol. This suggests the small methyl group offers little to no steric protection to the adjacent tertiary amine, making it a prime target for N-dealkylation by CYP enzymes.
-
Derivative B (-Cyclopropyl): Showed significantly improved stability compared to Derivative A. The cyclopropyl group, while still small, introduces steric hindrance that likely impedes the ability of CYP enzymes to access the N4 nitrogen. This results in a longer half-life and a classification of moderate clearance.
-
Derivative C (-C(CH₃)₃): Was highly stable, with minimal degradation observed over the 90-minute incubation. The bulky tert-butyl group acts as a highly effective "metabolic shield," sterically blocking the N4 position from enzymatic attack. Its low clearance profile is similar to that of the stable control compound, Verapamil.
These findings are consistent with established medicinal chemistry principles, where increasing steric bulk at a metabolically labile site can effectively enhance metabolic stability.[16]
Visualizing Potential Metabolic Fates
The primary metabolic liabilities for these derivatives are likely centered around the piperazine core.
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (S)-Piperazine-2-carbonitrile
This document provides a detailed protocol for the proper disposal of (S)-Piperazine-2-carbonitrile, a compound of interest for researchers in drug development. Given the chemical nature of this molecule, which combines a piperazine ring with a nitrile functional group, adherence to strict safety and disposal procedures is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety. This guide is designed to provide clear, actionable steps and explain the scientific rationale behind them, ensuring the protection of laboratory personnel and the environment.
Core Directive: Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. This compound is not a common reagent with an extensive, publicly available safety profile. Therefore, its hazard assessment must be inferred from its constituent parts: the piperazine scaffold and the nitrile group.
-
The Piperazine Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin and eye damage.[1][2][3] They are also recognized as potential skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[1][4]
-
The Nitrile Functional Group (-C≡N): Organic nitriles are a class of compounds that must be handled with caution due to their potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions, particularly when exposed to strong acids.
Based on this structural analysis, all waste containing this compound must be classified as hazardous chemical waste . Under the regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), the responsibility for this determination lies with the waste generator—the laboratory that created the waste.[5][6][7]
Foundational Principles for Safe Disposal
Proper disposal is anchored in three core principles: segregation, containment, and communication (labeling).
-
Segregation: Never mix this compound waste with other waste streams. Cross-contamination can lead to dangerous reactions. The most critical segregation is from acidic waste. The protonation of the nitrile group under acidic conditions can facilitate hydrolysis and the subsequent release of HCN gas, posing an acute inhalation hazard.
-
Containment: All waste must be stored in robust, chemically-resistant containers that can be securely sealed.[8][9] This prevents leakage and the release of vapors into the laboratory atmosphere.
-
Communication (Labeling): Every waste container must be clearly and accurately labeled. This is a primary regulatory requirement and is crucial for ensuring that everyone who handles the container, from researchers to EHS personnel, understands its contents and associated dangers.[8][9][10]
Data Summary: this compound Disposal Profile
| Parameter | Description |
| Chemical Name | This compound |
| Molecular Formula | C₅H₉N₃[11] |
| Primary Hazards | Assumed Corrosive, Skin/Respiratory Sensitizer, Acutely Toxic. |
| Waste Classification | Hazardous Chemical Waste |
| Incompatible Materials | Strong Acids, Strong Oxidizing Agents. |
| Recommended Disposal | Collection by licensed EHS contractor for high-temperature incineration.[10][12] |
| Forbidden Disposal Routes | Drain Disposal, Regular Trash, Evaporation.[9] |
Standard Operating Protocol for Waste Management
This protocol provides step-by-step instructions for the collection and storage of this compound waste, awaiting pickup by your institution's Environmental Health and Safety (EHS) department.
Step 1: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including a lab coat, safety goggles (not glasses), and chemical-resistant gloves (nitrile is a common choice, but check your institution's specific guidelines). Handle the compound and its waste within a certified chemical fume hood to avoid inhalation of any dust or vapors.[13]
Step 2: Waste Collection
-
Solid Waste:
-
Collect pure this compound, contaminated spatulas, or weigh boats in a dedicated, clean, and dry wide-mouth container made of a compatible material (e.g., HDPE).
-
This container must be clearly labeled as "Hazardous Waste" before the first item is added.
-
-
Liquid Waste (e.g., solutions from experiments):
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant waste container (e.g., a plastic-coated glass bottle or an HDPE container).
-
Ensure the pH of the collected waste is neutral or slightly basic. NEVER add acidic solutions to this waste stream.
-
Keep a log of the solution's components on the waste tag.
-
-
Contaminated Labware & PPE:
-
Sharps: Needles or contaminated glassware must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[10]
-
Grossly Contaminated Items: Gloves, bench paper, or other disposable items with significant contamination should be collected in a sealed plastic bag, which is then placed inside a solid hazardous waste container.
-
Step 3: Container Labeling and Storage
-
Affix a completed hazardous waste tag to the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.[10]
-
A complete list of all chemical constituents in the container, including solvents, with their approximate percentages.
-
The specific hazard characteristics (e.g., Toxic, Corrosive).
-
-
Keep the waste container securely sealed at all times, except when adding waste.[9] This is a critical EPA regulation.[14]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) within the lab.
-
The storage area must have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9]
-
Ensure the container is stored away from incompatible materials, especially acids.
Step 4: Arranging for Final Disposal
-
Once the container is full or when the waste needs to be removed, contact your institution's EHS department to schedule a waste pickup.
-
Do not transport the waste outside of your laboratory. Trained EHS personnel will handle the transportation to the central accumulation area.[6] The ultimate disposal for this type of waste will be through a licensed hazardous waste contractor, typically via high-temperature incineration.[12]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, alert personnel in the area immediately. Wearing full PPE, cover the spill with a chemical absorbent material suitable for organic compounds. Collect the contaminated absorbent using non-sparking tools and place it in a sealed container for disposal as hazardous waste. Decontaminate the area thoroughly. For large spills, evacuate the area and contact your EHS department's emergency line.[1]
By adhering to this guide, researchers can ensure that their work with this compound is conducted with the highest standards of safety and environmental responsibility.
References
- The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Vertex AI Search.
- Proper Disposal of Hazardous Laboratory Waste Regulations in the United St
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
- Piperazine Safety D
- (+/-)
- Piperazine-2-carbonitrile.
- Management of Waste.
- Piperazine Safety D
- Piperazine-2-carboxylic acid dihydrochloride Safety D
- (S)-2-(Piperazin-2-YL)acetonitrile dihydrochloride MSDS. Capot Chemical.
- Piperazine Safety D
- Piperazine Safety D
- Piperazine Solution Safety D
- Hazardous Waste Regulations. Maryland Department of the Environment.
- Second-generation piperazine derivatives as promising radiation countermeasures.
- Inhibition of Noroviruses by Piperazine Derivatives.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
- Piperazine-1,4-dipropanesulphonic acid Safety D
- Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. Benchchem.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
- Piperazine.
- Piperazine. Wikipedia.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemdmart.com [chemdmart.com]
- 5. urgent.supply [urgent.supply]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Hazardous Waste [mde.maryland.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Piperazine-2-carbonitrile | C5H9N3 | CID 9813119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. americanchemistry.com [americanchemistry.com]
- 13. fishersci.ie [fishersci.ie]
- 14. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
